molecular formula C15H23N7O4S B1191743 DS-6051B

DS-6051B

Cat. No.: B1191743
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DS-6051B is an orally available inhibitor of the receptor tyrosine kinases C-ros oncogene 1 (ROS1) and the neurotrophic tyrosine receptor kinase (NTRK) types 1, 2 and 3, with potential antineoplastic activity. Upon oral administration, DS-6051b binds to and inhibits ROS1 and the NTRK family members. This inhibition leads to a disruption of ROS1- and NTRK-mediated signaling and eventually inhibits the growth of tumor cells that are overexpressing ROS1 and/or NTRKs. ROS1, overexpressed in certain cancer cells, plays a key role in cell growth and survival of cancer cells. NTRK mutations or rearrangements play a key role in cancer progression.

Properties

Molecular Formula

C15H23N7O4S

SMILES

Unknown

Appearance

Solid powder

Synonyms

DS-6051B;  DS 6051B;  DS6051B.; Unknown

Origin of Product

United States

Foundational & Exploratory

DS-6051b (Taletrectinib): A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

DS-6051b, also known as taletrectinib (B607211), is a potent and selective next-generation tyrosine kinase inhibitor (TKI) targeting ROS1 and NTRK kinases.[1][2] This document provides a comprehensive technical overview of the mechanism of action of DS-6051b, intended for an audience of researchers, scientists, and drug development professionals. It delves into the molecular interactions, downstream signaling consequences, and the preclinical experimental framework that has elucidated its function. Particular emphasis is placed on its activity against both wild-type and clinically relevant resistance mutations.

Core Mechanism of Action: Dual ROS1 and NTRK Inhibition

Taletrectinib exerts its therapeutic effect by acting as an ATP-competitive inhibitor of ROS1 (c-ros oncogene 1) and pan-NTRK (neurotrophic tyrosine receptor kinase) family members (NTRK1, NTRK2, and NTRK3).[2] By binding to the ATP-binding pocket of these kinases, taletrectinib prevents their autophosphorylation and subsequent activation, thereby blocking downstream signaling cascades that are critical for tumor cell proliferation and survival.[2][3]

Targeting ROS1 Kinase

ROS1 is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, acts as a potent oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[4] These fusion proteins lead to ligand-independent dimerization and autophosphorylation, triggering a cascade of downstream signaling pathways.

Targeting NTRK Kinases

The NTRK gene family (NTRK1, NTRK2, NTRK3) encodes for the tropomyosin receptor kinases (TrkA, TrkB, TrkC). Gene fusions involving NTRK genes are also established oncogenic drivers across a wide range of tumor types.[5] Similar to ROS1 fusions, the resulting chimeric proteins lead to constitutive kinase activity and activation of pro-survival signaling.

Signaling Pathways Modulated by DS-6051b

The inhibition of ROS1 and NTRK by taletrectinib leads to the downregulation of several key signaling pathways crucial for cancer cell growth, proliferation, and survival.

ROS1 Downstream Signaling

Activated ROS1 fusion proteins propagate signals through multiple pathways, including:

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.

  • RAS/MEK/ERK (MAPK) Pathway: This cascade plays a critical role in cell proliferation, differentiation, and survival.

  • JAK/STAT Pathway: This pathway is involved in the regulation of immune responses, cell growth, and apoptosis.

  • SHP-1/2 Signaling: These phosphatases are also implicated in the signaling network downstream of ROS1.[6]

ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus ROS1_Fusion ROS1 Fusion Protein PI3K PI3K ROS1_Fusion->PI3K RAS RAS ROS1_Fusion->RAS JAK JAK ROS1_Fusion->JAK SHP2 SHP2 ROS1_Fusion->SHP2 Transcription Gene Transcription (Proliferation, Survival) Taletrectinib Taletrectinib Taletrectinib->ROS1_Fusion Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Transcription STAT STAT JAK->STAT STAT->Transcription

NTRK Downstream Signaling

Constitutively active NTRK fusion proteins primarily signal through:

  • PI3K/AKT Pathway: Similar to ROS1 signaling, this pathway is activated to promote cell survival.

  • RAS/MEK/ERK (MAPK) Pathway: This cascade is also a key effector of NTRK signaling, driving cell proliferation.

  • PLCγ (Phospholipase C gamma) Pathway: Activation of PLCγ leads to the generation of second messengers that influence various cellular processes, including proliferation and differentiation.

NTRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus NTRK_Fusion NTRK Fusion Protein PI3K PI3K NTRK_Fusion->PI3K RAS RAS NTRK_Fusion->RAS PLCG PLCG NTRK_Fusion->PLCG Transcription Gene Transcription (Proliferation, Survival, Differentiation) Taletrectinib Taletrectinib Taletrectinib->NTRK_Fusion Inhibition AKT AKT PI3K->AKT AKT->Transcription MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Transcription PLCG->Transcription

Potency and Selectivity: Quantitative Analysis

DS-6051b has demonstrated potent inhibitory activity against ROS1 and NTRK kinases in biochemical assays.

Target KinaseIC50 (nM)
ROS10.207[2]
NTRK1 (TrkA)0.622[2]
NTRK2 (TrkB)2.28[2]
NTRK3 (TrkC)0.980[2]

IC50 values represent the concentration of DS-6051b required to inhibit 50% of the kinase activity in a cell-free assay.

Furthermore, DS-6051b exhibits potent anti-proliferative effects in various cancer cell lines harboring ROS1 or NTRK fusions.

Cell LineFusion GeneGI50 (nM)
Ba/F3ETV6-ROS1 (WT)4[7]
Ba/F3ETV6-ROS1 (L2026M)14[7]
Ba/F3ETV6-ROS1 (G2032R)64[7]

GI50 values represent the concentration of DS-6051b required to inhibit 50% of cell growth.

Overcoming Resistance

A key feature of DS-6051b is its ability to overcome resistance to first-generation ROS1 inhibitors like crizotinib (B193316).[4] The most common resistance mechanism is the acquisition of secondary mutations in the ROS1 kinase domain, such as the G2032R solvent front mutation.[4] DS-6051b has shown significant activity against this and other resistance mutations.[2]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the mechanism of action of DS-6051b.

In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Recombinant_Kinase Recombinant ROS1/NTRK Kinase Incubation Incubation Recombinant_Kinase->Incubation DS6051b DS-6051b (Varying Concentrations) DS6051b->Incubation ATP_Substrate ATP and Peptide Substrate ATP_Substrate->Incubation Detection Detection of Phosphorylation (e.g., Luminescence) Incubation->Detection IC50_Calculation IC50 Calculation Detection->IC50_Calculation

  • Objective: To determine the direct inhibitory effect of DS-6051b on the enzymatic activity of ROS1 and NTRK kinases.

  • Methodology:

    • Recombinant human ROS1 and NTRK kinase domains are used.

    • The kinase, a peptide substrate, and varying concentrations of DS-6051b are incubated in a buffer solution.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay where the amount of remaining ATP is measured (e.g., Kinase-Glo®).[8] The signal is inversely proportional to kinase activity.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of DS-6051b.

Cell Viability/Proliferation Assay

Cell_Viability_Workflow Cell_Seeding Seed Cancer Cells (e.g., Ba/F3, HCC78) in 96-well plates Drug_Treatment Treat with DS-6051b (Varying Concentrations) Cell_Seeding->Drug_Treatment Incubation Incubate for ~72 hours Drug_Treatment->Incubation Viability_Reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo®) Incubation->Viability_Reagent Measurement Measure Signal (Absorbance/Luminescence) Viability_Reagent->Measurement GI50_Calculation GI50 Calculation Measurement->GI50_Calculation

  • Objective: To assess the effect of DS-6051b on the growth and proliferation of cancer cells harboring ROS1 or NTRK fusions.

  • Methodology (MTT Assay Example):

    • Cancer cell lines (e.g., Ba/F3 cells engineered to express ROS1/NTRK fusions, or naturally occurring fusion-positive lines like HCC78) are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of DS-6051b and incubated for a period of time (typically 72 hours).

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[9]

    • Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

    • GI50 (Growth Inhibition 50) values are calculated.

In Vivo Xenograft Studies

Xenograft_Study_Workflow Tumor_Implantation Implant Human Cancer Cells (e.g., HCC78) into Immunocompromised Mice Tumor_Growth Allow Tumors to Establish and Grow to a Palpable Size Tumor_Implantation->Tumor_Growth Treatment_Groups Randomize Mice into Treatment Groups (Vehicle Control, DS-6051b) Tumor_Growth->Treatment_Groups Drug_Administration Administer DS-6051b (e.g., Orally, Daily) Treatment_Groups->Drug_Administration Monitoring Monitor Tumor Volume and Body Weight Drug_Administration->Monitoring Repeatedly Endpoint Endpoint: Tumor Growth Inhibition (TGI) Monitoring->Endpoint

  • Objective: To evaluate the anti-tumor efficacy of DS-6051b in a living organism.

  • Methodology:

    • Human cancer cells harboring ROS1 or NTRK fusions are subcutaneously injected into immunocompromised mice (e.g., nude mice).

    • Once tumors reach a palpable size, the mice are randomized into different treatment groups (e.g., vehicle control, different doses of DS-6051b).

    • DS-6051b is administered to the mice, typically via oral gavage, on a defined schedule.

    • Tumor volume is measured regularly using calipers. Animal body weight is also monitored as an indicator of toxicity.

    • The study continues for a predetermined period or until tumors in the control group reach a specific size.

    • The anti-tumor efficacy is assessed by comparing the tumor growth in the DS-6051b-treated groups to the vehicle control group.

Conclusion

DS-6051b (taletrectinib) is a highly potent and selective dual inhibitor of ROS1 and NTRK tyrosine kinases. Its mechanism of action involves the direct inhibition of these oncogenic drivers, leading to the suppression of critical downstream signaling pathways and subsequent inhibition of tumor cell proliferation and survival. A significant advantage of taletrectinib is its demonstrated activity against clinically relevant resistance mutations that arise in response to first-generation inhibitors. The preclinical data, derived from a robust suite of in vitro and in vivo experiments, strongly support its clinical development as a targeted therapy for patients with ROS1- and NTRK-fusion positive cancers.

References

DS-6051b: A Selective ROS1/NTRK Inhibitor for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

DS-6051b, also known as taletrectinib, is a potent and selective, orally bioavailable small molecule inhibitor of ROS1 and NTRK (Neurotrophic Tyrosine Receptor Kinase) receptor tyrosine kinases.[1][2] Oncogenic fusions involving ROS1 and NTRK genes are key drivers in a variety of solid tumors, including non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer.[3][4] DS-6051b has demonstrated significant anti-tumor activity in both preclinical models and clinical trials, offering a promising therapeutic option for patients with tumors harboring these specific genetic alterations. This technical guide provides a comprehensive overview of the preclinical and clinical data, experimental methodologies, and underlying signaling pathways related to DS-6051b.

Mechanism of Action

DS-6051b is an ATP-competitive inhibitor that targets the kinase domains of ROS1 and the NTRK family (NTRK1, NTRK2, and NTRK3).[1] In cancers driven by ROS1 or NTRK fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and growth.[5][6] DS-6051b effectively blocks this aberrant signaling. A significant advantage of DS-6051b is its potent activity against acquired resistance mutations that can emerge during treatment with first-generation inhibitors like crizotinib, particularly the ROS1 G2032R solvent-front mutation.[3][7]

Preclinical Data

In Vitro Kinase and Cell-Based Assays

DS-6051b has demonstrated potent inhibitory activity against recombinant ROS1 and NTRK kinases in biochemical assays. This potent enzymatic inhibition translates to significant anti-proliferative effects in various cancer cell lines harboring ROS1 or NTRK fusions.

Table 1: In Vitro Inhibitory Activity of DS-6051b

TargetAssay TypeIC50 (nM)Cell LineGI50 (nM)
ROS1Recombinant Kinase0.207[1]Ba/F3 (CD74-ROS1)-
NTRK1Recombinant Kinase0.622[1]Ba/F3 (TPM3-NTRK1)~3-20[8]
NTRK2Recombinant Kinase2.28[1]Ba/F3 (ETV6-NTRK2)~3-20[8]
NTRK3Recombinant Kinase0.98[1]Ba/F3 (ETV6-NTRK3)~3-20[8]
ROS1 G2032R--Ba/F3 (ETV6-ROS1 G2032R)64[9]
ROS1 L2026M--Ba/F3 (ETV6-ROS1 L2026M)14[9]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

In Vivo Animal Models

The anti-tumor efficacy of DS-6051b has been evaluated in various xenograft models, including those derived from cell lines and patients (patient-derived xenografts, PDX). In these models, oral administration of DS-6051b led to dose-dependent tumor growth inhibition and, in some cases, tumor regression, without significant toxicity.[10]

Table 2: In Vivo Efficacy of DS-6051b in Xenograft Models

ModelCancer TypeFusionTreatmentOutcome
KM12 XenograftColorectal CancerTPM3-NTRK1≥50 mg/kgTumor shrinkage[10]
Ba/F3-derived Xenograft-CD74-ROS1 (WT)3-100 mg/kgRapid tumor regression[8]
Ba/F3-derived Xenograft-CD74-ROS1 (G2032R)3-100 mg/kgRapid tumor regression[8]

Clinical Data

DS-6051b has been investigated in several clinical trials, demonstrating promising efficacy and a manageable safety profile in patients with ROS1-positive NSCLC.

Phase 1 Studies (NCT02279433 and NCT02675491)

Early-phase studies established the safety, tolerability, and recommended Phase 2 dose of DS-6051b. A pooled analysis of these studies in patients with ROS1+ NSCLC showed significant clinical activity.[1]

Table 3: Efficacy of DS-6051b in Phase 1 Pooled Analysis of ROS1+ NSCLC Patients

Patient PopulationNConfirmed Objective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
ROS1 TKI-naïve966.7%[1]100%[1]29.1 months[1]
Crizotinib-refractory633.3%[1]83.3%[1]14.2 months[1]
Phase 2 TRUST Study (NCT04395677)

The TRUST study, a Phase 2 trial in Chinese patients with ROS1-fusion-positive NSCLC, further confirmed the efficacy of taletrectinib.[3]

Table 4: Efficacy of Taletrectinib in the Phase 2 TRUST-I Study (as of Nov 2023)

Patient PopulationNConfirmed Objective Response Rate (ORR)Intracranial ORR
TKI-naïve10691%[7]88%[7]
TKI-pretreated6752%[7]75%[7]

The most common treatment-related adverse events observed in clinical trials include nausea, diarrhea, vomiting, and elevated liver enzymes (AST/ALT), which were generally manageable.[11][12]

Signaling Pathways and Experimental Workflows

ROS1 Signaling Pathway

ROS1 is a receptor tyrosine kinase that, upon activation by fusion events, triggers several downstream signaling cascades critical for cell survival and proliferation. These include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.[13][14]

ROS1_Signaling_Pathway ROS1 ROS1 Fusion Protein SHP2 SHP2 ROS1->SHP2 PI3K PI3K ROS1->PI3K JAK JAK ROS1->JAK GRB2_SOS GRB2/SOS SHP2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation DS6051b DS-6051b DS6051b->ROS1

Caption: ROS1 Signaling Pathway and Inhibition by DS-6051b.

NTRK Signaling Pathway

Similar to ROS1, NTRK fusions lead to ligand-independent dimerization and constitutive activation of the kinase domain. This results in the activation of downstream pathways, including the MAPK, PI3K/AKT, and PLCγ pathways, which collectively drive oncogenesis.[2][15]

NTRK_Signaling_Pathway NTRK NTRK Fusion Protein RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) NTRK->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway NTRK->PI3K_AKT PLCG PLCγ Pathway NTRK->PLCG Proliferation Cell Proliferation, Survival, Differentiation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCG->Proliferation DS6051b DS-6051b DS6051b->NTRK

Caption: NTRK Signaling Pathway and Inhibition by DS-6051b.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of DS-6051b follows a standardized workflow, from initial biochemical assays to in vivo efficacy studies.

Experimental_Workflow KinaseAssay In Vitro Kinase Assay (IC50 Determination) CellAssay Cell-Based Assay (Viability, Proliferation - GI50) KinaseAssay->CellAssay WesternBlot Target Engagement (Phosphorylation Analysis) CellAssay->WesternBlot Xenograft In Vivo Xenograft Model (Tumor Growth Inhibition) WesternBlot->Xenograft Clinical Clinical Trials Xenograft->Clinical

Caption: Preclinical Evaluation Workflow for DS-6051b.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of DS-6051b against purified ROS1 and NTRK kinases.

Methodology:

  • Reagent Preparation: Recombinant ROS1, NTRK1, NTRK2, and NTRK3 kinases are diluted in kinase assay buffer. A serial dilution of DS-6051b is prepared in DMSO.

  • Assay Setup: The kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate), and varying concentrations of DS-6051b are added to the wells of a microplate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature for a specific duration.

  • Detection: The amount of phosphorylated substrate or the amount of ATP consumed is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition for each DS-6051b concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.[5]

Cell Proliferation Assay

Objective: To assess the effect of DS-6051b on the proliferation of cancer cell lines harboring ROS1 or NTRK fusions.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., HCC78, KM12, or engineered Ba/F3 cells) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of DS-6051b is added to the wells, and the plates are incubated for a specified period (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal is measured using a plate reader. The percentage of growth inhibition is calculated, and the GI50 (concentration for 50% growth inhibition) is determined.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of DS-6051b.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used.

  • Tumor Implantation: Human cancer cells expressing ROS1 or NTRK fusions are suspended in a suitable medium (e.g., with Matrigel) and injected subcutaneously into the flanks of the mice.[13]

  • Tumor Monitoring: Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (Width² x Length) / 2.

  • Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. DS-6051b is administered orally at various dose levels, typically once daily. The control group receives a vehicle.

  • Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. The primary endpoint is tumor growth inhibition. At the end of the study, tumors may be excised for further analysis.

Conclusion

DS-6051b (taletrectinib) is a highly potent and selective ROS1/NTRK inhibitor with a compelling preclinical and clinical profile. Its ability to overcome common resistance mutations, coupled with its demonstrated efficacy in both TKI-naïve and pre-treated patient populations, positions it as a valuable therapeutic agent in the landscape of precision oncology. The data presented in this guide underscore the robust scientific foundation for the continued development and clinical application of DS-6051b for the treatment of ROS1- and NTRK-driven cancers.

References

Taletrectinib: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the molecular structure, properties, and mechanism of action of the next-generation ROS1/NTRK inhibitor, taletrectinib (B607211).

Introduction

Taletrectinib (formerly known as DS-6051b or AB-106) is a potent and selective, orally available, next-generation tyrosine kinase inhibitor (TKI) targeting ROS1 and NTRK (neurotrophic tyrosine receptor kinase) fusion proteins.[1] It has demonstrated significant clinical activity in patients with ROS1-positive non-small cell lung cancer (NSCLC), including those with resistance to first-generation TKIs and those with central nervous system (CNS) metastases.[2] This technical guide provides a detailed overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental data related to taletrectinib, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

Taletrectinib is a synthetic organic small molecule with a complex heterocyclic structure.

Table 1: Molecular and Chemical Properties of Taletrectinib

PropertyValueSource
Molecular Formula C23H24FN5O[3][4]
Molecular Weight 405.48 g/mol [4]
IUPAC Name 3-[4-[(2R)-2-aminopropoxy]phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine[3]
CAS Number 1505514-27-1 (free base)[3]
Synonyms DS-6051b, AB-106, IBI-344[5]
Appearance White to off-white solid[1]
Solubility Insoluble in water and ethanol. Soluble in DMSO (50 mg/mL).[5]
Storage Store at -20°C as a powder. Stock solutions in DMSO can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[6]
Computed XLogP3 3.8[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 6[3]
Rotatable Bond Count 7[3]

Mechanism of Action and Signaling Pathway

Taletrectinib is a highly potent inhibitor of ROS1 and pan-NTRK (NTRK1, NTRK2, and NTRK3) tyrosine kinases.[5] In various cancers, chromosomal rearrangements can lead to the formation of fusion genes that encode for constitutively active ROS1 or NTRK fusion proteins. These aberrant proteins drive oncogenic signaling, leading to uncontrolled cell proliferation and survival.

Taletrectinib competitively binds to the ATP-binding pocket of the ROS1 and NTRK kinase domains, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways.[2] The primary pathways inhibited by taletrectinib include the PI3K/AKT/mTOR and MAPK/ERK pathways, which are critical for cell growth, survival, and proliferation. By blocking these pathways, taletrectinib induces apoptosis and inhibits tumor growth in cancers harboring ROS1 or NTRK fusions.

A key feature of taletrectinib is its potent activity against acquired resistance mutations that can emerge during treatment with first-generation TKIs, such as the ROS1 G2032R solvent-front mutation.[6]

Taletrectinib_Signaling_Pathway cluster_pathways Downstream Signaling Pathways Ligand Growth Factors (e.g., Neurotrophins) ROS1_NTRK ROS1/NTRK Fusion Protein PI3K PI3K ROS1_NTRK->PI3K RAS RAS ROS1_NTRK->RAS Taletrectinib Taletrectinib Taletrectinib->ROS1_NTRK Apoptosis Apoptosis Taletrectinib->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, and Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Taletrectinib's inhibition of ROS1/NTRK signaling.

Pharmacological Properties

Taletrectinib exhibits potent inhibitory activity against ROS1 and NTRK kinases at nanomolar concentrations.

Table 2: In Vitro Inhibitory Activity of Taletrectinib

TargetIC50 (nM)Source
ROS1 0.207[5][7]
NTRK1 0.622[5][7]
NTRK2 2.28[5][7]
NTRK3 0.980[5][7]

Clinical data from the TRUST-I and TRUST-II phase 2 studies have demonstrated high objective response rates (ORR) and durable responses in both TKI-naïve and TKI-pretreated patients with ROS1-positive NSCLC.[2][8]

Table 3: Clinical Efficacy of Taletrectinib in ROS1+ NSCLC (TRUST-I and TRUST-II Pooled Data)

Patient PopulationObjective Response Rate (ORR)Median Duration of Response (DOR)Median Progression-Free Survival (PFS)Source
TKI-Naïve 88.8%44.2 months45.6 months
TKI-Pretreated 55.8%16.6 months9.7 months
Intracranial ORR (TKI-Naïve) 76.5%--[9]
Intracranial ORR (TKI-Pretreated) 65.6%--[9]

Experimental Protocols

Synthesis and Purification of Taletrectinib Adipate (B1204190)

A representative synthesis of taletrectinib adipate involves a multi-step process. One described method is as follows:

  • Mitsunobu Coupling: Reaction of p-bromophenol with N-Boc-d-alaninol in the presence of triphenylphosphine (B44618) (PPh3) and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (B95107) (THF) to yield N-Boc-1-(4-bromophenoxy)-2(R)-propanamine.[1]

  • Miyaura Borylation: The resulting compound undergoes Miyaura borylation with bis(pinacolato)diboron (B136004) using a palladium catalyst to form the corresponding boronate.[1]

  • Suzuki Coupling: The boronate is then coupled with a suitable imidazo[1,2-b]pyridazine (B131497) derivative via a Suzuki coupling reaction.

  • Deprotection: The final step involves the removal of the Boc protecting group to yield taletrectinib.

  • Salt Formation and Purification: The free base is then reacted with adipic acid to form the adipate salt, which can be purified by recrystallization.

Taletrectinib_Synthesis_Workflow Start1 p-Bromophenol Mitsunobu Mitsunobu Coupling Start1->Mitsunobu Start2 N-Boc-d-alaninol Start2->Mitsunobu Intermediate1 N-Boc-1-(4-bromophenoxy) -2(R)-propanamine Mitsunobu->Intermediate1 Borylation Miyaura Borylation Intermediate1->Borylation Intermediate2 Boronate Intermediate Borylation->Intermediate2 Suzuki Suzuki Coupling Intermediate2->Suzuki Start3 Imidazo[1,2-b]pyridazine derivative Start3->Suzuki Intermediate3 Boc-Taletrectinib Suzuki->Intermediate3 Deprotection Deprotection Intermediate3->Deprotection Taletrectinib_base Taletrectinib (free base) Deprotection->Taletrectinib_base Salt_formation Salt Formation (Adipic Acid) Taletrectinib_base->Salt_formation Final_product Taletrectinib Adipate Salt_formation->Final_product

A representative synthesis workflow for taletrectinib adipate.
In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of taletrectinib on the viability of cancer cell lines harboring ROS1 or NTRK fusions.

  • Cell Seeding: Seed cancer cells (e.g., HCC78 for ROS1 fusion, or Ba/F3 cells engineered to express NTRK fusions) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of taletrectinib in cell culture medium. A typical concentration range is 0.001 to 1000 nM.[7] Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of taletrectinib. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This protocol is for detecting changes in the phosphorylation status of key proteins in the ROS1/NTRK signaling pathway following treatment with taletrectinib.

  • Cell Lysis: Culture ROS1 or NTRK fusion-positive cells and treat with various concentrations of taletrectinib for a specified time (e.g., 2 hours).[7] Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ROS1, p-NTRK, p-AKT, p-ERK, and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the antitumor activity of taletrectinib in a mouse xenograft model.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells harboring a ROS1 or NTRK fusion (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer taletrectinib orally once daily at various doses (e.g., 25-200 mg/kg) for a specified period (e.g., 18 days).[6] The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).

  • Data Analysis: Plot the mean tumor volume over time for each group to assess the antitumor efficacy of taletrectinib.

Conclusion

Taletrectinib is a promising next-generation TKI with potent activity against ROS1 and NTRK fusion-positive cancers. Its favorable pharmacological profile, including its ability to overcome resistance mutations and penetrate the CNS, makes it a valuable therapeutic option for a defined patient population. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with this compound. Further investigation into its mechanisms of resistance and potential combination therapies will continue to define its role in precision oncology.

References

An In-depth Technical Guide to the Target Profile and Kinase Selectivity of DS-6051b (Taletrectinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS-6051b, also known as taletrectinib, is a potent, next-generation, selective tyrosine kinase inhibitor (TKI) targeting ROS1 and NTRK kinases.[1][2] This technical guide provides a comprehensive overview of the preclinical data supporting the target profile and kinase selectivity of DS-6051b. It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows. The information compiled herein demonstrates the potent and selective inhibitory activity of DS-6051b against wild-type ROS1 and NTRK, as well as clinically relevant mutations that confer resistance to other TKIs, such as the ROS1 G2032R solvent-front mutation.[1][2][3]

Introduction

Receptor tyrosine kinase (RTK) fusions involving ROS1 and NTRK (NTRK1, NTRK2, NTRK3) are established oncogenic drivers in various solid tumors, including non-small cell lung cancer (NSCLC).[3][4] While first-generation TKIs like crizotinib (B193316) have shown efficacy, the development of acquired resistance, often through secondary mutations in the kinase domain, remains a significant clinical challenge.[3][4] DS-6051b (taletrectinib) is an orally active, next-generation inhibitor designed to overcome these limitations.[2] This guide delves into the preclinical characterization of DS-6051b, detailing its potent activity and selectivity profile.

Target Profile and Kinase Selectivity

DS-6051b is a highly selective inhibitor of ROS1 and the NTRK family of kinases (NTRK1, NTRK2, and NTRK3).[2][5] Its potent inhibitory activity has been demonstrated in both enzymatic and cell-based assays.

Enzymatic Kinase Inhibition

In cell-free enzymatic assays, DS-6051b demonstrates potent, sub-nanomolar to low nanomolar inhibition of its primary targets. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Kinase TargetIC50 (nM)
ROS10.207[2][5]
NTRK1 (TrkA)0.622[2][5]
NTRK2 (TrkB)2.28[2][5]
NTRK3 (TrkC)0.980[2][5]
ALK32.5[4]

Table 1: In vitro enzymatic inhibitory activity of DS-6051b against key target kinases.

Furthermore, at a concentration of 0.2 µM in the presence of 1 mM ATP, DS-6051b showed strong inhibition of ACK, ALK, DDR1, and LTK, while not significantly inhibiting 152 other kinases, highlighting its selectivity.[2]

Cellular Activity

DS-6051b effectively inhibits the proliferation of cancer cell lines harboring ROS1 or NTRK fusions. This anti-proliferative activity is observed at low nanomolar concentrations.

Cell LineFusion GeneGrowth Inhibition (IC50)
Ba/F3CD74-ROS1Lower than crizotinib[4]
HCC78SLC34A2-ROS1Lower than crizotinib[4]
Ba/F3ETV6-ROS1 (Wild-Type)GI50 = 4 nM[1]
Ba/F3ETV6-ROS1 (L2026M)GI50 = 14 nM[1]
Ba/F3ETV6-ROS1 (G2032R)GI50 = 64 nM[1]
Ba/F3TPM3-NTRK1~3-20 nM[1][2]
KM12TPM3-NTRK1~3-20 nM[2]

Table 2: Cellular growth inhibitory activity of DS-6051b in various cancer cell lines.

Mechanism of Action

DS-6051b is an ATP-competitive inhibitor of ROS1 and NTRK kinases.[2] By binding to the ATP-binding pocket of these kinases, it blocks their autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT/mTOR, and STAT3 pathways. This inhibition of downstream signaling ultimately leads to cell growth arrest and apoptosis in tumors driven by ROS1 or NTRK fusions.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1/NTRK Fusion ROS1/NTRK Fusion RAS RAS ROS1/NTRK Fusion->RAS Activates PI3K PI3K ROS1/NTRK Fusion->PI3K Activates STAT3 STAT3 ROS1/NTRK Fusion->STAT3 Activates DS-6051b DS-6051b DS-6051b->ROS1/NTRK Fusion Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Cell Proliferation, Survival Cell Proliferation, Survival Transcription->Cell Proliferation, Survival

Caption: Simplified signaling pathway of ROS1/NTRK and inhibition by DS-6051b.

Experimental Protocols

The following are generalized protocols for key assays used in the preclinical evaluation of DS-6051b. These are intended as representative methodologies.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This assay determines the concentration of DS-6051b required to inhibit the enzymatic activity of target kinases by 50% (IC50).

  • Reagents and Materials : Recombinant human ROS1, NTRK1, NTRK2, NTRK3, and ALK kinases; ATP; appropriate kinase buffer; substrate peptide; DS-6051b serial dilutions; detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • Prepare serial dilutions of DS-6051b in DMSO.

    • In a 96-well plate, add the kinase, substrate, and DS-6051b dilution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare DS-6051b Serial Dilutions C Combine DS-6051b, Kinase, and Substrate A->C B Prepare Kinase and Substrate Mix B->C D Initiate with ATP and Incubate C->D E Stop Reaction and Measure Activity D->E F Calculate IC50 E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay (MTT Assay - Representative Protocol)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with DS-6051b.

  • Cell Seeding : Seed cancer cells (e.g., HCC78, Ba/F3 expressing fusion kinases) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment : Treat cells with a range of concentrations of DS-6051b and incubate for 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to untreated controls and determine the GI50/IC50 values.

Western Blot for Kinase Autophosphorylation (Representative Protocol)

This assay assesses the ability of DS-6051b to inhibit the autophosphorylation of ROS1 or NTRK in cells.

  • Cell Treatment : Culture cells in 6-well plates and treat with various concentrations of DS-6051b for a specified time (e.g., 2 hours).

  • Cell Lysis : Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting : Block the membrane and incubate with primary antibodies against total and phosphorylated forms of ROS1 or NTRK overnight at 4°C.

  • Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model (Representative Protocol)

This model evaluates the anti-tumor activity of DS-6051b in a living organism.

  • Cell Implantation : Subcutaneously inject cancer cells (e.g., KM12, Ba/F3 expressing fusion kinases) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth : Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).

  • Treatment Administration : Randomize mice into treatment and vehicle control groups. Administer DS-6051b orally once daily at various doses.

  • Monitoring : Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Conclusion

DS-6051b (taletrectinib) is a potent and selective next-generation inhibitor of ROS1 and NTRK kinases. The preclinical data summarized in this guide demonstrate its robust activity against wild-type and clinically relevant mutant forms of these oncogenic drivers. The detailed target profile and methodologies provided herein serve as a valuable resource for the scientific community engaged in the research and development of targeted cancer therapies. The promising preclinical profile of DS-6051b has paved the way for its clinical investigation, where it has shown meaningful activity in patients with advanced ROS1+ NSCLC.[6]

References

Preclinical Profile of Taletrectinib: A Next-Generation ROS1/NTRK Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Taletrectinib (B607211) (formerly known as DS-6051b or AB-106) is a potent, selective, and orally bioavailable next-generation tyrosine kinase inhibitor (TKI) targeting ROS1 and NTRK fusion proteins.[1][2][3][4] Oncogenic fusions involving the ROS1 and NTRK genes are key drivers in a subset of non-small cell lung cancer (NSCLC) and other solid tumors.[2][5] While first-generation TKIs like crizotinib (B193316) have shown efficacy, the development of acquired resistance, particularly through mutations in the kinase domain such as the ROS1 G2032R solvent front mutation, and poor central nervous system (CNS) penetration limit their long-term benefit.[2][4][5] Taletrectinib was specifically designed to overcome these limitations, demonstrating robust activity against both wild-type and mutated ROS1/NTRK kinases, along with significant CNS penetration.[3][6][7] This guide provides a comprehensive overview of the preclinical data that formed the basis for the clinical development of taletrectinib.

Mechanism of Action

Taletrectinib is a Type I TKI that competitively binds to the ATP-binding pocket of ROS1 and NTRK kinases.[4][8] This binding inhibits autophosphorylation of the kinase, thereby blocking the downstream signaling pathways responsible for cancer cell proliferation and survival, including the MAPK/ERK and PI3K/AKT pathways.[4] A key feature of taletrectinib is its high potency against the crizotinib-resistant ROS1 G2032R mutation.[2][3] Furthermore, preclinical studies have highlighted its selectivity for ROS1 over Tropomyosin Receptor Kinase B (TRKB), which is hypothesized to contribute to a more favorable neurological safety profile compared to less selective TKIs that also inhibit TRKB.[3][7]

Below is a diagram illustrating the targeted signaling pathway.

cluster_membrane cluster_drug cluster_downstream cluster_nucleus RTK ROS1 / NTRK Fusion Protein PI3K PI3K RTK->PI3K MAPK_path RAS-RAF-MEK RTK->MAPK_path Taletrectinib Taletrectinib Taletrectinib->RTK Inhibition AKT AKT PI3K->AKT Proliferation Gene Transcription (Cell Proliferation, Survival) AKT->Proliferation ERK ERK MAPK_path->ERK ERK->Proliferation

Caption: Taletrectinib's Mechanism of Action.

In Vitro Studies

The potency and selectivity of taletrectinib were extensively characterized through a series of in vitro enzymatic and cell-based assays.

Quantitative Data: In Vitro Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of taletrectinib against various recombinant kinases and cancer cell lines.

TargetAssay TypeIC50 / GI50 (nM)Reference(s)
Recombinant ROS1Cell-free Kinase0.207[9]
Recombinant NTRK1 (TrkA)Cell-free Kinase0.622[9]
Recombinant NTRK2 (TrkB)Cell-free Kinase2.28[9]
Recombinant NTRK3 (TrkC)Cell-free Kinase0.980[9]
ROS1 G2032R MutantCell-free KinaseSub-nanomolar[3]
Ba/F3 (CD74-ROS1 WT)Cell Proliferation~4[10]
Ba/F3 (ETV6-ROS1 L2026M)Cell Proliferation~14[10]
Ba/F3 (ETV6-ROS1 G2032R)Cell Proliferation~64[10]
HCC78 (SLC34A2-ROS1)Cell ProliferationDouble-digit nM[9]
Experimental Protocols

1. Cell-Free Kinase Inhibition Assay:

  • Objective: To determine the direct inhibitory effect of taletrectinib on the enzymatic activity of target kinases.

  • Methodology: The IC50 of taletrectinib was determined against recombinant human ROS1 and NTRK kinases. The assay was performed in the presence of 10 µM ATP to simulate physiological conditions.[3] Kinase activity was measured by quantifying the phosphorylation of a substrate peptide, typically using a luminescence-based or fluorescence-based detection method. The concentration of taletrectinib that inhibited 50% of the kinase activity was calculated as the IC50 value.

2. Cell Proliferation and Viability Assays:

  • Objective: To evaluate the effect of taletrectinib on the growth of cancer cells harboring ROS1 or NTRK fusions.

  • Cell Lines: Murine pro-B Ba/F3 cells, which are dependent on interleukin-3 (IL-3) for survival, were engineered to stably express various human ROS1 or NTRK fusion proteins (e.g., CD74-ROS1, ETV6-ROS1), including those with resistance mutations like G2032R.[11][12][13] This engineering renders the cells IL-3 independent, making their proliferation dependent on the activity of the fusion kinase.[12][13] Human cancer cell lines with endogenous fusions, such as HCC78 (SLC34A2-ROS1), were also used.[9]

  • Methodology:

    • Cell Culture: Ba/F3 cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).[11][12] For parental Ba/F3 cells, IL-3 was added. For engineered cells, IL-3 was withdrawn to ensure dependence on the fusion kinase.

    • Treatment: Cells were seeded in multi-well plates (e.g., 96-well) at a density of approximately 1-3 x 10^5 cells/mL and treated with serially diluted concentrations of taletrectinib for a period of 72 hours.[11]

    • Viability Measurement: Cell viability was assessed using standard methods, such as the Cell Counting Kit-8 (CCK-8) assay, which measures metabolic activity. The concentration of taletrectinib that inhibited 50% of cell growth compared to untreated controls was determined as the GI50 value.

3. Western Blot Analysis for Phosphorylation Inhibition:

  • Objective: To confirm that taletrectinib inhibits the intended signaling pathway within the cell.

  • Methodology: ROS1-fusion expressing cells (e.g., Ba/F3-CD74-ROS1) were treated with varying concentrations of taletrectinib for a short duration (e.g., 2 hours).[8] Cells were then lysed, and protein extracts were separated by SDS-PAGE. Western blotting was performed using primary antibodies specific for phosphorylated ROS1 (pROS1) and total ROS1. The reduction in the pROS1 signal relative to the total ROS1 signal indicated target engagement and inhibition.[8][9]

In Vivo Studies

The anti-tumor efficacy of taletrectinib was evaluated in various mouse xenograft models, including those resistant to first-generation inhibitors and models of CNS metastasis.

Quantitative Data: In Vivo Efficacy
Model TypeKey FindingsReference(s)
ROS1 G2032R Mutant XenograftInduced rapid tumor regression without significant body weight loss.[2]
KM12 (NTRK-rearranged) XenograftInduced tumor shrinkage at doses ≥50 mg/kg.[9]
Orthotopic CNS PDX Model (ROS1+)Showed sustained brain penetration and improved survival vs. vehicle.[6]
Experimental Protocols

1. Subcutaneous Xenograft Models:

  • Objective: To assess the anti-tumor activity of taletrectinib in a living organism.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) were used.[2]

    • Cell Implantation: Engineered Ba/F3 cells expressing ROS1 fusions (wild-type or mutant) or human cancer cells (e.g., KM12) were suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.

    • Treatment: Once tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment and vehicle control groups. Taletrectinib was administered orally, once daily, at specified doses (e.g., 25-200 mg/kg).[2]

    • Efficacy Assessment: Tumor volumes were measured regularly (e.g., twice weekly) using calipers. Body weight was monitored as a measure of general toxicity. The study endpoint was typically reached when tumors in the control group reached a predetermined maximal size.

2. Intracranial (Orthotopic) Xenograft Models:

  • Objective: To evaluate the efficacy of taletrectinib against brain metastases.

  • Methodology: An orthotopic CNS model using patient-derived xenograft (PDX) tumors from ROS1+ NSCLC was established in rodents.[6] Tumor cells were implanted directly into the brain. Following tumor establishment, mice were treated with taletrectinib, and the primary outcomes were brain penetration of the drug and overall survival.[6]

The general workflow for preclinical evaluation is depicted below.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Target Identification (ROS1 / NTRK Fusions) B Cell-Free Kinase Assays (Determine IC50) A->B C Cell-Based Assays (Engineered & Cancer Cell Lines) - Proliferation (GI50) - Phosphorylation (Western Blot) B->C D Pharmacokinetic Studies (Mouse, Rat, Dog) Determine ADME Profile C->D E Xenograft Efficacy Models - Subcutaneous - Orthotopic (CNS) D->E F Toxicology Studies (Determine Safety Profile) E->F G Clinical Trials F->G IND-Enabling Studies

Caption: General Preclinical TKI Development Workflow.

Preclinical Pharmacokinetics & Toxicology

Pharmacokinetic (PK) studies in animals are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate and for informing dose selection in clinical trials.

Pharmacokinetic Parameters

Preclinical PK studies were conducted in multiple species, including mice, rats, and beagle dogs.[14]

ParameterFindingReference(s)
Absorption Orally bioavailable.[3]
Distribution Demonstrates excellent blood-brain barrier penetration.[3][6]
Metabolism Primarily metabolized by CYP3A enzymes.[15]
Drug Interactions Co-administration with strong CYP3A inhibitors/inducers significantly alters exposure.[15]
Experimental Protocols

1. Pharmacokinetic Studies:

  • Objective: To characterize the ADME properties of taletrectinib.

  • Methodology:

    • Animal Models: Studies were typically conducted in mice, rats, and/or beagle dogs.[14]

    • Dosing: Taletrectinib was administered orally at various dose levels. For intravenous administration studies, a tracer dose might be used.[16]

    • Sample Collection: Blood samples were collected at multiple time points post-dose. Plasma was separated for analysis.

    • Analysis: Plasma concentrations of taletrectinib were quantified using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) or ELISA.[14]

    • Parameter Calculation: Standard PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC), were calculated using non-compartmental analysis.[10]

2. Toxicology Studies:

  • Objective: To identify potential toxicities and establish a safe starting dose for human trials.

  • Methodology: In accordance with regulatory guidelines (e.g., ICH S9), toxicology studies were performed in at least two species (one rodent, one non-rodent, e.g., rat and beagle dog).[14] These studies involved repeated dosing of taletrectinib at escalating levels to determine the maximum tolerated dose (MTD) and identify any target organs for toxicity. Assessments included clinical observations, body weight changes, food consumption, hematology, clinical chemistry, and histopathological examination of tissues at necropsy.

Mechanisms of Resistance

Understanding potential resistance mechanisms is a critical part of preclinical evaluation. Taletrectinib was specifically designed to overcome the common ROS1 G2032R mutation that confers resistance to crizotinib. Preclinical models were essential to confirm this activity.

cluster_problem cluster_solution A Patient with ROS1+ NSCLC B Treatment with 1st-Gen TKI (e.g., Crizotinib) A->B C Initial Response B->C F Potent Inhibition of Wild-Type ROS1 B->F Improves Upon D Acquired Resistance (e.g., G2032R Mutation) C->D G Potent Inhibition of ROS1 G2032R Mutant D->G Targets Resistance E Taletrectinib E->F E->G

Caption: Rationale for Taletrectinib Development.

While taletrectinib is effective against G2032R, preclinical research has also been used to identify potential mechanisms of resistance to taletrectinib itself. For example, a novel acquired resistance mutation, ROS1 L2086F, was identified in a patient who progressed on taletrectinib. Subsequent in vitro studies using Ba/F3 cell models demonstrated that this mutation confers resistance to Type I TKIs like taletrectinib but remains sensitive to Type II TKIs such as cabozantinib.[8][10] This highlights the ongoing role of preclinical models in understanding the dynamic landscape of TKI resistance and informing future treatment strategies.

Conclusion

The comprehensive preclinical evaluation of taletrectinib has established it as a highly potent and selective next-generation ROS1/NTRK inhibitor. In vitro studies demonstrated its ability to potently inhibit wild-type ROS1 and key resistance mutations like G2032R at nanomolar concentrations.[3][9] In vivo xenograft models, including challenging intracranial models, confirmed its significant anti-tumor activity and ability to penetrate the central nervous system.[2][6] These robust preclinical findings provided a strong rationale for its clinical investigation and have been foundational to its subsequent success in treating patients with ROS1-positive NSCLC.

References

A Technical Deep Dive into DS-6051B (Taletrectinib) for ROS1-Rearranged Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ROS1 rearrangements represent a distinct molecular subset of non-small cell lung cancer (NSCLC), occurring in approximately 1-2% of patients.[1][2][3] The development of targeted therapies against the constitutively active ROS1 fusion proteins has significantly improved patient outcomes. DS-6051B, also known as taletrectinib, is a next-generation, potent, and selective oral tyrosine kinase inhibitor (TKI) of ROS1 and pan-NTRK.[4][5] Preclinical and clinical studies have demonstrated its significant anti-tumor activity in both TKI-naïve and crizotinib-resistant ROS1-rearranged NSCLC, including cases with the challenging G2032R solvent-front mutation.[1][2][4] This technical guide provides an in-depth overview of DS-6051B, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action and Preclinical Activity

DS-6051B is a dual inhibitor of ROS1 and neurotrophic tyrosine kinase (NTRK).[6] Its mechanism of action centers on the competitive inhibition of ATP binding to the kinase domain of ROS1 fusion proteins, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[2][6]

In Vitro Kinase and Cell-Based Assays

DS-6051B has demonstrated potent inhibitory activity against ROS1 and NTRK kinases in cell-free assays. It also effectively inhibits the growth of cancer cell lines harboring ROS1 fusions and overcomes resistance mediated by secondary mutations.

Table 1: In Vitro Inhibitory Activity of DS-6051B

TargetAssay TypeIC50 (nM)Reference
ROS1Cell-free0.207[6]
NTRK1 (TrkA)Cell-free0.622[6]
NTRK2 (TrkB)Cell-free2.28[6]
NTRK3 (TrkC)Cell-free0.980[6]
CD74-ROS1 Ba/F3 cellsCell ViabilityPotent Inhibition[6]
HCC78 (SLC34A2-ROS1)Cell ViabilityPotent Inhibition[6]
ROS1 G2032R mutantPreclinical modelsPotent Inhibition[1][2]
ROS1 Signaling Pathway

ROS1 fusion proteins lead to constitutive activation of downstream signaling pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT3 pathways, promoting cell growth and survival.[2] DS-6051B effectively blocks these signaling cascades.

ROS1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1_Fusion ROS1 Fusion Protein (e.g., CD74-ROS1) SHP2 SHP2 ROS1_Fusion->SHP2 PI3K PI3K ROS1_Fusion->PI3K JAK JAK ROS1_Fusion->JAK RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription DS6051B DS-6051B (Taletrectinib) DS6051B->ROS1_Fusion Inhibition

ROS1 Downstream Signaling Pathway and Inhibition by DS-6051B.
In Vivo Preclinical Efficacy

In vivo studies using mouse xenograft models with ROS1-rearranged cancer cells have demonstrated the potent anti-tumor activity of DS-6051B. In a KM12-bearing mouse xenograft model, DS-6051B induced tumor shrinkage at doses of 50 mg/kg or higher without significant loss in body weight.[6]

Clinical Development and Efficacy

DS-6051B has been evaluated in several clinical trials, showing promising efficacy and a manageable safety profile in patients with ROS1-rearranged NSCLC.

Phase I and II Clinical Trials

Pooled analysis of the U.S. (NCT02279433) and Japan (NCT02675491) phase 1 studies, as well as the phase 2 TRUST study (NCT04395677), have provided robust data on the clinical activity of DS-6051B.[4][7]

Table 2: Summary of Clinical Efficacy of DS-6051B in ROS1-Rearranged NSCLC

Patient PopulationNConfirmed Objective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Reference
Phase 1 (Pooled)
ROS1 TKI-naïve966.7% (95% CI: 35.4–87.9)100% (95% CI: 70.1–100)29.1 months (95% CI: 2.6–not reached)[4][5]
Crizotinib-pretreated633.3% (95% CI: 9.7–70.0)88.3% (95% CI: 43.6–97.0)14.2 months (95% CI: 1.5–not reached)[4][5]
TRUST Phase II
Crizotinib-naïve11100% (95% CI, 72%-100%)--[7]
Crizotinib-naïve (evaluable)1593% (95% CI: 68.1-99.8%)93% (95% CI: 68.1-99.8%)-[8]
Crizotinib-pretreated (evaluable)560% (95% CI: 14.7-94.7%)100% (95% CI: 47.8-100%)-[8]
Safety and Tolerability

Across clinical trials, DS-6051B has demonstrated a manageable safety profile. The most common treatment-related adverse events include nausea, diarrhea, vomiting, and elevated transaminases (ALT/AST).[4][9][10] Dose-limiting toxicities observed at higher doses included Grade 3 increases in transaminases.[9] The maximum tolerated dose was determined to be 800 mg once daily in a U.S. phase 1 study.[9]

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the preclinical and clinical evaluation of DS-6051B.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of DS-6051B against recombinant ROS1 and NTRK kinases.

Protocol:

  • Reagents: Recombinant human ROS1 and NTRK1/2/3 kinase domains, ATP, appropriate kinase buffer, and DS-6051B.

  • Procedure:

    • A serial dilution of DS-6051B is prepared in DMSO.

    • The kinase, substrate, and DS-6051B are incubated in the kinase buffer.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period at a controlled temperature, the reaction is stopped.

    • Kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based or fluorescence-based detection method.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay

Objective: To assess the anti-proliferative effect of DS-6051B on ROS1-fusion positive cancer cell lines.

Protocol:

  • Cell Lines: HCC78 (human NSCLC, SLC34A2-ROS1) and Ba/F3 cells engineered to express CD74-ROS1.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of DS-6051B for 72 hours.

    • Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and IC50 values are determined.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of DS-6051B.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).

  • Procedure:

    • Human ROS1-rearranged NSCLC cells (e.g., HCC78) are subcutaneously injected into the flanks of the mice.

    • When tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.

    • DS-6051B is administered orally at specified doses and schedules.

    • Tumor volume is measured regularly using calipers.

    • Animal body weight and general health are monitored as indicators of toxicity.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assays (HCC78, Ba/F3-CD74-ROS1) Kinase_Assay->Cell_Viability Western_Blot Western Blotting (Phospho-ROS1, p-ERK, p-AKT) Cell_Viability->Western_Blot Xenograft Mouse Xenograft Model (HCC78) Western_Blot->Xenograft TGI Tumor Growth Inhibition Assessment Xenograft->TGI Phase1 Phase I Studies (Safety, MTD, PK) TGI->Phase1 Phase2 Phase II TRUST Study (Efficacy, ORR, PFS) Phase1->Phase2

General Experimental Workflow for DS-6051B Development.
ROS1 Fusion Detection in Clinical Trials

Objective: To identify patients with ROS1-rearranged NSCLC eligible for clinical trials.

Protocol:

  • Sample Collection: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is obtained from patients.

  • Methodology: ROS1 gene rearrangements are detected using validated molecular assays. In the TRUST trial, ROS1 testing was performed at local centers and confirmed by a central laboratory using reverse transcription-polymerase chain reaction (RT-PCR).[7]

  • Procedure (RT-PCR):

    • RNA is extracted from the FFPE tumor tissue.

    • Reverse transcription is performed to synthesize complementary DNA (cDNA).

    • Multiplex PCR is carried out using primers designed to amplify known ROS1 fusion variants.

    • The PCR products are analyzed by gel electrophoresis or other methods to detect the presence of a fusion transcript.

Conclusion and Future Directions

DS-6051B (taletrectinib) has emerged as a promising therapeutic agent for patients with ROS1-rearranged NSCLC. Its potent and selective inhibition of ROS1, including clinically relevant resistance mutations, has translated into significant anti-tumor activity in both preclinical models and clinical trials. The favorable safety profile further supports its development as a valuable treatment option. Ongoing and future studies will continue to define the role of DS-6051B in the evolving landscape of targeted therapies for NSCLC, potentially offering a new standard of care for this patient population.

References

The Role of NTRK Fusions in Cancer and the Therapeutic Potential of DS-6051B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are oncogenic drivers found across a wide range of solid tumors. These fusions lead to constitutively active TRK proteins, which drive cell proliferation and survival through various downstream signaling pathways. The development of targeted therapies against these fusion proteins has revolutionized treatment for patients with NTRK fusion-positive cancers. This technical guide provides an in-depth overview of the role of NTRK fusions in oncology and a detailed analysis of DS-6051B (taletrectinib), a next-generation ROS1/NTRK inhibitor. This document will cover the molecular mechanisms, prevalence, diagnostic methodologies, and the preclinical and clinical landscape of NTRK inhibitors, with a focus on DS-6051B.

The Oncogenic Role of NTRK Gene Fusions

The NTRK gene family, comprising NTRK1, NTRK2, and NTRK3, encodes the tropomyosin receptor kinases (TRK) TRKA, TRKB, and TRKC, respectively.[1][2] These receptors play a crucial role in the development and function of the nervous system.[3] Chromosomal rearrangements can lead to the fusion of the 3' end of an NTRK gene with the 5' end of a partner gene.[4] This results in the formation of a chimeric TRK fusion protein with a constitutively active kinase domain, leading to ligand-independent activation of downstream oncogenic signaling pathways.[2][4][5]

The constitutive activation of TRK fusion proteins drives tumor cell proliferation and survival by activating several key signaling cascades, including the MAPK/ERK, PI3K/AKT, and PLCγ pathways.[6][7][8]

Signaling Pathway of NTRK Fusions

The diagram below illustrates the signaling cascade initiated by an NTRK fusion protein.

NTRK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NTRK_Fusion NTRK Fusion Protein (e.g., ETV6-NTRK3) RAS RAS NTRK_Fusion->RAS PI3K PI3K NTRK_Fusion->PI3K PLCG PLCγ NTRK_Fusion->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Cell_Proliferation Transcription_Factors->Cell_Proliferation

NTRK Fusion Protein Signaling Pathways
Prevalence of NTRK Fusions in Cancer

NTRK gene fusions are found in a wide variety of solid tumors, but their prevalence varies significantly.[1] They are highly prevalent in some rare cancers, such as mammary analogue secretory carcinoma, secretory breast carcinoma, and infantile fibrosarcoma (with a prevalence of over 90%).[9][10] In more common cancers, the frequency of NTRK fusions is generally low, typically less than 1%.[9][10]

Tumor TypePrevalence of NTRK Fusions
High Prevalence (>90%)
Mammary Analogue Secretory Carcinoma (MASC)>90%[11]
Secretory Breast Carcinoma>90%[11]
Infantile Fibrosarcoma>90%[11]
Congenital Mesoblastic Nephroma>90%[11]
Low to Moderate Prevalence
Salivary Gland Cancers2.43%[12]
Soft Tissue Sarcomas1.27% (adults), ~20% (pediatric)[10][12]
Thyroid Cancer1.25% - 26% (depending on subtype)[9][12]
Spitzoid Neoplasms16%[9]
Pediatric High-Grade Gliomas (non-brainstem)~40%[9]
Colorectal Cancer0.5% - 1.5%[9][13]
Lung Cancer (NSCLC)0.1% - 0.3%[9]
Cutaneous Melanoma0.3%[9]
Pancreatic CancerData limited, but fusions identified[1]
CholangiocarcinomaData limited, but fusions identified[1]
Gynecological CancersData limited, but fusions identified[1]
Neuroendocrine TumorsData limited, but fusions identified[1]

DS-6051B (Taletrectinib): A Next-Generation ROS1/NTRK Inhibitor

DS-6051B, also known as taletrectinib (B607211), is a potent, orally available, next-generation tyrosine kinase inhibitor (TKI) that selectively targets both ROS1 and NTRK kinases.[14][15]

Mechanism of Action

Taletrectinib is an ATP-competitive inhibitor of ROS1 and the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC).[15] By binding to the ATP-binding pocket of these kinases, taletrectinib blocks their autophosphorylation and downstream signaling, thereby inhibiting tumor cell growth and inducing apoptosis in cancers harboring ROS1 or NTRK fusions.[14][15] A key feature of taletrectinib is its ability to overcome resistance mutations that can develop against first-generation inhibitors, such as the ROS1 G2032R solvent-front mutation.[15][16]

DS6051B_MoA cluster_inhibition NTRK_Fusion NTRK Fusion Protein Kinase Domain Phosphorylation Substrate Phosphorylation NTRK_Fusion->Phosphorylation Catalyzes ATP ATP ATP->NTRK_Fusion Binds to DS6051B DS-6051B (Taletrectinib) DS6051B->NTRK_Fusion Competitively Binds Inhibition Inhibition Downstream_Signaling Downstream Signaling (MAPK, PI3K/AKT, PLCγ) Phosphorylation->Downstream_Signaling Tumor_Growth Tumor Growth & Survival Downstream_Signaling->Tumor_Growth

Mechanism of Action of DS-6051B
Preclinical Data

In preclinical studies, taletrectinib has demonstrated potent inhibitory activity against both wild-type and mutant ROS1 and NTRK kinases.

TargetIC50 (nM)
ROS10.207[15]
NTRK10.622[15]
NTRK22.28[15]
NTRK30.98[15]

Taletrectinib effectively inhibited the growth of cell lines harboring NTRK fusions, such as KM12 colorectal cancer cells (TPM3-NTRK1), with IC50 values in the low nanomolar range (~3-20 nM).[15][17] In vivo studies using mouse xenograft models of NTRK-rearranged cancer (KM12 cells) showed significant tumor shrinkage at doses of 50 mg/kg or higher without significant toxicity.[14][17]

Clinical Data

A first-in-human Phase I study of taletrectinib in patients with advanced solid tumors harboring ROS1 or NTRK rearrangements demonstrated a manageable safety profile and preliminary efficacy.[18][19][20]

  • Maximum Tolerated Dose (MTD): 800 mg once daily.[19][20]

  • Common Treatment-Related Adverse Events: Nausea (47.8%), diarrhea (43.5%), and vomiting (32.6%).[19][20]

  • Efficacy in NTRK Fusion-Positive Cancer: One patient with a TPM3-NTRK1 differentiated thyroid cancer achieved a confirmed partial response that was ongoing for 27 months at the time of data cutoff.[18][19]

A Phase II study (TRUST) in Chinese patients with ROS1 fusion-positive NSCLC also showed promising activity and a manageable safety profile.[21][22]

Experimental Protocols

Detection of NTRK Fusions

Several methods are available to detect NTRK gene fusions, each with its own advantages and limitations.[23][24][25]

MethodPrincipleAdvantagesLimitations
Immunohistochemistry (IHC) Detects the expression of TRK proteins (TRKA, TRKB, TRKC) using a pan-TRK antibody.[24][26]Widely available, cost-effective, rapid turnaround time. Good as a screening tool.[26]Lacks specificity as it detects both wild-type and fusion proteins. Positive results require confirmation with a molecular test.[24][26]
Fluorescence In Situ Hybridization (FISH) Uses fluorescently labeled probes to detect chromosomal rearrangements involving the NTRK genes.[9][24]Can detect rearrangements of a specific NTRK gene.[24]Does not identify the fusion partner and may not distinguish between functional and non-functional rearrangements.[24]
Reverse Transcription Polymerase Chain Reaction (RT-PCR) Amplifies specific known fusion transcripts from RNA.[24][27]Highly sensitive and specific for known fusions.[27]Cannot detect novel or unknown fusion partners.[24]
Next-Generation Sequencing (NGS) Sequences DNA or RNA to identify a broad range of genomic alterations, including known and novel gene fusions.[23][27]Can detect multiple fusion types simultaneously, including novel partners. RNA-based NGS is preferred for detecting expressed fusions.[26][27]Higher cost, longer turnaround time, and requires bioinformatics expertise.[27]

Recommended Testing Workflow:

NTRK_Testing_Workflow Tumor_Sample Tumor Sample Screening Screening with pan-TRK IHC Tumor_Sample->Screening IHC_Positive IHC Positive Screening->IHC_Positive Result IHC_Negative IHC Negative Screening->IHC_Negative Result Confirmation Confirmatory Testing (RNA-based NGS preferred) IHC_Positive->Confirmation Consider_NGS Consider NGS if clinical suspicion is high IHC_Negative->Consider_NGS Fusion_Detected NTRK Fusion Detected Confirmation->Fusion_Detected Result No_Fusion No Fusion Detected Confirmation->No_Fusion Result

NTRK Fusion Detection Workflow
Cell-Based Assays for Tyrosine Kinase Inhibitors

Cell-based assays are crucial for evaluating the potency and selectivity of TKIs in a physiologically relevant context.[28][29]

General Protocol for a Cell Viability Assay:

  • Cell Line Selection: Choose a cancer cell line known to harbor an NTRK fusion (e.g., KM12 colorectal cancer cells with TPM3-NTRK1).[16]

  • Cell Culture: Culture the cells in appropriate media and conditions.

  • Compound Treatment: Seed the cells in 96-well plates and treat with a serial dilution of the TKI (e.g., DS-6051B) for a specified period (e.g., 72 hours).[15]

  • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

  • Data Analysis: Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Protocol for a Target Engagement/Phosphorylation Assay:

  • Cell Culture and Treatment: Culture NTRK fusion-positive cells and treat with the TKI for a shorter duration (e.g., 2 hours).[15]

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blotting or ELISA: Use Western blotting or an enzyme-linked immunosorbent assay (ELISA) to detect the phosphorylation status of TRK and downstream signaling proteins (e.g., phospho-ERK, phospho-AKT). A decrease in phosphorylation indicates target engagement and inhibition.[28]

Resistance to TRK Inhibitors

As with other targeted therapies, acquired resistance to TRK inhibitors can emerge. The most common mechanisms involve the acquisition of secondary mutations in the NTRK kinase domain that interfere with drug binding. These include "solvent front" mutations (e.g., NTRK1 G595R) and "gatekeeper" mutations (e.g., NTRK1 G667C).[3] The development of next-generation inhibitors like DS-6051B, which can overcome some of these resistance mutations, is a critical area of research.[15][16]

Conclusion

NTRK gene fusions represent a clinically important, albeit often rare, class of oncogenic drivers. The development of potent and selective TRK inhibitors has provided a significant therapeutic advance for patients with these tumors. DS-6051B (taletrectinib) is a promising next-generation ROS1/NTRK inhibitor with a manageable safety profile and demonstrated activity in preclinical and early clinical studies, including in the context of resistance to other TKIs. Accurate and efficient detection of NTRK fusions through a rational testing strategy is essential to identify patients who may benefit from these targeted therapies. Further clinical investigation of DS-6051B is warranted to fully define its role in the treatment of NTRK fusion-positive cancers.

References

DS-6051b (Taletrectinib): A Technical Guide to a Next-Generation ROS1/NTRK Inhibitor in Precision Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Abstract

DS-6051b, also known as taletrectinib (B607211), is a potent and selective, orally available, next-generation tyrosine kinase inhibitor (TKI) targeting ROS1 and NTRK fusion proteins.[1][2][3] Oncogenic fusions involving ROS1 and NTRK genes are key drivers in various solid tumors, most notably non-small cell lung cancer (NSCLC). Taletrectinib has demonstrated significant preclinical and clinical activity, including in patients with resistance to first-generation TKIs such as crizotinib (B193316).[4][5][6][7] This technical guide provides a comprehensive overview of DS-6051b, including its mechanism of action, preclinical and clinical data, and its role in the evolving landscape of precision oncology.

Introduction to ROS1 and NTRK Fusions in Oncology

ROS1 and NTRK (Neurotrophic Tyrosine Receptor Kinase) gene rearrangements lead to the expression of constitutively active fusion proteins that drive oncogenesis through aberrant activation of downstream signaling pathways, promoting cell proliferation, survival, and metastasis. ROS1 fusions are present in approximately 1-2% of NSCLC patients, as well as other cancers like cholangiocarcinoma and glioblastoma.[4][5] NTRK fusions are found across a wide range of solid tumors in both pediatric and adult patients. The development of targeted inhibitors against these oncogenic drivers has revolutionized the treatment paradigm for these patient populations.

DS-6051b (Taletrectinib): Mechanism of Action

Taletrectinib is a type I tyrosine kinase inhibitor that competitively binds to the ATP-binding pocket of ROS1 and NTRK kinases, thereby blocking their autophosphorylation and subsequent activation of downstream signaling cascades.[2] A key advantage of taletrectinib is its potent activity against acquired resistance mutations that can emerge during treatment with other TKIs. Notably, it has shown significant efficacy against the ROS1 G2032R solvent-front mutation, a common mechanism of resistance to crizotinib.[4][5][6]

Signaling Pathway

ROS1_NTRK_Signaling_Pathway Figure 1: Simplified ROS1/NTRK Signaling Pathway and Inhibition by DS-6051b cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1_NTRK_Fusion ROS1/NTRK Fusion Protein RAS RAS ROS1_NTRK_Fusion->RAS PI3K PI3K ROS1_NTRK_Fusion->PI3K STAT3 STAT3 ROS1_NTRK_Fusion->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Gene Expression (Proliferation, Survival) ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival STAT3->Proliferation_Survival DS_6051b DS-6051b (Taletrectinib) DS_6051b->ROS1_NTRK_Fusion

Caption: DS-6051b inhibits ROS1/NTRK signaling pathways.

Quantitative Preclinical Data

Taletrectinib has demonstrated potent and selective inhibition of ROS1 and NTRK kinases in a variety of preclinical models.

Table 1: In Vitro Kinase Inhibition
Target KinaseIC50 (nM)
ROS10.207[1][2]
NTRK10.622[1][2]
NTRK22.28[1][2]
NTRK30.980[1][2]
Table 2: In Vitro Cellular Activity
Cell LineFusion/MutationGI50 (nM)
Ba/F3-ETV6-ROS1 (WT)ETV6-ROS14[6]
Ba/F3-ETV6-ROS1 (L2026M)ETV6-ROS1 L2026M14[6]
Ba/F3-ETV6-ROS1 (G2032R)ETV6-ROS1 G2032R64[6]
Ba/F3-TPM3-NTRK1TPM3-NTRK1~3-20[2]
KM12TPM3-NTRK1~3-20[2]

Experimental Protocols

In Vitro Kinase Assays

Recombinant human ROS1, NTRK1, NTRK2, and NTRK3 kinases were used. The inhibitory activity of taletrectinib was determined by measuring the phosphorylation of a substrate peptide in the presence of varying concentrations of the inhibitor and ATP. The IC50 values were calculated using a standard four-parameter logistic model.

Cell Viability Assays

Cancer cell lines harboring ROS1 or NTRK fusions were seeded in 96-well plates and treated with a range of taletrectinib concentrations for 72 hours. Cell viability was assessed using a commercially available assay (e.g., CellTiter-Glo®). GI50 (concentration for 50% growth inhibition) values were determined from dose-response curves.[2]

In Vivo Xenograft Studies

Tumor cells were implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice were randomized to receive vehicle control or taletrectinib orally at specified doses and schedules. Tumor volume and body weight were measured regularly. Efficacy was determined by tumor growth inhibition. For example, in a KM12-bearing mouse xenograft model, taletrectinib induced tumor shrinkage at doses of ≥50 mg/kg without significant body weight loss.[1][4]

Experimental Workflow

Experimental_Workflow Figure 2: Preclinical Evaluation Workflow for DS-6051b Start Start: Identify ROS1/NTRK Fusion-Positive Cancers In_Vitro_Kinase In Vitro Kinase Assays (IC50 Determination) Start->In_Vitro_Kinase Cell_Culture Cell-Based Assays (Viability, Apoptosis) Start->Cell_Culture Western_Blot Western Blotting (Pathway Modulation) Cell_Culture->Western_Blot In_Vivo_Xenograft In Vivo Xenograft Models (Tumor Growth Inhibition) Cell_Culture->In_Vivo_Xenograft Toxicity_Studies Toxicology and Pharmacokinetic Studies In_Vivo_Xenograft->Toxicity_Studies Clinical_Trials Phase I/II Clinical Trials Toxicity_Studies->Clinical_Trials

Caption: Workflow for preclinical evaluation of DS-6051b.

Clinical Development and Efficacy

Taletrectinib has undergone Phase I and II clinical trials in patients with advanced solid tumors harboring ROS1 or NTRK fusions.

Table 3: Phase I Clinical Trial (U.S. Study) - Key Data[6][7][8]
ParameterValue
Enrolled Patients (Total) 46
Maximum Tolerated Dose (MTD) 800 mg once daily
Common Treatment-Related Adverse Events (TRAEs) Nausea (47.8%), Diarrhea (43.5%), Vomiting (32.6%)
Confirmed Objective Response Rate (ORR) in Crizotinib-Refractory ROS1+ NSCLC 33.3% (6 patients)
Noteworthy Response Confirmed partial response for 27 months in a patient with TPM3-NTRK1 differentiated thyroid cancer
Table 4: TRUST Phase II Trial (China) - Preliminary Results[9][10][11]
Patient CohortObjective Response Rate (ORR)Disease Control Rate (DCR)
Crizotinib-Naïve ROS1+ NSCLC (n=15) 93%93%
Crizotinib-Pretreated ROS1+ NSCLC (n=5) 60%100%

Role in Precision Oncology and Future Directions

DS-6051b (taletrectinib) exemplifies the progress in precision oncology by providing a highly effective treatment option for patients with ROS1 or NTRK fusion-positive cancers. Its ability to overcome resistance to earlier-generation inhibitors addresses a critical unmet medical need. The identification of a cabozantinib-sensitive ROS1 L2086F as an acquired resistance mutation to taletrectinib highlights the importance of continuous molecular monitoring and the development of subsequent therapeutic strategies.[6][7]

Future research will likely focus on:

  • Expanding the clinical application of taletrectinib to a broader range of tumor types with ROS1/NTRK fusions.

  • Investigating combination therapies to further enhance efficacy and delay the onset of resistance.

  • Understanding and overcoming novel mechanisms of resistance to taletrectinib.

Conclusion

DS-6051b (taletrectinib) is a promising next-generation ROS1/NTRK inhibitor with a manageable safety profile and significant antitumor activity in both treatment-naïve and pretreated patients. Its potent inhibition of clinically relevant resistance mutations solidifies its role as a valuable therapeutic agent in the armamentarium of precision oncology. Continued clinical development and research will further define its position in the treatment landscape for ROS1/NTRK-driven malignancies.

References

Foundational Studies on the Efficacy of Taletrectinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational efficacy studies of taletrectinib (B607211), a next-generation, central nervous system (CNS)-active, selective ROS1/NTRK tyrosine kinase inhibitor. The document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes critical pathways and workflows to offer a comprehensive resource for professionals in the field of oncology drug development.

Mechanism of Action

Taletrectinib is a potent inhibitor of both wild-type ROS1 and NTRK (Neurotrophic Tyrosine Receptor Kinase) fusion proteins, as well as key acquired resistance mutations.[1][2] ROS1 and NTRK gene fusions are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC), leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.[3][4]

Taletrectinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ROS1 and NTRK kinases, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades.[3] The primary pathways inhibited include the MAPK/ERK and PI3K/AKT pathways, which are crucial for cancer cell growth and survival.[3][4] A key feature of taletrectinib is its high selectivity for ROS1 over TRKB, which is believed to contribute to a more favorable neurological safety profile compared to other ROS1 inhibitors.

Signaling Pathway

Taletrectinib Signaling Pathway cluster_membrane Cell Membrane ROS1/NTRK Fusion Protein ROS1/NTRK Fusion Protein Downstream Signaling Downstream Signaling ROS1/NTRK Fusion Protein->Downstream Signaling Activates Taletrectinib Taletrectinib Taletrectinib->ROS1/NTRK Fusion Protein Inhibits MAPK/ERK Pathway MAPK/ERK Pathway Downstream Signaling->MAPK/ERK Pathway PI3K/AKT Pathway PI3K/AKT Pathway Downstream Signaling->PI3K/AKT Pathway Cell Proliferation and Survival Cell Proliferation and Survival MAPK/ERK Pathway->Cell Proliferation and Survival PI3K/AKT Pathway->Cell Proliferation and Survival

Taletrectinib's inhibition of ROS1/NTRK fusion proteins and downstream signaling.

Preclinical Efficacy

Taletrectinib has demonstrated potent and selective inhibitory activity in a range of preclinical models, including in vitro kinase assays and in vivo xenograft studies.

In Vitro Kinase Activity

In biochemical assays, taletrectinib has shown potent, sub-nanomolar inhibitory activity against ROS1 and NTRK kinases. A key finding is its potent inhibition of the G2032R solvent-front mutation in ROS1, a common mechanism of acquired resistance to first-generation ROS1 inhibitors like crizotinib (B193316).[5]

Target KinaseIC50 (nM)
ROS10.207[6]
NTRK10.622[6]
NTRK22.28[6]
NTRK30.980[6]
ROS1 G2032RSubnanomolar[5]
Cell-Based Assays

Taletrectinib has been shown to inhibit the growth of cancer cell lines harboring ROS1 fusions. For example, it effectively inhibited the proliferation of Ba/F3 cells engineered to express the CD74-ROS1 fusion protein and the HCC78 NSCLC cell line, which harbors the SLC34A2-ROS1 fusion.[6] Furthermore, it potently inhibited the autophosphorylation of the ROS1 fusion protein in these cell lines.[6]

In Vivo Xenograft Models

In vivo studies using mouse xenograft models have demonstrated the anti-tumor activity of taletrectinib. In a study with a KM12 tumor-bearing mouse xenograft model, taletrectinib induced tumor shrinkage at doses of 50 mg/kg and higher, without significant effects on body weight.[6]

Experimental Protocols: Preclinical Studies
  • In Vitro Kinase Assays: The inhibitory activity of taletrectinib against ROS1 and NTRK kinases was evaluated in biochemical assays. While specific proprietary details of the assay conditions are not publicly available, these assays typically involve incubating the recombinant kinase with a substrate and ATP, and then measuring the level of substrate phosphorylation in the presence of varying concentrations of the inhibitor to determine the IC50 value. The assays for taletrectinib were conducted in the presence of 10 μM ATP.[5]

  • Cell-Based Proliferation and Phosphorylation Assays:

    • Cell Lines: Ba/F3 cells engineered to express CD74-ROS1 and the human NSCLC cell line HCC78 (harboring an SLC34A2-ROS1 fusion) were used.[6]

    • Proliferation Assays: Cells were cultured in the presence of varying concentrations of taletrectinib for a specified period (e.g., 72 hours). Cell viability was then assessed using a standard method such as the MTS or CellTiter-Glo assay to determine the concentration of taletrectinib that inhibits cell growth by 50% (GI50).

    • Phosphorylation Assays: Cells were treated with taletrectinib for a short period, followed by cell lysis. The phosphorylation status of the ROS1 fusion protein and downstream signaling proteins was assessed by Western blotting using phospho-specific antibodies.

  • In Vivo Xenograft Studies:

    • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were used.

    • Tumor Implantation: Human cancer cells (e.g., HCC78) or patient-derived tumor fragments were implanted subcutaneously or orthotopically into the mice.

    • Treatment: Once tumors reached a specified size, mice were treated with taletrectinib or a vehicle control, typically administered orally once daily.

    • Efficacy Evaluation: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed. The efficacy of taletrectinib was assessed by comparing tumor growth in the treated group to the control group.

Clinical Efficacy: The TRUST Program

The clinical development of taletrectinib has been primarily driven by the TRUST program, which includes the Phase II TRUST-I (conducted in China) and TRUST-II (a global study) trials.[7][8] These studies have evaluated the efficacy and safety of taletrectinib in patients with advanced or metastatic ROS1-positive NSCLC.

Efficacy in ROS1 TKI-Naïve Patients

Taletrectinib has demonstrated robust and durable responses in patients who have not previously received a ROS1 tyrosine kinase inhibitor (TKI).

Efficacy EndpointPooled TRUST-I & TRUST-II Data (TKI-Naïve, n=160)
Confirmed Objective Response Rate (cORR)88.8%[7]
Median Duration of Response (DOR)44.2 months[7]
Median Progression-Free Survival (PFS)45.6 months[7]
Efficacy in Crizotinib-Pretreated Patients

Taletrectinib has also shown significant activity in patients whose disease has progressed on the first-generation ROS1 inhibitor, crizotinib.

Efficacy EndpointPooled TRUST-I & TRUST-II Data (TKI-Pretreated, n=113)
Confirmed Objective Response Rate (cORR)55.8%[7]
Median Duration of Response (DOR)16.6 months[7]
Median Progression-Free Survival (PFS)9.7 months[7]
Intracranial Efficacy

A key advantage of taletrectinib is its ability to penetrate the central nervous system and elicit responses in patients with brain metastases.

Patient PopulationIntracranial cORR
TKI-Naïve with Brain Metastases (n=17)76.5%[7]
TKI-Pretreated with Brain Metastases (n=32)65.6%[7]
Activity Against Resistance Mutations

Taletrectinib has demonstrated efficacy in patients with the ROS1 G2032R resistance mutation. In a cohort of 13 TKI-pretreated patients with this mutation, the cORR was 61.5%.[7]

Experimental Protocols: TRUST-I and TRUST-II Clinical Trials
  • Study Design: Both TRUST-I and TRUST-II are Phase II, multicenter, single-arm, open-label studies.[7][8]

  • Patient Population: Eligible patients had locally advanced or metastatic ROS1-positive NSCLC. The trials included cohorts of patients who were either ROS1 TKI-naïve or had been previously treated with a ROS1 TKI (crizotinib in TRUST-I; crizotinib or entrectinib (B1684687) in TRUST-II).[7][9][10] Patients with stable, asymptomatic brain metastases were allowed to enroll.[5]

  • Treatment: Taletrectinib was administered orally at a dose of 600 mg once daily.[1]

  • Primary Endpoint: The primary endpoint for both trials was the confirmed objective response rate (cORR) as assessed by an Independent Review Committee (IRC) according to RECIST v1.1.[7][10]

  • Secondary Endpoints: Key secondary endpoints included duration of response (DOR), progression-free survival (PFS), overall survival (OS), intracranial ORR, and safety.[7][10]

Clinical Trial Workflow

Clinical Trial Workflow Eligibility Criteria Met Eligibility Criteria Met Enrollment Enrollment Eligibility Criteria Met->Enrollment Yes Screen Failure Screen Failure Eligibility Criteria Met->Screen Failure No Treatment with Taletrectinib (600 mg QD) Treatment with Taletrectinib (600 mg QD) Enrollment->Treatment with Taletrectinib (600 mg QD) Tumor Assessment (RECIST 1.1) Tumor Assessment (RECIST 1.1) Treatment with Taletrectinib (600 mg QD)->Tumor Assessment (RECIST 1.1) Follow-up Follow-up Tumor Assessment (RECIST 1.1)->Follow-up Primary & Secondary Endpoint Analysis Primary & Secondary Endpoint Analysis Follow-up->Primary & Secondary Endpoint Analysis

A generalized workflow for the TRUST-I and TRUST-II clinical trials.

Conclusion

The foundational studies on taletrectinib have established its profile as a highly effective ROS1/NTRK inhibitor with a compelling efficacy and safety profile. Its potent activity against wild-type ROS1 fusions, key resistance mutations such as G2032R, and intracranial metastases addresses significant unmet needs in the treatment of ROS1-positive NSCLC. The robust and durable responses observed in both TKI-naïve and pre-treated patient populations in the TRUST clinical trial program underscore the potential of taletrectinib to become a best-in-class treatment option. Further research, including ongoing and future clinical trials, will continue to refine the role of taletrectinib in the evolving landscape of precision oncology.

References

Methodological & Application

Application Notes and Protocols: DS-6051B In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-6051B, also known as Taletrectinib, is a potent, next-generation, selective inhibitor of ROS1 and NTRK (neurotrophic tyrosine receptor kinase) tyrosine kinases.[1][2][3] ROS1 and NTRK gene fusions are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC).[4][5] DS-6051B has demonstrated significant anti-tumor activity in preclinical models, including those with mutations that confer resistance to other ROS1 inhibitors like crizotinib.[5][6] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of DS-6051B.

Mechanism of Action

DS-6051B is an orally available, small-molecule inhibitor that targets the ATP-binding site of ROS1 and NTRK family kinases (NTRK1, NTRK2, NTRK3), thereby blocking their kinase activity.[2][7] This inhibition disrupts downstream signaling pathways, such as the SRC/AKT/mTOR pathway, which are crucial for cancer cell proliferation, survival, and growth.[4] By inhibiting these pathways, DS-6051B can induce apoptosis and suppress tumor growth in cancers harboring ROS1 or NTRK fusion proteins.[4][7]

Data Presentation

Table 1: In Vitro Inhibitory Activity of DS-6051B

TargetIC50 (nM)
ROS10.207[1][2][3]
NTRK10.622[1][2][3]
NTRK22.28[1][2][3]
NTRK30.980[1][2][3]

Experimental Protocols

Cell Culture

Ba/F3 Cells: The Ba/F3 cell line is a murine IL-3-dependent pro-B cell line. For studying ROS1 inhibitors, Ba/F3 cells are often engineered to express a specific ROS1 fusion protein (e.g., CD74-ROS1), which renders them IL-3 independent for proliferation.

  • Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and for parental Ba/F3 cells, 10 ng/mL of murine IL-3.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Maintain cell density between 5 x 10^4 and 5 x 10^5 viable cells/mL.

HCC78 Cells: The HCC78 cell line is a human lung adenocarcinoma cell line that endogenously expresses the SLC34A2-ROS1 fusion protein.

  • Growth Medium: RPMI-1640 medium supplemented with 10-20% FBS and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Split confluent cultures 1:2 twice a week using trypsin/EDTA.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Ba/F3 or HCC78 cells

  • DS-6051B

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding:

    • For Ba/F3 cells (engineered to be IL-3 independent), seed 5,000 cells per well in 90 µL of growth medium.

    • For HCC78 cells, seed 3,000-5,000 cells per well in 90 µL of growth medium and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of DS-6051B in DMSO, and then dilute further in growth medium.

    • Add 10 µL of the diluted DS-6051B to the respective wells to achieve the final desired concentrations (e.g., 0.1 nM to 1000 nM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (medium only).

    • Normalize the data to the vehicle-treated control wells.

    • Plot the cell viability against the log concentration of DS-6051B and determine the IC50 value using a non-linear regression analysis.

Western Blotting for ROS1 Phosphorylation

This protocol is for detecting the inhibition of ROS1 autophosphorylation in response to DS-6051B treatment.

Materials:

  • HCC78 cells (or other ROS1-fusion positive cells)

  • DS-6051B

  • 6-well plates

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-ROS1 (Tyr1287), anti-ROS1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment:

    • Seed HCC78 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of DS-6051B (e.g., 1, 10, 100 nM) for 2 hours. Include a vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Boil the samples for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-ROS1) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the chemiluminescent substrate to the membrane.

    • Visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ROS1 and a loading control like β-actin or GAPDH.

Visualizations

G cluster_workflow Cell Viability Assay Workflow A Seed Cells (Ba/F3 or HCC78) B Treat with DS-6051B (Serial Dilutions) A->B C Incubate (72 hours) B->C D Add CellTiter-Glo® Reagent C->D E Measure Luminescence D->E F Data Analysis (IC50 Determination) E->F

Caption: Workflow for the DS-6051B cell viability assay.

G cluster_pathway DS-6051B Signaling Pathway Inhibition ROS1_NTRK ROS1/NTRK Fusion Kinase SRC SRC ROS1_NTRK->SRC Activates DS6051B DS-6051B DS6051B->ROS1_NTRK Inhibits AKT AKT SRC->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Inhibition of the ROS1/NTRK signaling pathway by DS-6051B.

References

Application Note: Preparation of DS-6051B (Taletrectinib) Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals who require a standardized protocol for the preparation, handling, and storage of DS-6051B stock solutions for in vitro and in vivo research applications.

Introduction

DS-6051B, also known as Taletrectinib, is a potent, next-generation, selective inhibitor of ROS1 and NTRK (Neurotrophic Tyrosine Receptor Kinase) with IC50 values in the low nanomolar range for ROS1, NTRK1, NTRK2, and NTRK3.[1][2][3] It has demonstrated efficacy against crizotinib-resistant ROS1 mutations, such as ROS1-G2032R, in preclinical models.[2] Accurate and consistent preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of DS-6051B. This document provides a detailed protocol for the preparation, storage, and handling of DS-6051B in DMSO.

DS-6051B Properties and Storage

The following table summarizes the key physical and chemical properties of DS-6051B, along with recommended storage conditions for the powdered compound and prepared stock solutions.

ParameterValueSource(s)
Synonyms Taletrectinib, AB-106, IBI-344[2][3][4]
Molecular Formula C₂₉H₃₄FN₅O₅[1][4]
Molecular Weight 551.61 g/mol [1][3][4]
CAS Number 1505515-69-4[1][3][4]
Solubility in DMSO 45-50 mg/mL (81.58 - 90.64 mM). Sonication may be required. Use of fresh, anhydrous DMSO is critical as hygroscopic DMSO reduces solubility.[1][2][3]
Solubility in Water Insoluble[1]
Solubility in Ethanol Insoluble[1]
Storage (Powder) 3 years at -20°C. Keep container tightly sealed in a cool, well-ventilated area.[1][3][4]
Storage (Stock Solution in DMSO) Aliquot to avoid repeated freeze-thaw cycles. - 1 year at -80°C - 1 month at -20°C[1][2]

Safety and Handling Precautions

DS-6051B is a potent bioactive compound. Standard laboratory safety procedures should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile or latex, double-gloving is recommended).[4][5][6]

  • Handling: Handle the compound in a certified chemical fume hood or a well-ventilated enclosure to avoid inhalation of dust or aerosols.[4][6] Avoid contact with eyes and skin.[4]

  • Waste Disposal: Dispose of unused solutions and contaminated materials as hazardous chemical waste in accordance with local regulations.[6]

  • First Aid:

    • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[4]

    • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water.[4]

    • Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.[4]

    • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]

Experimental Protocol: Preparing a 50 mg/mL Stock Solution

This protocol describes the preparation of a high-concentration stock solution of DS-6051B in DMSO.

Materials and Equipment
  • DS-6051B powder

  • Anhydrous, high-purity DMSO (newly opened bottle recommended)[1][2]

  • Analytical balance

  • Microcentrifuge tubes or cryogenic vials (sterile)

  • Pipettors and sterile pipette tips

  • Vortex mixer

  • Water bath sonicator (optional, but recommended)[2][3]

Step-by-Step Procedure
  • Equilibration: Before opening, allow the vial of DS-6051B powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic compound.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of DS-6051B powder into a suitable tube. For example, weigh 5 mg of the powder.

  • Solvent Addition: Calculate the required volume of DMSO. To prepare a 50 mg/mL stock solution from 5 mg of powder: Volume of DMSO = Mass of DS-6051B / Desired Concentration Volume of DMSO = 5 mg / 50 mg/mL = 0.1 mL = 100 µL

    Using a calibrated pipette, add 100 µL of fresh, anhydrous DMSO to the tube containing the DS-6051B powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (If Necessary): If the compound does not fully dissolve after vortexing, place the tube in a water bath sonicator for 5-10 minutes.[2][3] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials.[1][2]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2] When ready to use, thaw a single aliquot completely at room temperature and mix well before diluting into your experimental medium.

Visualized Workflow and Signaling Pathway

Workflow for DS-6051B Stock Solution Preparation

The following diagram illustrates the standardized workflow for preparing the DS-6051B stock solution.

G cluster_prep Preparation cluster_check Quality Check cluster_storage Storage start Start: DS-6051B Powder equilibrate 1. Equilibrate to Room Temp start->equilibrate weigh 2. Weigh Powder equilibrate->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Vortex to Dissolve add_dmso->dissolve check_sol Clear Solution? dissolve->check_sol sonicate 5. Sonicate (If Needed) check_sol->sonicate No aliquot 6. Aliquot Solution check_sol->aliquot Yes sonicate->dissolve Re-check store 7. Store at -80°C / -20°C aliquot->store

Caption: Workflow for preparing DS-6051B stock solution in DMSO.

Simplified DS-6051B Signaling Pathway Inhibition

DS-6051B functions by inhibiting the kinase activity of oncogenic ROS1 and NTRK fusion proteins, thereby blocking downstream pro-survival signaling pathways.

G cluster_pathway Oncogenic Signaling cluster_inhibition Inhibition Mechanism ros1_ntrk ROS1 / NTRK Fusion Proteins downstream Downstream Effectors (e.g., MAPK, PI3K/AKT) ros1_ntrk->downstream proliferation Cell Proliferation & Survival downstream->proliferation ds6051b DS-6051B (Taletrectinib) ds6051b->ros1_ntrk

Caption: DS-6051B inhibits oncogenic ROS1/NTRK fusion proteins.

References

Application Notes and Protocols for DS-6051B in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-6051B, also known as Taletrectinib, is a potent and selective next-generation tyrosine kinase inhibitor (TKI) targeting ROS1 and NTRK (Neurotrophic Tyrosine Receptor Kinase) fusion proteins.[1] These fusion proteins are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[2] DS-6051B has demonstrated significant anti-tumor activity in both in vitro and in vivo models, including those resistant to first-generation TKIs like crizotinib.[2][3] These application notes provide an overview of DS-6051B's mechanism of action, effective concentrations in cell culture, and detailed protocols for key experimental assays.

Mechanism of Action:

DS-6051B competitively binds to the ATP-binding pocket of ROS1 and NTRK kinases, inhibiting their autophosphorylation and downstream signaling.[3][4] This disruption of oncogenic signaling pathways leads to decreased cell proliferation and induction of cell death. In certain contexts, such as colorectal cancer, Taletrectinib has been shown to induce pyroptosis, a form of programmed cell death, through the inhibition of the SRC/AKT/mTOR signaling pathway.[5][6]

Data Presentation: Efficacy of DS-6051B in Vitro

The following tables summarize the in vitro efficacy of DS-6051B across various parameters and cell lines.

Table 1: Inhibitory Activity of DS-6051B against Target Kinases

Target KinaseIC50 (nM)
ROS10.207[4][5]
NTRK10.622[4][5]
NTRK22.28[4][5]
NTRK30.980[4][5]

Table 2: Growth Inhibition (GI50) of DS-6051B in Cancer Cell Lines (72-hour treatment)

Cell LineCancer TypeFusion ProteinGI50 (nM)
Ba/F3-CD74-ROS1Pro-BCD74-ROS1<10[3][4]
HCC78NSCLCSLC34A2-ROS1~10-20[3][4]
Ba/F3-TPM3-NTRK1Pro-BTPM3-NTRK1~3-20[5][7]
KM12ColorectalTPM3-NTRK1~3-20[5][7]
Ba/F3-ETV6-NTRK1Pro-BETV6-NTRK1~3-20[5]
Ba/F3-ETV6-NTRK2Pro-BETV6-NTRK2~3-20[5]
Ba/F3-ETV6-NTRK3Pro-BETV6-NTRK3~3-20[5]

Table 3: Inhibition of ROS1 Autophosphorylation

Cell LineFusion ProteinEffective Concentration Range
Ba/F3-CD74-ROS1CD74-ROS1Single to double-digit nM[3][4]
HCC78SLC34A2-ROS1Single to double-digit nM[3][4]
U-118 MG-Dose-dependent inhibition from 0.001-1000 nM[5]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the viability of cells in culture after treatment with DS-6051B.

Materials:

  • DS-6051B (Taletrectinib)

  • DMSO (for stock solution)

  • Cancer cell lines (e.g., HCC78, KM12)

  • Appropriate cell culture medium and supplements

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in an opaque-walled 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of DS-6051B in DMSO (e.g., 10 mM).

    • Perform serial dilutions of DS-6051B in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).

    • Add the diluted compound or vehicle control (medium with the same percentage of DMSO) to the wells.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[8]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[9]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[8]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (medium only wells).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the results as a dose-response curve and calculate the GI50 value.

G cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with DS-6051B (serial dilutions) B->C D Incubate for 72h C->D E Add CellTiter-Glo® Reagent D->E F Measure Luminescence E->F G Data Analysis (Calculate GI50) F->G

Cell Viability Assay Workflow

Western Blotting for Protein Phosphorylation

This protocol is for assessing the effect of DS-6051B on the phosphorylation of ROS1 and downstream signaling proteins.

Materials:

  • DS-6051B (Taletrectinib)

  • Cancer cell lines (e.g., HCC78)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ROS1, anti-total-ROS1, anti-phospho-AKT, anti-total-AKT, anti-phospho-mTOR, anti-total-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of DS-6051B (e.g., 1, 10, 100 nM) for 2-4 hours.[10]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Collect lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Visualize protein bands using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

G cluster_workflow Western Blotting Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection & Analysis G->H

Western Blotting Workflow

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by DS-6051B using flow cytometry.

Materials:

  • DS-6051B (Taletrectinib)

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with DS-6051B at various concentrations for 24-48 hours.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash cells with cold PBS and centrifuge.[4]

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[4]

    • Incubate for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis:

    • Add 1X Binding Buffer to each tube.

    • Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Signaling Pathway

DS-6051B (Taletrectinib) has been shown to induce pyroptosis in colorectal cancer cells by inhibiting the SRC/AKT/mTOR signaling pathway.[5][6] This leads to the activation of Caspase-3, which in turn cleaves Gasdermin E (GSDME), initiating pyroptotic cell death.[5][6]

G DS6051B DS-6051B (Taletrectinib) SRC SRC DS6051B->SRC Inhibits AKT AKT SRC->AKT mTOR mTOR AKT->mTOR Caspase3 Caspase-3 mTOR->Caspase3 Inhibits GSDME GSDME Caspase3->GSDME Cleaves Pyroptosis Pyroptosis GSDME->Pyroptosis Induces

DS-6051B Signaling Pathway

References

Application Notes: Detection of p-ROS1 Inhibition by DS-6051B using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for assessing the inhibitory effect of DS-6051B (Taletrectinib) on the phosphorylation of ROS1 (p-ROS1) in cancer cell lines expressing ROS1 fusions. This method is crucial for researchers, scientists, and drug development professionals investigating the efficacy and mechanism of action of novel ROS1 inhibitors.

Introduction

ROS1 is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[1][2] DS-6051B (Taletrectinib) is a next-generation, potent, and selective ROS1 and NTRK tyrosine kinase inhibitor.[3][4][5][6] It has demonstrated significant preclinical and clinical activity in inhibiting the autophosphorylation of ROS1, thereby blocking downstream oncogenic signaling pathways.[3][5] This protocol details the use of Western blotting to quantify the reduction in ROS1 phosphorylation at tyrosine 2274 (p-ROS1 Tyr2274) following treatment with DS-6051B.[7][8]

Data Presentation: Efficacy of DS-6051B on p-ROS1 Inhibition

The following table summarizes the expected quantitative results from a Western blot analysis of ROS1-fusion positive cells (e.g., HCC78 or U-118 MG) treated with varying concentrations of DS-6051B. The data illustrates a dose-dependent inhibition of ROS1 autophosphorylation.

DS-6051B ConcentrationTreatment TimePercent Inhibition of p-ROS1 (relative to vehicle control)
0 nM (Vehicle)2 hours0%
10 nM2 hours50 - 70%
50 nM2 hours80 - 95%
100 nM2 hours> 95%
200 nM2 hours> 98%

Note: The IC50 value for DS-6051b against ROS1 kinase is in the low nanomolar range (approximately 0.207 nM).[9] The effective concentration for cellular inhibition of p-ROS1 may vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Cell Culture and DS-6051B Treatment

This protocol describes the preparation of cell cultures for subsequent protein extraction and Western blot analysis.

Materials:

  • ROS1-fusion positive cancer cell line (e.g., HCC78, U-118 MG)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • DS-6051B (Taletrectinib)

  • DMSO (vehicle control)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS), ice-cold

Procedure:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare a stock solution of DS-6051B in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 200 nM). Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the culture medium from the cells and replace it with the medium containing the different concentrations of DS-6051B or the vehicle control.

  • Incubate the cells for the desired treatment time (e.g., 2 hours).

  • Following incubation, place the culture plates on ice and proceed immediately to protein extraction.

Protocol 2: Protein Extraction

This protocol details the lysis of cells to extract total protein.

Materials:

  • Ice-cold PBS

  • RIPA Lysis Buffer (or a suitable alternative) supplemented with protease and phosphatase inhibitors[10]

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Aspirate the treatment medium from the cells.

  • Wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well of a 6-well plate) to each well.[11]

  • Scrape the cells from the surface of the plate using a pre-chilled cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[10]

  • Carefully transfer the supernatant containing the soluble protein to a fresh, pre-chilled microcentrifuge tube.

  • Store the protein samples at -80°C or proceed to protein quantification.

Protocol 3: Protein Quantification (BCA Assay)

This protocol describes the determination of protein concentration using the bicinchoninic acid (BCA) assay.[12][13][14]

Materials:

  • BCA Protein Assay Kit

  • Bovine Serum Albumin (BSA) standards

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of BSA standards with known concentrations (e.g., 0 to 2 mg/mL).[13]

  • Pipette 10 µL of each standard and each protein sample into separate wells of a 96-well microplate.[13]

  • Prepare the BCA working reagent by mixing reagent A and reagent B according to the manufacturer's instructions.[13]

  • Add 200 µL of the BCA working reagent to each well.[13]

  • Incubate the plate at 37°C for 30 minutes.[13]

  • Measure the absorbance at 562 nm using a microplate reader.[13]

  • Generate a standard curve from the BSA standards and determine the protein concentration of the unknown samples.

Protocol 4: Western Blotting

This protocol outlines the separation of proteins by SDS-PAGE, transfer to a membrane, and immunodetection of p-ROS1.

Materials:

  • Laemmli sample buffer (4x or 6x)[15]

  • SDS-PAGE gels (appropriate acrylamide (B121943) percentage for ROS1, which is a large protein)[10][16]

  • Electrophoresis running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-ROS1 (Tyr2274) antibody[7][17]

    • Mouse or Rabbit anti-total ROS1 antibody

    • Mouse anti-GAPDH or β-actin antibody (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[15][18]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[16][19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[15]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ROS1 (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle shaking.[17]

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).[15]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.[19]

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.[19]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Reprobing (Optional): To detect total ROS1 and a loading control on the same membrane, the membrane can be stripped of the primary and secondary antibodies and then re-probed with antibodies against total ROS1 and then GAPDH or β-actin.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the p-ROS1 signal to the total ROS1 signal and/or the loading control to determine the relative change in phosphorylation.

Mandatory Visualizations

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blot Analysis cluster_analysis Data Analysis cell_seeding Seed ROS1-Fusion Cells ds6051b_treatment Treat with DS-6051B (or Vehicle) cell_seeding->ds6051b_treatment cell_lysis Cell Lysis & Protein Extraction ds6051b_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sample_prep Prepare Samples for Loading protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p-ROS1) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging quantification Densitometry & Normalization imaging->quantification

Caption: Experimental workflow for Western Blot analysis of p-ROS1.

ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1 ROS1 Fusion Protein p_ROS1 p-ROS1 (Autophosphorylation) ROS1->p_ROS1 ATP SHP2 SHP-2 p_ROS1->SHP2 PI3K PI3K/AKT/mTOR Pathway p_ROS1->PI3K RAS RAS/MEK/ERK Pathway p_ROS1->RAS STAT3 JAK/STAT3 Pathway p_ROS1->STAT3 Transcription Gene Transcription (Proliferation, Survival) PI3K->Transcription RAS->Transcription STAT3->Transcription DS6051B DS-6051B DS6051B->p_ROS1

Caption: ROS1 signaling pathway and inhibition by DS-6051B.

References

Application Notes and Protocols for Cell Viability Assays with Taletrectinib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taletrectinib (B607211) (also known as Ibtrozi™, AB-106, or DS-6051b) is a next-generation, orally available, central nervous system (CNS)-active tyrosine kinase inhibitor (TKI) that potently and selectively targets ROS1 and NTRK (neurotrophic tyrosine receptor kinase) fusion proteins.[1] These fusion proteins are oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[2] Taletrectinib was designed to overcome resistance to first-generation TKIs, exhibiting activity against mutations like the ROS1 G2032R solvent-front mutation.[1][3] By binding to the ATP-binding site of the ROS1 and NTRK kinase domains, taletrectinib inhibits their phosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/MAPK/ERK pathways, which are critical for cancer cell proliferation and survival.[4][5]

These application notes provide detailed protocols for assessing the in vitro efficacy of taletrectinib using common cell viability assays, namely the MTT and CellTiter-Glo® assays. These assays are fundamental in determining the cytotoxic and cytostatic effects of taletrectinib on cancer cell lines harboring ROS1 or NTRK fusions.

Signaling Pathways Targeted by Taletrectinib

Taletrectinib exerts its therapeutic effect by inhibiting the constitutively active signaling cascades driven by ROS1 and NTRK fusion proteins.

ROS1 Signaling Pathway

ROS1 fusions lead to the ligand-independent dimerization and autophosphorylation of the ROS1 kinase domain. This initiates a cascade of downstream signaling events that promote cell growth, proliferation, and survival. The key pathways activated include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell proliferation and differentiation.[4]

  • PI3K-AKT-mTOR Pathway: A central regulator of cell growth, survival, and metabolism.[4]

  • JAK-STAT Pathway: Involved in cell survival and proliferation.[6]

  • SHP-1/2 Pathway: Plays a role in signal transduction and cell signaling regulation.[4]

ROS1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ROS1_Fusion ROS1 Fusion Protein PI3K PI3K ROS1_Fusion->PI3K RAS RAS ROS1_Fusion->RAS JAK JAK ROS1_Fusion->JAK SHP2 SHP2 ROS1_Fusion->SHP2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth_Survival Cell_Growth_Survival mTOR->Cell_Growth_Survival Cell Growth & Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Differentiation Proliferation_Differentiation ERK->Proliferation_Differentiation Proliferation & Differentiation STAT STAT JAK->STAT Gene_Transcription Gene_Transcription STAT->Gene_Transcription Gene Transcription Taletrectinib Taletrectinib Taletrectinib->ROS1_Fusion Inhibits

Caption: Taletrectinib inhibits the ROS1 fusion protein, blocking downstream signaling pathways.

NTRK Signaling Pathway

Similar to ROS1, NTRK gene fusions result in constitutively active TRK kinases (TRKA, TRKB, and TRKC), which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. This leads to the activation of several downstream pathways that are crucial for cell survival and proliferation:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Drives cell proliferation.[5][7]

  • PI3K-AKT Pathway: Promotes cell survival by inhibiting apoptosis.[5][7]

  • PLCγ Pathway: Leads to the activation of PKC and subsequent signaling cascades involved in cell differentiation and survival.[5][7]

NTRK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NTRK_Fusion NTRK Fusion Protein PI3K PI3K NTRK_Fusion->PI3K RAS RAS NTRK_Fusion->RAS PLCG PLCγ NTRK_Fusion->PLCG AKT AKT PI3K->AKT Cell_Survival Cell_Survival AKT->Cell_Survival Cell Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Proliferation PKC PKC PLCG->PKC Differentiation_Survival Differentiation_Survival PKC->Differentiation_Survival Differentiation & Survival Taletrectinib Taletrectinib Taletrectinib->NTRK_Fusion Inhibits

Caption: Taletrectinib inhibits NTRK fusion proteins, disrupting pro-survival and proliferative signaling.

Data Presentation

The following tables summarize the in vitro potency of taletrectinib against various ROS1 and NTRK kinases, as well as its effect on the viability of a cell line engineered to express a ROS1 fusion.

Table 1: In Vitro Kinase Inhibitory Activity of Taletrectinib

Target KinaseIC50 (nM)
ROS1 (Wild-Type)0.07
ROS1 (G2032R Mutant)Subnanomolar
NTRK1 (TRKA)1.26
NTRK2 (TRKB)1.47
NTRK3 (TRKC)0.18
Data compiled from publicly available literature.[3][8]

Table 2: In Vitro Cell-Based Activity of Taletrectinib

Cell LineFusion ProteinIC50 (nM)
Ba/F3ETV6-ROS1 (Wild-Type)4
Ba/F3ETV6-ROS1 (L2026M Mutant)14
Ba/F3ETV6-ROS1 (G2032R Mutant)64
Data compiled from publicly available literature.

Experimental Protocols

Detailed methodologies for two common cell viability assays are provided below. These protocols can be adapted for various cancer cell lines expressing ROS1 or NTRK fusions.

Experimental Workflow

Experimental_Workflow Cell_Culture Cell Culture (ROS1/NTRK fusion-positive) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Taletrectinib_Treatment Taletrectinib Treatment (Dose-response) Cell_Seeding->Taletrectinib_Treatment Incubation Incubation (e.g., 72 hours) Taletrectinib_Treatment->Incubation Viability_Assay Cell Viability Assay (MTT or CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition Data Acquisition (Absorbance/Luminescence) Viability_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 determination) Data_Acquisition->Data_Analysis

Caption: General workflow for assessing the effect of taletrectinib on cell viability.

Protocol 1: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • ROS1/NTRK fusion-positive cancer cell line

  • Complete cell culture medium

  • Taletrectinib stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Taletrectinib Treatment:

    • Prepare serial dilutions of taletrectinib in complete medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest taletrectinib dilution.

    • Carefully remove the medium from the wells and add 100 µL of the prepared taletrectinib dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C and 5% CO₂ until a purple precipitate is visible.

  • Solubilization of Formazan (B1609692) Crystals:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.

    • Calculate the percentage of cell viability for each taletrectinib concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the taletrectinib concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of taletrectinib that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

Materials:

  • ROS1/NTRK fusion-positive cancer cell line

  • Complete cell culture medium

  • Taletrectinib stock solution (e.g., 10 mM in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, but use opaque-walled 96-well plates to prevent luminescence signal cross-talk.

  • Taletrectinib Treatment:

    • Follow the same procedure as for the MTT assay.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the blank wells (medium only) from all other luminescence values.

    • Calculate the percentage of cell viability for each taletrectinib concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the taletrectinib concentration to generate a dose-response curve.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to evaluate the in vitro efficacy of taletrectinib against cancer cell lines harboring ROS1 or NTRK fusions. The MTT and CellTiter-Glo® assays are robust and reliable methods for determining the dose-dependent effects of taletrectinib on cell viability. The quantitative data and understanding of the targeted signaling pathways will aid in the preclinical assessment of this promising therapeutic agent and contribute to the development of more effective cancer treatments.

References

Establishing DS-6051B Resistant Cell Line Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-6051B, also known as Taletrectinib (B607211), is a next-generation, potent, and selective tyrosine kinase inhibitor (TKI) targeting ROS1 and NTRK fusion proteins. These fusion proteins are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC). While DS-6051B has shown significant promise in treating ROS1/NTRK-positive tumors, the development of drug resistance remains a critical challenge in the clinical setting. The establishment of in vitro DS-6051B resistant cell line models is an essential tool for understanding the molecular mechanisms of resistance, identifying novel therapeutic strategies to overcome it, and for the preclinical evaluation of next-generation inhibitors.

This document provides detailed application notes and protocols for the generation and characterization of DS-6051B resistant cancer cell lines.

Mechanism of Action and Resistance

DS-6051B competitively binds to the ATP-binding pocket of the ROS1 and NTRK kinase domains, thereby inhibiting their phosphorylation and downstream signaling pathways, ultimately leading to apoptosis of cancer cells dependent on these oncogenic drivers.

Resistance to TKIs like DS-6051B can arise through two primary mechanisms:

  • On-target resistance: This involves the acquisition of secondary mutations within the kinase domain of the target protein (e.g., ROS1 or NTRK), which can sterically hinder the binding of the inhibitor or alter the conformation of the ATP-binding pocket. A well-documented resistance mutation for ROS1 inhibitors is the G2032R "gatekeeper" mutation.[1][2] Another identified mutation conferring resistance to taletrectinib is ROS1 L2086F.[3] For NTRK fusions, mutations such as NTRK1 G667C have been shown to confer resistance to DS-6051b.[4]

  • Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for ROS1/NTRK signaling, allowing the cancer cells to survive and proliferate despite the presence of the inhibitor.

Data Presentation: DS-6051B In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of DS-6051B against various parental (sensitive) and mutant (resistant) cancer cell lines from preclinical studies. The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.

Cell Line ModelCancer TypeGenetic BackgroundParental/Mutant IC50 (nM)Resistance Index (RI)Method of Resistance
Ba/F3-CD74-ROS1 (WT)Pro-B cellWild-Type ROS1 Fusion~2.6[5]-Parental
Ba/F3-CD74-ROS1-G2032RPro-B cellROS1 G2032R Mutation~53.3[5]~20.5Site-directed mutagenesis
Ba/F3-TPM3-NTRK1 (WT)Pro-B cellWild-Type NTRK1 FusionIC50 < 100 nM[6]-Parental
Ba/F3-TPM3-NTRK1-G667CPro-B cellNTRK1 G667C MutationResistant (IC50 > 100 nM)[6]>1Site-directed mutagenesis

Experimental Protocols

The most common method for establishing drug-resistant cell lines in vitro is the continuous exposure of a parental cell line to gradually increasing concentrations of the drug. This method mimics the development of acquired resistance in patients.

Protocol 1: Generation of DS-6051B Resistant Cell Lines by Continuous Dose Escalation

This protocol describes the step-by-step procedure for developing a DS-6051B resistant cell line.

1. Materials

  • Parental cancer cell line expressing a ROS1 or NTRK fusion (e.g., HCC78 for ROS1, KM12 for NTRK)

  • DS-6051B (Taletrectinib)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well and 6-well cell culture plates

  • T-25 and T-75 cell culture flasks

  • Cell counting solution (e.g., Trypan Blue)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cryopreservation medium

2. Determination of the Initial IC50 of the Parental Cell Line

a. Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

b. Prepare a 10 mM stock solution of DS-6051B in DMSO.

c. Perform serial dilutions of the DS-6051B stock solution in complete culture medium to obtain a range of concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration does not exceed 0.1% in all wells, including a vehicle control (DMSO only).

d. Replace the medium in the 96-well plate with the medium containing the different concentrations of DS-6051B.

e. Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

f. Assess cell viability using a suitable assay (e.g., MTT).

g. Calculate the IC50 value by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

3. Induction of Resistance by Dose Escalation

a. Start by continuously exposing the parental cell line in a T-25 flask to DS-6051B at a concentration equal to the determined IC20 (the concentration that inhibits 20% of cell growth).

b. Culture the cells in the presence of this initial concentration. Initially, a significant portion of the cells may die. Monitor the cells daily.

c. When the cells resume a normal growth rate and reach 70-80% confluency, passage them and increase the concentration of DS-6051B by 1.5- to 2-fold.[7]

d. Repeat this process of gradually increasing the drug concentration as the cells adapt and become resistant. This process can take several months.

e. At each major concentration increment, it is advisable to cryopreserve a stock of the cells.

f. The resistant cell line is considered established when it can proliferate in a concentration of DS-6051B that is at least 10-fold higher than the initial IC50 of the parental cell line.

4. Confirmation and Characterization of Resistance

a. Determine the IC50 of the Resistant Cell Line: Once a resistant population is established, perform a cell viability assay as described in step 2 to determine the new IC50 value. Calculate the Resistance Index (RI) by dividing the IC50 of the resistant line by the IC50 of the parental line.

b. Stability of Resistance: To determine if the resistance phenotype is stable, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50. A stable resistant phenotype will show a minimal decrease in the IC50 value.

c. Molecular Characterization:

  • Sequencing: Extract genomic DNA from both parental and resistant cells and sequence the kinase domains of ROS1 or NTRK to identify potential on-target resistance mutations.
  • Western Blotting: Analyze the protein expression and phosphorylation status of key signaling molecules in the ROS1/NTRK pathway and potential bypass pathways (e.g., EGFR, MET, AKT, ERK) in both parental and resistant cells, with and without DS-6051B treatment.

Protocol 2: Isolation of Monoclonal Resistant Cell Lines

To study the heterogeneity of resistance mechanisms, it is often necessary to isolate and characterize individual resistant clones.

1. Materials

  • Established polyclonal DS-6051B resistant cell population

  • 96-well plates

  • Complete culture medium with the highest tolerated concentration of DS-6051B

2. Procedure

a. Limiting Dilution:

  • Prepare a single-cell suspension of the polyclonal resistant cell population.
  • Perform serial dilutions of the cell suspension to a final concentration of 0.5 cells per 100 µL.
  • Dispense 100 µL of the diluted cell suspension into each well of a 96-well plate. According to the Poisson distribution, approximately 30% of the wells will contain a single cell.
  • Incubate the plates under standard conditions.

b. Colony Expansion:

  • Monitor the plates for the formation of single colonies.
  • Once colonies are visible, expand the cells from each well containing a single colony into larger culture vessels (e.g., 24-well plates, T-25 flasks), maintaining the selective pressure with DS-6051B.

c. Characterization of Clones:

  • Characterize each monoclonal resistant cell line as described in Protocol 1, step 4. This will allow for the identification of different resistance mechanisms that may have arisen within the polyclonal population.

Visualizations

experimental_workflow Experimental Workflow for Establishing DS-6051B Resistant Cell Lines cluster_setup 1. Initial Setup cluster_induction 2. Resistance Induction cluster_confirmation 3. Confirmation & Characterization cluster_cloning 4. Clonal Isolation (Optional) start Select Parental Cell Line (ROS1/NTRK Fusion+) ic50 Determine Initial IC50 of DS-6051B start->ic50 expose Continuous Exposure to DS-6051B (start at IC20) ic50->expose monitor Monitor Cell Viability and Growth Rate expose->monitor increase Gradually Increase Drug Concentration increase->monitor resistant_pop Establish Polyclonal Resistant Population increase->resistant_pop Cells Tolerate >10x Parental IC50 monitor->increase Cells Adapt ic50_resistant Determine New IC50 & Calculate RI resistant_pop->ic50_resistant limiting_dilution Limiting Dilution resistant_pop->limiting_dilution stability Assess Stability of Resistance ic50_resistant->stability molecular Molecular Characterization (Sequencing, Western Blot) stability->molecular expand_clones Expand Monoclonal Colonies limiting_dilution->expand_clones characterize_clones Characterize Individual Clones expand_clones->characterize_clones

Caption: Workflow for generating and characterizing DS-6051B resistant cell lines.

signaling_pathway DS-6051B Mechanism of Action and Resistance cluster_receptor Cell Membrane cluster_signaling Intracellular Signaling cluster_inhibition Inhibition by DS-6051B cluster_resistance Resistance Mechanisms ROS1_NTRK ROS1/NTRK Fusion Protein Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) ROS1_NTRK->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation DS6051B DS-6051B DS6051B->ROS1_NTRK Inhibits ATP Binding OnTarget On-Target Mutation (e.g., G2032R, L2086F) Prevents DS-6051B Binding OnTarget->ROS1_NTRK Bypass Bypass Pathway Activation Bypass->Downstream

Caption: DS-6051B inhibits ROS1/NTRK signaling, which can be overcome by resistance mechanisms.

References

Application Notes and Protocols for DS-6051B Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-6051B, also known as Taletrectinib, is a potent and selective next-generation tyrosine kinase inhibitor (TKI) targeting ROS1 and NTRK fusion proteins. These fusion proteins are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC). Preclinical evaluation of DS-6051B in xenograft mouse models is a critical step in assessing its in vivo efficacy and safety profile. This document provides detailed protocols for establishing and utilizing cell line-derived xenograft (CDX) models to test the anti-tumor activity of DS-6051B.

Mechanism of Action

Taletrectinib functions as an ATP-competitive inhibitor of ROS1 and pan-NTRK (NTRK1, NTRK2, NTRK3) kinases.[1] In cancer cells harboring ROS1 or NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to the activation of downstream signaling pathways that promote cell proliferation, survival, and growth. DS-6051B blocks the autophosphorylation of these fusion kinases, thereby inhibiting critical signaling cascades.

Signaling Pathway

ROS1 and NTRK fusion proteins activate several key downstream signaling pathways, including:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Crucial for cell proliferation.

  • PI3K-AKT-mTOR Pathway: A central regulator of cell growth, survival, and metabolism.

  • JAK-STAT Pathway: Involved in cell survival and proliferation.

DS-6051B's inhibition of ROS1/NTRK effectively dampens these pro-tumorigenic signals.

G cluster_0 cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus DS6051B DS-6051B (Taletrectinib) ROS1_NTRK ROS1 / NTRK Fusion Proteins DS6051B->ROS1_NTRK Inhibition PI3K PI3K ROS1_NTRK->PI3K RAS RAS ROS1_NTRK->RAS JAK JAK ROS1_NTRK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Figure 1. DS-6051B Signaling Pathway Inhibition.

Quantitative Data Summary

The following tables summarize the in vitro potency and representative in vivo efficacy of DS-6051B in preclinical models.

Table 1: In Vitro Inhibitory Activity of DS-6051B

Target Kinase/Cell LineFusion ProteinIC50 (nM)
Recombinant ROS1N/A0.207
Recombinant NTRK1N/A0.622
Recombinant NTRK2N/A2.28
Recombinant NTRK3N/A0.980
Ba/F3 CellsCD74-ROS1~3-20
HCC78 CellsSLC34A2-ROS1~3-20
KM12 CellsTPM3-NTRK1~3-20

Data synthesized from multiple sources.[1]

Table 2: In Vivo Efficacy of DS-6051B in a KM12 Xenograft Model

Treatment GroupDose (mg/kg)AdministrationTumor Growth OutcomeBody Weight Change
Vehicle ControlN/AOral, dailyProgressive tumor growthNo significant change
DS-6051B≥50Oral, dailyTumor shrinkageNo significant loss

Note: This table provides a qualitative summary of findings.[2] Specific tumor growth inhibition (TGI) values are dose-dependent.

Experimental Protocols

This section details the methodology for a cell line-derived xenograft (CDX) study to evaluate the efficacy of DS-6051B.

Materials
  • Cell Lines:

    • HCC78 (human NSCLC, SLC34A2-ROS1 fusion)

    • KM12 (human colorectal cancer, TPM3-NTRK1 fusion)

  • Animals: 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD scid gamma (NSG)).

  • Reagents:

    • DS-6051B (Taletrectinib)

    • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Matrigel

    • Anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine)

Experimental Workflow

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A1 Cell Culture (HCC78 or KM12) A2 Cell Harvest & Preparation A1->A2 A3 Subcutaneous Implantation A2->A3 Mix with Matrigel A4 Tumor Growth Monitoring A3->A4 B1 Randomization (Tumor Volume ~100-150 mm³) A4->B1 Tumors reach target size B2 DS-6051B or Vehicle Administration B1->B2 B3 Continued Monitoring (Tumor Volume & Body Weight) B2->B3 Daily Dosing C1 Euthanasia & Tumor Excision B3->C1 Study endpoint reached C2 Data Analysis (TGI, etc.) C1->C2 C3 (Optional) Biomarker Analysis C2->C3

References

Application Notes and Protocols for Oral Gavage Formulation of DS-6051B in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview and Background

DS-6051B, also known as Taletrectinib, is a potent and selective next-generation tyrosine kinase inhibitor targeting ROS1 and NTRK fusion proteins.[1][2][3] It has demonstrated significant anti-tumor activity in preclinical models, including those with resistance to other inhibitors.[4][5] Due to its hydrophobic nature and poor water solubility, developing a suitable oral formulation is critical for achieving consistent and effective drug exposure in in vivo studies.[6][7]

These application notes provide detailed protocols for the preparation of various DS-6051B formulations for oral gavage administration in rodent models, along with a comprehensive guide to the oral gavage procedure.

Quantitative Data Summary

The following tables summarize the chemical properties of DS-6051B and common vehicle compositions for its oral administration in preclinical studies.

Table 1: Physicochemical Properties of DS-6051B (Taletrectinib)

PropertyValueReference
Molecular FormulaC29H34FN5O5[7][8]
Molecular Weight551.61 g/mol [6][7][8]
Solubility (DMSO)≥ 45 mg/mL[7]
Solubility (Water)Insoluble[6]
Solubility (Ethanol)Insoluble[6]

Table 2: Recommended Oral Gavage Formulations for DS-6051B

Formulation TypeVehicle CompositionAchievable ConcentrationNotesReference
Homogeneous SuspensionCarboxymethylcellulose sodium (CMC-Na) in water≥ 5 mg/mLA simple suspension. Ensure homogeneity before each administration.[6]
Solution5% DMSO in Corn OilDependent on stock concentrationPrepare fresh before use. DMSO concentration should be kept low to minimize potential toxicity.[6]
Solution/Co-solvent System10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline/ddH2O≥ 2 mg/mLA clear solution can be achieved. Solvents should be added sequentially.[1][7]

Experimental Protocols

Protocol 1: Preparation of DS-6051B Suspension in CMC-Na

This protocol describes the preparation of a DS-6051B suspension suitable for oral gavage.

Materials:

  • DS-6051B powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile, deionized water (ddH2O)

  • Magnetic stirrer and stir bar

  • Weighing scale and spatulas

  • Appropriate glass beaker or flask

Procedure:

  • Prepare the Vehicle (e.g., 0.5% CMC-Na):

    • Weigh the required amount of CMC-Na (e.g., 0.5 g for 100 mL).

    • In a beaker, slowly add the CMC-Na to the desired volume of ddH2O while stirring continuously with a magnetic stirrer.

    • Continue stirring until the CMC-Na is fully dissolved and the solution is clear and viscous. This may take some time.

  • Prepare the DS-6051B Suspension:

    • Weigh the required amount of DS-6051B powder based on the desired final concentration (e.g., for a 5 mg/mL suspension in 10 mL, weigh 50 mg of DS-6051B).

    • Place the weighed DS-6051B powder in a suitable container.

    • Add a small amount of the prepared CMC-Na vehicle to the DS-6051B powder to create a paste.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.

    • Continue to stir the suspension for at least 15-30 minutes before administration to ensure homogeneity.

    • Note: This formulation is a suspension. It is crucial to ensure it is well-mixed immediately before each animal is dosed to guarantee accurate dosing.

Protocol 2: Preparation of DS-6051B Solution in DMSO and Corn Oil

This protocol is for preparing a solution of DS-6051B, which may be suitable for studies requiring a solubilized form of the compound.

Materials:

  • DS-6051B powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Corn oil

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • Prepare a DS-6051B Stock Solution in DMSO:

    • Weigh the required amount of DS-6051B and dissolve it in the appropriate volume of DMSO to create a concentrated stock solution (e.g., 50 mg/mL).[6] Ensure the powder is completely dissolved. Sonication may be used to aid dissolution.

  • Prepare the Final Dosing Solution:

    • In a separate tube, calculate and add the required volume of the DMSO stock solution.

    • Add the appropriate volume of corn oil to achieve the final desired concentration and a final DMSO concentration of 5% or less. For example, to prepare 1 mL of a 2.5 mg/mL solution with 5% DMSO, add 50 µL of a 50 mg/mL DMSO stock to 950 µL of corn oil.[6]

    • Vortex the mixture vigorously until it is a clear and homogeneous solution.

    • Note: This formulation should be prepared fresh daily and used immediately.[6] The low percentage of DMSO is intended to minimize its potential in vivo side effects.

Protocol 3: Preparation of DS-6051B in a Co-solvent System (DMSO/PEG300/Tween 80/Saline)

This formulation can achieve a clear solution of DS-6051B and may enhance its oral bioavailability.

Materials:

  • DS-6051B powder

  • DMSO, cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or deionized water (ddH2O)

  • Sterile tubes or vials

  • Vortex mixer

Procedure:

  • Prepare a DS-6051B Stock Solution in DMSO:

    • Prepare a concentrated stock solution of DS-6051B in DMSO as described in Protocol 2 (e.g., 20.8 mg/mL).[1]

  • Prepare the Final Dosing Solution (for a 1 mL final volume):

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the DS-6051B DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.[1][7]

    • Add 50 µL of Tween 80 to the mixture and vortex until clear.[1][7]

    • Add 450 µL of sterile saline or ddH2O to bring the final volume to 1 mL.[1][7]

    • Vortex the final solution until it is homogeneous and clear.

    • Note: The solvents should be added in the specified order to ensure proper dissolution. This formulation should be prepared fresh and used immediately.[7]

Protocol 4: Standard Oral Gavage Procedure in Rodents

This protocol provides a general guideline for administering the prepared DS-6051B formulation to mice or rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared DS-6051B formulation

  • Appropriately sized gavage needles (flexible or stainless steel with a ball-tip)

    • For mice: 18-22 gauge, 1-1.5 inches long

    • For rats: 16-18 gauge, 2-3 inches long

  • Syringes (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Animal Preparation and Dose Calculation:

    • Weigh each animal accurately before dosing.

    • Calculate the required volume of the formulation to be administered based on the animal's body weight and the desired dose (mg/kg). The recommended maximum oral gavage volume for mice is 10 mL/kg.

  • Restraint:

    • Restrain the animal firmly but gently to prevent injury. For mice, this is typically done by scruffing the neck and back to immobilize the head and forelimbs.

  • Gavage Needle Insertion:

    • Measure the gavage needle externally from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

    • Hold the animal in a vertical position.

    • Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is gently advanced.

    • Crucially, if any resistance is met, do not force the needle. Withdraw and attempt to reinsert.

  • Administration:

    • Once the needle is correctly placed in the esophagus, slowly administer the formulation from the syringe.

  • Post-Administration Monitoring:

    • Gently remove the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.

Visualizations

DS6051B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1/NTRK Fusion Protein ROS1/NTRK Fusion Protein RAS RAS ROS1/NTRK Fusion Protein->RAS PI3K PI3K ROS1/NTRK Fusion Protein->PI3K DS-6051B DS-6051B DS-6051B->ROS1/NTRK Fusion Protein Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene Transcription Cell Proliferation, Survival, and Growth Cell Proliferation, Survival, and Growth Gene Transcription->Cell Proliferation, Survival, and Growth

Caption: DS-6051B inhibits ROS1/NTRK signaling pathways.

Experimental_Workflow start Start In Vivo Study formulation Prepare DS-6051B Formulation (Suspension or Solution) start->formulation animal_prep Animal Acclimatization and Baseline Measurements formulation->animal_prep dosing Oral Gavage Administration of DS-6051B or Vehicle animal_prep->dosing monitoring Monitor Animal Health and Tumor Growth dosing->monitoring endpoints Endpoint Analysis (e.g., PK, PD, Efficacy) monitoring->endpoints data_analysis Data Analysis and Interpretation endpoints->data_analysis end End of Study data_analysis->end

Caption: Experimental workflow for an in vivo oral gavage study.

References

Application Notes and Protocols for DS-6051b (Taletrectinib) in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-6051b, also known as taletrectinib, is a potent and selective next-generation inhibitor of ROS1 and NTRK tyrosine kinases.[1] It has demonstrated significant anti-tumor activity in preclinical models harboring ROS1 or NTRK gene fusions.[2] This document provides detailed application notes and experimental protocols for studying the effects of DS-6051b in sensitive cancer cell lines, including the non-small cell lung cancer (NSCLC) cell line HCC78, which harbors an SLC34A2-ROS1 fusion, and the Ba/F3 pro-B cell line engineered to express a CD74-ROS1 fusion.[3][4]

Mechanism of Action

Taletrectinib is an orally available inhibitor that binds to and inhibits the kinase activity of ROS1 and NTRK family members (NTRK1, NTRK2, and NTRK3). This inhibition disrupts downstream signaling pathways that are constitutively activated by oncogenic fusions of these kinases, leading to the suppression of tumor cell growth and proliferation.[4] In sensitive cell lines, DS-6051b has been shown to inhibit the autophosphorylation of the ROS1 fusion protein, which in turn deactivates key downstream signaling cascades, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways.[3][4]

Quantitative Data: In Vitro Sensitivity to DS-6051b

The following tables summarize the in vitro potency of DS-6051b against various kinases and cell lines.

Table 1: Kinase Inhibitory Activity of DS-6051b

KinaseIC50 (nM)
ROS10.207[1]
NTRK10.622[1]
NTRK22.28[1]
NTRK30.980[1]

Table 2: Cell-Based Proliferation/Viability IC50 Values for DS-6051b

Cell LineGenetic AlterationIC50 (nM)
Ba/F3-CD74-ROS1CD74-ROS1 FusionLower than crizotinib (B193316) (specific value not provided in the source, but demonstrated greater potency)[5]
HCC78SLC34A2-ROS1 Fusion430.9 ± 245.9[6]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is for determining the viability of cells in culture after treatment with DS-6051b. The assay quantifies ATP, an indicator of metabolically active cells.[3]

Materials:

  • HCC78 or Ba/F3-CD74-ROS1 cells

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS for HCC78; RPMI-1640 with 10% FBS and IL-3 for parental Ba/F3, no IL-3 for Ba/F3-CD74-ROS1)

  • DS-6051b (Taletrectinib)

  • DMSO (vehicle control)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.

    • Include wells with medium only for background luminescence measurement.

  • Compound Treatment:

    • Prepare serial dilutions of DS-6051b in culture medium. A typical concentration range would be 0.1 nM to 10 µM.

    • Add the diluted DS-6051b or DMSO vehicle control to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[7]

  • Assay Execution:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[7]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[1]

    • Add 100 µL of the CellTiter-Glo® Reagent to each well.[7]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[1]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blotting for ROS1 Phosphorylation

This protocol is to assess the inhibition of ROS1 autophosphorylation in response to DS-6051b treatment.

Materials:

  • HCC78 or Ba/F3-CD74-ROS1 cells

  • DS-6051b (Taletrectinib)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Phospho-ROS1 (e.g., Tyr2274)[2][8]

    • Total ROS1[2]

    • Antibodies for downstream signaling proteins (p-AKT, AKT, p-ERK, ERK)

    • Loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere (for HCC78) or grow to a sufficient density (for Ba/F3).

    • Treat cells with varying concentrations of DS-6051b or DMSO for a specified time (e.g., 2 hours).[7]

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ROS1) diluted in blocking buffer overnight at 4°C.[2]

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To analyze total protein levels, the membrane can be stripped and re-probed with an antibody for total ROS1 and a loading control.

In Vivo Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of DS-6051b.

Materials:

  • HCC78 or Ba/F3-CD74-ROS1 cells

  • Immunodeficient mice (e.g., Balb-c nu/nu or NSG mice)[9][10]

  • Matrigel (optional, for co-injection with cells)

  • DS-6051b (Taletrectinib)

  • Vehicle for oral gavage (e.g., corn oil)[3]

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 5-10 million cells) into the flank of each mouse.[9]

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Measure tumor volume using calipers (Volume = (length × width²) / 2).

  • Drug Administration:

    • Prepare DS-6051b in the appropriate vehicle.

    • Administer DS-6051b orally via gavage at the desired doses (e.g., 3, 10, 30, 100 mg/kg) once daily.[9] The control group receives the vehicle alone.

    • Continue treatment for a specified period (e.g., 4 days or longer).[9]

  • Efficacy Evaluation:

    • Measure tumor volumes and body weights regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics via western blot).

    • Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1_Fusion CD74-ROS1 / SLC34A2-ROS1 SHP2 SHP2 ROS1_Fusion->SHP2 PI3K PI3K ROS1_Fusion->PI3K RAS RAS ROS1_Fusion->RAS JAK JAK ROS1_Fusion->JAK DS6051b DS-6051b (Taletrectinib) DS6051b->ROS1_Fusion Inhibition AKT AKT PI3K->AKT RAF RAF RAS->RAF STAT STAT JAK->STAT mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription mTOR->Transcription ERK ERK MEK->ERK ERK->Transcription

Caption: DS-6051b inhibits ROS1 fusion protein signaling.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Culture HCC78 or Ba/F3-CD74-ROS1 Cells Treatment_InVitro Treat with DS-6051b (Dose-Response) Cell_Culture->Treatment_InVitro Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment_InVitro->Viability_Assay Western_Blot Western Blot for p-ROS1 and Downstream Targets Treatment_InVitro->Western_Blot IC50_Calc Calculate IC50 Viability_Assay->IC50_Calc Pathway_Inhibition Confirm Pathway Inhibition Western_Blot->Pathway_Inhibition Xenograft Establish Subcutaneous Xenograft Model IC50_Calc->Xenograft Inform Dosing Treatment_InVivo Treat Mice with DS-6051b (Oral Gavage) Xenograft->Treatment_InVivo Tumor_Monitoring Monitor Tumor Volume and Body Weight Treatment_InVivo->Tumor_Monitoring Endpoint Endpoint Analysis (Tumor Excision, PD) Tumor_Monitoring->Endpoint Efficacy_Eval Evaluate Anti-Tumor Efficacy Endpoint->Efficacy_Eval

Caption: Preclinical evaluation workflow for DS-6051b.

References

Application Notes and Protocols for Assessing DS-6051B CNS Penetration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical assessment of Central Nervous System (CNS) penetration of DS-6051B (Taletrectinib), a potent and selective ROS1/NTRK inhibitor.[1][2] The following protocols are designed to be conducted in rodent models to determine the brain-to-plasma concentration ratio, a critical parameter in the development of drugs targeting CNS malignancies.

Introduction to DS-6051B and CNS Penetration

DS-6051B is a next-generation tyrosine kinase inhibitor targeting ROS1 and NTRK fusion proteins.[3][4] It has shown preclinical activity against crizotinib-resistant mutations, a significant challenge in the treatment of ROS1-positive non-small cell lung cancer (NSCLC).[5][6][7] Clinical data has indicated its potential efficacy in patients with ROS1+ NSCLC, including those with brain metastases.[4][8][9] However, a thorough preclinical evaluation of its ability to cross the blood-brain barrier (BBB) is essential for its development as a treatment for primary or metastatic brain tumors.[5]

The assessment of CNS penetration involves determining the extent to which a drug enters the brain parenchyma and the cerebrospinal fluid (CSF). Key parameters include the total brain-to-plasma concentration ratio (Kp), and the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which is considered the most accurate predictor of CNS target engagement.[10][11][12]

Signaling Pathway of ROS1/NTRK Inhibition

DS-6051B exerts its therapeutic effect by inhibiting the autophosphorylation and downstream signaling of ROS1 and NTRK fusion kinases, which are oncogenic drivers in various cancers.[1][2]

ROS1_NTRK_Signaling cluster_membrane Cell Membrane cluster_inhibition Inhibition cluster_downstream Downstream Signaling ROS1/NTRK Fusion ROS1/NTRK Fusion RAS-RAF-MEK-ERK RAS-RAF-MEK-ERK ROS1/NTRK Fusion->RAS-RAF-MEK-ERK PI3K-AKT-mTOR PI3K-AKT-mTOR ROS1/NTRK Fusion->PI3K-AKT-mTOR JAK-STAT JAK-STAT ROS1/NTRK Fusion->JAK-STAT DS-6051B DS-6051B DS-6051B->ROS1/NTRK Fusion Inhibits Autophosphorylation Cell Proliferation\n& Survival Cell Proliferation & Survival RAS-RAF-MEK-ERK->Cell Proliferation\n& Survival PI3K-AKT-mTOR->Cell Proliferation\n& Survival JAK-STAT->Cell Proliferation\n& Survival Experimental_Workflow Animal Dosing Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling CSF Sampling CSF Sampling Animal Dosing->CSF Sampling Brain Tissue Collection Brain Tissue Collection Animal Dosing->Brain Tissue Collection Sample Processing Sample Processing Blood Sampling->Sample Processing CSF Sampling->Sample Processing Brain Tissue Collection->Sample Processing LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis CNS_Penetration_Assessment In Vitro BBB Model In Vitro BBB Model (e.g., MDCK-MDR1) In Vivo PK Study In Vivo Pharmacokinetic Study (Plasma, Brain Homogenate) In Vitro BBB Model->In Vivo PK Study Initial Screen CSF Sampling CSF Sampling In Vivo PK Study->CSF Sampling Parallel Study In Vivo Microdialysis In Vivo Microdialysis In Vivo PK Study->In Vivo Microdialysis Unbound Concentration Calculate Kp Calculate Kp In Vivo PK Study->Calculate Kp Total Concentration Assess CNS Efficacy Assess CNS Efficacy CSF Sampling->Assess CNS Efficacy Calculate Kp,uu Calculate Kp,uu In Vivo Microdialysis->Calculate Kp,uu Calculate Kp->Assess CNS Efficacy Calculate Kp,uu->Assess CNS Efficacy

References

Troubleshooting & Optimization

DS-6051B Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing DS-6051B (also known as Taletrectinib) in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is DS-6051B and what are its primary solvents?

A1: DS-6051B, also known as Taletrectinib, is a potent and selective next-generation inhibitor of ROS1 and NTRK (Neurotrophic Tyrosine Receptor Kinase) receptor tyrosine kinases.[1][2] Due to its hydrophobic nature, DS-6051B is practically insoluble in water and ethanol.[3] The recommended solvent for preparing high-concentration stock solutions is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[2][3]

Q2: My DS-6051B powder won't dissolve in DMSO. What should I do?

A2: If you are experiencing difficulty dissolving DS-6051B powder in DMSO, consider the following troubleshooting steps:

  • Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in your DMSO can significantly reduce the solubility of DS-6051B.[3] Always use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.

  • Gentle Warming: Briefly and gently warm the solution in a 37°C water bath. This can help increase the solubility of the compound.

  • Sonication: Utilize a sonicator bath to provide mechanical energy, which can aid in breaking up any clumps of powder and facilitate dissolution.[4]

  • Vortexing: Ensure thorough mixing by vortexing the solution for several minutes.

Q3: My DS-6051B solution, which was clear in DMSO, precipitated when I diluted it in my aqueous cell culture medium. Why did this happen and how can I prevent it?

A3: This is a common phenomenon known as "solvent-shifting" or "crashing out." When a concentrated DMSO stock of a hydrophobic compound like DS-6051B is rapidly diluted into an aqueous environment (like cell culture media or PBS), the DMSO disperses, and the compound is forced into a solvent system where it is not soluble, causing it to precipitate.

To prevent this, you can employ the following strategies:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of your aqueous solution, perform serial dilutions. First, make an intermediate dilution of your DMSO stock in your cell culture medium. Then, add this intermediate dilution to the final volume of your medium.

  • Reverse Dilution: Add the small volume of your DMSO stock dropwise to the full volume of your pre-warmed (e.g., 37°C) aqueous solution while gently vortexing or swirling. This allows for rapid dispersal of the DMSO and the compound, preventing localized high concentrations that lead to precipitation.

  • Final DMSO Concentration: Be mindful of the final DMSO concentration in your experiment. Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, though it is always best to keep this concentration as low as possible and to include a vehicle control (media with the same final concentration of DMSO) in your experiments.[5]

Q4: What are the recommended storage conditions for DS-6051B?

A4: Proper storage is crucial to maintain the stability and activity of DS-6051B.

  • Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).[3]

  • Stock Solutions (in DMSO): Prepare aliquots of your high-concentration stock solution in DMSO to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to a year. For shorter-term storage, -20°C for up to one month is also acceptable.[3]

Data Presentation

Table 1: Solubility of DS-6051B in Various Solvents

SolventConcentrationMolar EquivalentNotes
DMSO~50 mg/mL[2][3]~90.64 mM[2][3]Sonication and use of fresh, anhydrous DMSO are recommended.[3][4]
WaterInsoluble[3]-
EthanolInsoluble[3]-

Table 2: Example Formulations for In Vivo Studies

Formulation ComponentsConcentration of DS-6051BNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL[4]Prepare by adding solvents sequentially and ensuring the solution is clear before adding the next component. Sonication may be required.[4]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL[2]Prepare by adding the DMSO stock to the corn oil.
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL[4]A clear solution can be achieved with this formulation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of DS-6051B in DMSO

  • Preparation: Allow the vial of DS-6051B powder and a fresh bottle of anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired amount of DS-6051B powder in a sterile microcentrifuge tube. The molecular weight of DS-6051B is 551.61 g/mol .

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube to achieve a 10 mM concentration.

  • Mixing: Vortex the solution thoroughly for several minutes. If necessary, use a sonicator bath or gentle warming (37°C) to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

This protocol is designed to minimize precipitation when preparing a final working solution from a 10 mM DMSO stock.

  • Pre-warm Medium: Pre-warm your cell culture medium to 37°C.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your 10 mM DMSO stock in the pre-warmed cell culture medium. For example, to prepare a 100 µM working solution, you could first dilute your 10 mM stock 1:10 in medium to get a 1 mM intermediate solution.

  • Final Dilution (Reverse Dilution Method): a. Place the final volume of pre-warmed cell culture medium in a sterile tube. b. While gently vortexing or swirling the medium, add the required volume of your 10 mM stock solution (or intermediate dilution) dropwise to the medium. c. Ensure the final concentration of DMSO is below the tolerance level of your cell line (typically ≤ 0.5%).

  • Immediate Use: Use the freshly prepared working solution immediately to avoid potential precipitation over time.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO in the cell culture medium to account for any solvent effects on your cells.[6]

Mandatory Visualizations

G cluster_0 DS-6051B Stock Preparation cluster_1 Working Solution Preparation (In Vitro) DS-6051B_Powder DS-6051B Powder 10mM_Stock 10 mM Stock Solution DS-6051B_Powder->10mM_Stock Dissolve Anhydrous_DMSO Anhydrous DMSO Anhydrous_DMSO->10mM_Stock Working_Solution Final Working Solution (e.g., 100 nM) 10mM_Stock->Working_Solution Reverse Dilution (Dropwise with mixing) 10mM_Stock->Working_Solution Prewarmed_Medium Pre-warmed Cell Culture Medium Prewarmed_Medium->Working_Solution

Caption: Experimental workflow for preparing DS-6051B solutions.

G cluster_0 Solubility Troubleshooting Precipitation Precipitation Observed? Check_DMSO Use Fresh, Anhydrous DMSO Precipitation->Check_DMSO Yes Success Clear Solution Precipitation->Success No Method Use Reverse/Stepwise Dilution Check_DMSO->Method Warm_Sonicate Gentle Warming & Sonication Method->Warm_Sonicate Warm_Sonicate->Success

Caption: Logical workflow for troubleshooting DS-6051B precipitation.

G cluster_pathway Simplified ROS1/NTRK Signaling Pathway ROS1_NTRK ROS1 / NTRK Receptor Tyrosine Kinase PI3K_AKT PI3K/AKT Pathway ROS1_NTRK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway ROS1_NTRK->RAS_MAPK JAK_STAT JAK/STAT Pathway ROS1_NTRK->JAK_STAT DS6051B DS-6051B (Taletrectinib) DS6051B->ROS1_NTRK Inhibits Cell_Effects Cell Proliferation, Survival, & Growth PI3K_AKT->Cell_Effects RAS_MAPK->Cell_Effects JAK_STAT->Cell_Effects

References

Technical Support Center: Managing Off-Target Effects of Taletrectinib In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing taletrectinib (B607211) in in vitro experimental models. It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential off-target effects and other common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target kinases of taletrectinib?

A1: Taletrectinib is a potent and selective inhibitor of ROS1 (c-ros oncogene 1) and NTRK (neurotrophic tyrosine receptor kinase) family members (NTRK1, NTRK2, NTRK3).[1][2][3] Its high selectivity for ROS1 over TRKB is a key feature, which is associated with a lower incidence of neurological adverse events compared to other ROS1 inhibitors.[4][5]

Q2: We are observing unexpected cellular phenotypes at concentrations where the primary targets (ROS1/NTRK) are not expressed in our cell line. What could be the cause?

A2: This is likely due to off-target effects of taletrectinib. While highly selective, at higher concentrations, taletrectinib may inhibit other kinases. It is also important to consider that the observed phenotype might be an indirect consequence of inhibiting a signaling pathway downstream of a lesser-known off-target. We recommend performing a broader kinase screen to identify potential off-target interactions in your specific cellular context.

Q3: Our in vitro experiments are showing signs of hepatotoxicity (e.g., decreased cell viability in hepatocyte-derived cell lines). Is this a known issue with taletrectinib?

A3: Elevated liver enzymes (aminotransferases) have been observed in clinical studies with taletrectinib, suggesting a potential for hepatotoxicity.[5][6] Drug-induced liver injury can be a class effect for some tyrosine kinase inhibitors. In vitro, this may manifest as cytotoxicity in liver-derived cell lines like HepG2 or primary hepatocytes. The underlying mechanism could be related to the metabolism of taletrectinib, primarily by cytochrome P450 enzymes such as CYP3A4, which can sometimes produce reactive metabolites.[7][8]

Q4: We are seeing discrepancies between the biochemical IC50 and the cellular EC50 of taletrectinib. What could explain this?

A4: Discrepancies between biochemical and cellular assays are common. Several factors can contribute to this:

  • Cellular Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Efflux Pumps: The cells may express efflux pumps (e.g., P-glycoprotein) that actively remove the compound, lowering its intracellular concentration.

  • Protein Binding: Taletrectinib may bind to plasma proteins in the cell culture medium, reducing the free concentration available to interact with the target.

  • Off-Target Engagement: In a cellular environment, the compound can interact with numerous other proteins, which can influence its availability and activity at the primary target.

Data Presentation: Kinase Inhibition Profile of Taletrectinib

The following table summarizes the known in vitro inhibitory concentrations (IC50) of taletrectinib against its primary targets and a key off-target kinase. A comprehensive kinome scan detailing IC50 values against a wider panel of kinases is not publicly available at this time.

Kinase TargetIC50 (nM)Target TypeReference
ROS10.07On-Target[2]
NTRK1 (TrkA)1.26On-Target[2]
NTRK2 (TrkB)1.47Off-Target[2]
NTRK3 (TrkC)0.18On-Target[2]

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability in Non-ROS1/NTRK Expressing Cells

Potential Cause: Off-target kinase inhibition leading to cytotoxicity.

Troubleshooting Steps:

  • Confirm Target Absence: Verify the absence of ROS1 and NTRK expression in your cell line using Western blot or qPCR.

  • Concentration-Response Curve: Generate a detailed concentration-response curve to determine the precise EC50 in your cell model. Compare this with the known on-target IC50 values. A significant rightward shift may suggest off-target effects.

  • Use a Structurally Unrelated Inhibitor: If possible, use a different ROS1/NTRK inhibitor with a distinct chemical structure. If the phenotype persists, it is more likely to be related to the inhibition of the intended pathway (if present at low levels) or a shared off-target.

  • Kinome Profiling: For a definitive answer, consider a commercial kinome profiling service to screen taletrectinib against a broad panel of kinases at the effective concentration in your assay.

  • Pathway Analysis: Perform Western blotting to analyze the phosphorylation status of key downstream effectors of potential off-target pathways that are critical for cell survival (e.g., AKT, ERK).

Issue 2: In Vitro Hepatotoxicity

Potential Cause: Drug-induced liver injury (DILI) is a potential side effect of taletrectinib.[5][6] In vitro, this can be due to the parent compound or its metabolites.

Troubleshooting Steps:

  • Select an Appropriate In Vitro Liver Model:

    • Primary Human Hepatocytes (PHHs): The gold standard for DILI studies.

    • HepaRG Cells: A suitable alternative with good metabolic capacity.

    • HepG2 Cells: Commonly used, but have lower expression of some key metabolic enzymes.

    • 3D Cell Culture Models (Spheroids): Often better mimic in vivo liver physiology.

  • Monitor Key Markers of Hepatotoxicity:

    • Enzyme Leakage Assays: Measure the release of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and lactate (B86563) dehydrogenase (LDH) into the cell culture medium.

    • Cell Viability Assays: Use assays like CellTiter-Glo® to assess ATP levels as an indicator of cell viability.

  • Investigate the Role of Metabolism:

    • Co-incubation with CYP Inhibitors: Use a pan-CYP inhibitor (e.g., 1-aminobenzotriazole) or a specific CYP3A4 inhibitor (e.g., ketoconazole) to determine if metabolism is required for the observed toxicity. A decrease in toxicity in the presence of a CYP inhibitor suggests that a metabolite is responsible.

    • Use of Metabolically Deficient Cell Lines: Compare the toxicity in your liver model to that in a cell line with low metabolic capacity.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for IC50 Determination

Objective: To determine the concentration of taletrectinib required to inhibit 50% of the activity of a purified kinase (on- or off-target).

Materials:

  • Purified recombinant kinase (e.g., ROS1, TRKA, TRKB, or a potential off-target kinase)

  • Kinase-specific substrate (peptide or protein)

  • Taletrectinib stock solution (in DMSO)

  • ATP

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 384-well plates

  • Plate reader

Methodology:

  • Compound Dilution: Prepare a serial dilution of taletrectinib in DMSO. Then, dilute the compound in kinase reaction buffer to the final desired concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, the kinase substrate, and the diluted taletrectinib or vehicle control (DMSO).

  • Reaction Initiation: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the ADP-Glo™ reagent according to the manufacturer's instructions to stop the kinase reaction and measure the amount of ADP produced. The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the taletrectinib concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cell Viability Assay to Assess Off-Target Cytotoxicity

Objective: To determine the effect of taletrectinib on the viability of a cell line that does not express the primary targets.

Materials:

  • Cell line of interest (confirmed negative for ROS1/NTRK expression)

  • Complete cell culture medium

  • Taletrectinib stock solution (in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • White, opaque 96-well plates

  • Plate reader

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of taletrectinib. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Detection: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Data Analysis: Measure the luminescence using a plate reader. Normalize the results to the vehicle control and plot cell viability versus the logarithm of the taletrectinib concentration to determine the EC50 value.

Mandatory Visualizations

G Taletrectinib Signaling Pathway Inhibition Taletrectinib Taletrectinib ROS1_NTRK ROS1 / NTRK (On-Target) Taletrectinib->ROS1_NTRK Potent Inhibition TRKB TRKB (Off-Target) Taletrectinib->TRKB Weaker Inhibition Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) ROS1_NTRK->Downstream_Signaling Activation Cell_Proliferation Tumor Cell Proliferation and Survival Neurological_AEs Neurological Adverse Events TRKB->Neurological_AEs Contribution to Downstream_Signaling->Cell_Proliferation Promotion

Caption: On- and off-target signaling of taletrectinib.

G Troubleshooting Unexpected Cell Viability Results Start Unexpected Cytotoxicity Observed Confirm_Target Confirm Absence of ROS1/NTRK Expression Start->Confirm_Target Dose_Response Perform Detailed Dose-Response Confirm_Target->Dose_Response Compare_IC50 Compare Cellular EC50 to Biochemical IC50 Dose_Response->Compare_IC50 Alternative_Inhibitor Test Structurally Unrelated Inhibitor Compare_IC50->Alternative_Inhibitor Kinome_Scan Perform Kinome Scan Alternative_Inhibitor->Kinome_Scan Pathway_Analysis Analyze Downstream Signaling Pathways Kinome_Scan->Pathway_Analysis Conclusion Identify Off-Target Kinase or Pathway Pathway_Analysis->Conclusion

Caption: Workflow for troubleshooting unexpected cytotoxicity.

G Experimental Workflow for In Vitro Hepatotoxicity Assessment Start Hypothesize Hepatotoxicity Select_Model Select In Vitro Liver Model (e.g., PHH, HepaRG) Start->Select_Model Treat_Cells Treat with Taletrectinib (Dose-Response) Select_Model->Treat_Cells Measure_Endpoints Measure Cytotoxicity Endpoints (ALT/AST, ATP levels) Treat_Cells->Measure_Endpoints Investigate_Metabolism Investigate Role of Metabolism (with CYP Inhibitors) Measure_Endpoints->Investigate_Metabolism Analyze_Data Analyze and Interpret Data Investigate_Metabolism->Analyze_Data Conclusion Determine Hepatotoxic Potential and Mechanism Analyze_Data->Conclusion

References

Technical Support Center: Investigating Acquired Resistance to DS-6051B (Taletrectinib)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource is designed for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to DS-6051B (Taletrectinib), a potent ROS1/NTRK tyrosine kinase inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and comprehensive data summaries to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for DS-6051B?

A1: DS-6051B, also known as taletrectinib, is an orally available, next-generation tyrosine kinase inhibitor (TKI). It is a highly selective and potent inhibitor of ROS1 and NTRK (NTRK1, NTRK2, NTRK3) receptor tyrosine kinases.[1] By binding to the ATP-binding pocket of these kinases, DS-6051B blocks downstream signaling pathways that are critical for tumor cell proliferation and survival in cancers harboring ROS1 or NTRK fusion genes.[2]

Q2: What are the known on-target mechanisms of acquired resistance to DS-6051B?

A2: The primary on-target mechanism of acquired resistance to DS-6051B identified to date is the acquisition of a secondary mutation in the ROS1 kinase domain. Specifically, the ROS1 L2086F mutation has been identified in a clinical setting as a mechanism of acquired resistance to taletrectinib.[1] While DS-6051B is highly effective against many crizotinib-resistant mutations, such as the G2032R solvent-front mutation, continuous therapeutic pressure can lead to the selection of novel mutations that impede its binding.[3]

Q3: Are there any known off-target or bypass pathway mechanisms of resistance to DS-6051B?

A3: While specific, clinically validated off-target resistance mechanisms to DS-6051B are still under investigation, a common theme for TKI resistance is the activation of bypass signaling pathways. For ROS1 inhibitors in general, pathways such as the EGFR signaling cascade have been implicated in conferring resistance.[4] It is plausible that tumor cells under selective pressure from DS-6051B could upregulate parallel survival pathways (e.g., MET, ALK, or MAPK pathway activation) to circumvent the inhibition of ROS1.[5] Researchers observing resistance in the absence of a secondary ROS1 mutation should investigate the activation status of other key oncogenic signaling pathways.

Q4: My DS-6051B-sensitive cell line is showing decreased responsiveness over time. How can I confirm and characterize this resistance?

A4: The first step is to empirically confirm the shift in sensitivity. This can be done by performing a dose-response assay (e.g., CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of your resistant cell line and comparing it to the parental, sensitive line. A significant increase (typically >3-fold) in the IC50 value indicates acquired resistance. Once confirmed, you can proceed to characterize the mechanism by sequencing the ROS1 kinase domain to check for mutations like L2086F and performing phosphoproteomic or western blot analyses to probe for bypass pathway activation.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell viability assays.

  • Question: I am getting variable IC50 values for DS-6051B in my cell line experiments. What could be the cause?

  • Answer: Inconsistent IC50 values can arise from several factors:

    • Cell Health and Passage Number: Ensure you are using cells at a low passage number and in the logarithmic growth phase. High passage numbers can lead to genetic drift and altered sensitivity.

    • Seeding Density: Use a consistent cell seeding density for all experiments. Over- or under-confluent cells will respond differently to the inhibitor.

    • Reagent Stability: Prepare fresh dilutions of DS-6051B from a validated stock solution for each experiment. The compound's potency can degrade with improper storage or multiple freeze-thaw cycles.

    • Assay Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Standardize the incubation time (e.g., 72 hours) across all experiments for comparability.

    • Mycoplasma Contamination: Test your cell lines for mycoplasma, as this common contamination can alter cellular responses to drugs.

Issue 2: No detectable secondary mutation in the ROS1 kinase domain of resistant cells.

  • Question: I have confirmed resistance in my cell line, but Sanger sequencing of the ROS1 kinase domain did not reveal any mutations. What should I investigate next?

  • Answer: If on-target mutations are absent, it is highly likely that resistance is mediated by off-target mechanisms:

    • Bypass Pathway Activation: The tumor cells may have activated a parallel signaling pathway to survive. Use western blotting to examine the phosphorylation status of key signaling nodes in pathways like EGFR, MET, ALK, and the downstream MAPK (p-ERK) and PI3K/AKT (p-AKT) pathways.

    • Gene Amplification: The ROS1 gene itself or another oncogene might be amplified. Consider performing a copy number variation (CNV) analysis.

    • Histological Transformation: In some cases, tumors can undergo a change in their cellular lineage (e.g., from non-small cell to small cell histology), which can confer resistance. This is more relevant to in vivo models but can be investigated in cell lines through marker expression.

    • Drug Efflux: Increased expression of drug efflux pumps (e.g., P-glycoprotein) can reduce the intracellular concentration of the inhibitor.

Issue 3: Difficulty establishing a resistant xenograft model in vivo.

  • Question: My DS-6051B-resistant cells are not forming tumors or are growing very slowly in mice, even without treatment. What could be wrong?

  • Answer: Establishing in vivo models with cultured cell lines can be challenging:

    • Host Immune Response: Ensure you are using severely immunocompromised mice (e.g., NOD-SCID Gamma mice) to prevent rejection of the human tumor cells.

    • Cell Viability: Check the viability of your cells immediately before injection. A low viability count will result in poor tumor take-rate.

    • Injection Technique: The site and method of injection are critical. For non-small cell lung cancer models, orthotopic injection into the lung may be more successful than subcutaneous injection.

    • Cell Line Adaptation: Some cell lines that have been in culture for extended periods lose their tumorigenic potential. You may need to re-derive the resistant line or test other resistant clones.

Data Presentation

Table 1: In Vitro Inhibitory Activity of DS-6051B (Taletrectinib) Against ROS1/NTRK Kinases and Key Mutations.

Target Kinase/MutationAssay TypeIC50 / GI50 (nmol/L)Reference
ROS1 (Wild-Type)Enzymatic0.207[6]
NTRK1Enzymatic0.622[6]
NTRK2Enzymatic2.28[6]
NTRK3Enzymatic0.980[6]
ETV6-ROS1 (Wild-Type)Cell-based (Growth)4[6]
ETV6-ROS1 L2026MCell-based (Growth)14[6]
ETV6-ROS1 G2032RCell-based (Growth)64[6]
CD74-ROS1 (Wild-Type)Cell-based (Growth)Lower than Crizotinib (B193316)[7]
CD74-ROS1 G2032RCell-based (Growth)Effective Inhibition[8]
ALKEnzymatic32.5[7]

Table 2: Clinical Efficacy of DS-6051B (Taletrectinib) in ROS1+ Non-Small Cell Lung Cancer (NSCLC).

Patient PopulationConfirmed Objective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
ROS1 TKI-Naïve66.7%29.1 months[9]
Crizotinib-Refractory33.3%7.6 months[9]
Crizotinib-Pretreated (with G2032R)3 of 4 patients achieved Partial ResponseNot Reported[10]

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50

This protocol is adapted for a 96-well plate format using the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 90 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a 10-point serial dilution of DS-6051B (e.g., starting from 10 µM) in culture medium. Also include a vehicle-only control (e.g., 0.1% DMSO).

    • Add 10 µL of the serially diluted compound or vehicle control to the appropriate wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from a "medium-only" control.

    • Normalize the data to the vehicle-only control wells (representing 100% viability).

    • Plot the normalized viability against the log-transformed drug concentration and fit a non-linear regression curve to determine the IC50 value.

Protocol 2: Western Blotting for ROS1 Phosphorylation and Bypass Pathways

This protocol outlines the key steps for detecting phosphorylated proteins in resistant versus sensitive cell lines.

  • Cell Lysis:

    • Culture sensitive and resistant cells to ~80-90% confluency. Treat with DS-6051B at a relevant concentration (e.g., IC50 of the sensitive line) for a specified time (e.g., 2-4 hours).

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-ROS1, anti-total-ROS1, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Visualizations

ROS1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1_Fusion ROS1 Fusion Protein (e.g., CD74-ROS1) SHP2 SHP2 ROS1_Fusion->SHP2 P PI3K PI3K ROS1_Fusion->PI3K P STAT3 STAT3 ROS1_Fusion->STAT3 P DS6051B DS-6051B (Taletrectinib) DS6051B->ROS1_Fusion GRB2_SOS GRB2/SOS SHP2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: Simplified ROS1 signaling pathway and the inhibitory action of DS-6051B.

Resistance_Workflow start Patient with ROS1+ NSCLC Progresses on DS-6051B biopsy Tumor Biopsy or Liquid Biopsy (ctDNA) start->biopsy ngs Next-Generation Sequencing (NGS) biopsy->ngs decision ROS1 Kinase Domain Mutation? ngs->decision on_target On-Target Resistance (e.g., L2086F) decision->on_target Yes off_target_investigation Investigate Off-Target Mechanisms decision->off_target_investigation No phospho Phospho-RTK Array or Western Blot off_target_investigation->phospho other Other Mechanisms (e.g., Gene Amplification) off_target_investigation->other bypass Bypass Pathway Activation (e.g., p-EGFR, p-MET) phospho->bypass

Caption: Workflow for identifying mechanisms of acquired resistance to DS-6051B.

References

troubleshooting taletrectinib instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for taletrectinib (B607211). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during in vitro and in vivo experiments involving taletrectinib.

Frequently Asked Questions (FAQs) & Troubleshooting

My taletrectinib solution has precipitated. What should I do?

Precipitation of taletrectinib from solution can be a common issue, particularly at higher concentrations or after temperature fluctuations. Here are several steps you can take to address this:

  • Sonication: Gentle sonication can often help redissolve precipitated material.[1]

  • Warming: Carefully warming the solution may aid in resolubilization. Be mindful of the potential for temperature-induced degradation and always refer to the specific stability data for the solvent you are using.

  • Solvent Choice: Taletrectinib has limited aqueous solubility that decreases with increasing pH.[2] For in vitro studies, DMSO is a common solvent, with a high solubility of up to 50 mg/mL, although sonication may be required.[3][4] For in vivo formulations, co-solvents are necessary.[3][5]

  • Fresh Preparation: If precipitation persists, it is recommended to prepare a fresh solution. Over time, even in appropriate solvents, compounds can come out of solution.

How should I prepare taletrectinib for in vivo studies to ensure stability?

Several formulations have been described for in vivo administration of taletrectinib to maintain its solubility and stability. It is crucial to add the solvents in the specified order.

Recommended Formulations:

  • PEG300/Tween-80/Saline: A common vehicle involves a mixture of DMSO, PEG300, Tween-80, and saline. A typical composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][5]

  • SBE-β-CD in Saline: A solution of 10% DMSO and 90% (20% SBE-β-CD in saline) has been used.[3]

  • Corn Oil: A suspension in 10% DMSO and 90% corn oil is another option.[3]

It is advisable to use freshly prepared formulations for the best results.[4]

What are the recommended storage conditions for taletrectinib powder and stock solutions?

Proper storage is critical to prevent degradation and maintain the integrity of taletrectinib.

  • Solid Powder: Taletrectinib adipate (B1204190) powder should be stored at 4°C, sealed, and protected from moisture.[3][5] For long-term storage, -20°C for up to 3 years is recommended.[1]

  • Stock Solutions:

    • In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3][5]

    • It is best to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]

I suspect my taletrectinib solution has degraded. What are the potential causes?

While specific degradation pathways in common laboratory solvents are not extensively detailed in the public domain, some factors can contribute to the instability of small molecules like taletrectinib:

  • pH: Taletrectinib's aqueous solubility is pH-dependent, suggesting that the stability of the molecule may also be influenced by pH.[2] Buffering your in vitro assays appropriately is important.

  • Light: Although not explicitly stated for solutions, photosensitivity is a clinical consideration, and patients are advised to avoid sun exposure.[6][7] It is good laboratory practice to protect solutions from light, especially for long-term experiments.

  • Incompatible Materials: Avoid strong acids, alkalis, and strong oxidizing/reducing agents, as these are generally incompatible with complex organic molecules.[8]

  • Moisture: For stock solutions in DMSO, it is noted that moisture-absorbing DMSO can reduce solubility, so using fresh, anhydrous DMSO is recommended.[4]

Quantitative Data Summary

The following table summarizes the solubility of taletrectinib in various solvent systems.

Solvent SystemSolubilityReference
DMSO≥ 50 mg/mL (90.64 mM) (sonication needed)[3][4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (3.77 mM)[3][5]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL (3.77 mM)[3]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (3.77 mM)[3]

Experimental Protocols

Protocol 1: Preparation of Taletrectinib Stock Solution (10 mM in DMSO)
  • Materials: Taletrectinib powder, anhydrous DMSO.

  • Procedure: a. Accurately weigh the required amount of taletrectinib powder. The molecular weight of taletrectinib adipate is 551.61 g/mol .[2] b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, dissolve 5.516 mg of taletrectinib adipate in 1 mL of DMSO. c. If dissolution is slow, gentle vortexing and sonication can be applied.[1] d. Store the stock solution in aliquots at -20°C or -80°C.[5]

Protocol 2: Preparation of Taletrectinib for In Vivo Oral Administration
  • Materials: Taletrectinib stock solution (e.g., 50 mg/mL in DMSO), PEG300, Tween-80, sterile saline.

  • Procedure (for a 1 mL final volume): a. Start with 100 µL of a 50 mg/mL taletrectinib stock solution in DMSO.[4] b. Add 400 µL of PEG300 and mix until the solution is clear.[4] c. Add 50 µL of Tween-80 and mix until the solution is clear.[4] d. Add 450 µL of sterile saline to bring the final volume to 1 mL.[4] e. The final solution should be clear. Use this formulation immediately for optimal results.[4]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1_NTRK ROS1 / NTRK Fusion Proteins PI3K_AKT PI3K/AKT Pathway ROS1_NTRK->PI3K_AKT MAPK_ERK MAPK/ERK Pathway ROS1_NTRK->MAPK_ERK Taletrectinib Taletrectinib Taletrectinib->ROS1_NTRK Inhibition Proliferation_Survival Cell Proliferation & Survival PI3K_AKT->Proliferation_Survival MAPK_ERK->Proliferation_Survival

Caption: Taletrectinib signaling pathway inhibition.

Troubleshooting_Workflow Start Taletrectinib solution shows precipitation Sonication Apply gentle sonication Start->Sonication Warming Gently warm the solution Sonication->Warming Check_Concentration Is the solution clear? Warming->Check_Concentration Use_Solution Use the solution promptly Check_Concentration->Use_Solution Yes Prepare_Fresh Prepare a fresh solution at a lower concentration or with co-solvents Check_Concentration->Prepare_Fresh No

Caption: Troubleshooting workflow for taletrectinib precipitation.

References

optimizing DS-6051B dosage for long-term in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals on optimizing the dosage of DS-6051B (Taletrectinib) for long-term in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is DS-6051B and what is its mechanism of action?

A1: DS-6051B, also known as Taletrectinib, is an orally active, next-generation selective tyrosine kinase inhibitor (TKI).[1] It potently targets ROS1 and NTRK (NTRK1, NTRK2, and NTRK3) kinases.[1] In cancer cells with ROS1 or NTRK gene fusions, these kinases are constitutively active, driving tumor growth and survival.[2] DS-6051B inhibits the autophosphorylation of these fusion proteins, thereby blocking downstream signaling pathways and inducing tumor cell death.[1]

Q2: What is a recommended starting dose for a long-term in vivo study in mice?

A2: Based on preclinical studies, a starting dose between 25 mg/kg and 50 mg/kg, administered orally once daily, is recommended.[1][3] In a KM12 xenograft model, tumor shrinkage was observed at doses of ≥50 mg/kg without significant body weight loss.[1][4] In a patient-derived xenograft (PDX) model with a CD74-ROS1 fusion, significant tumor growth inhibition was seen at ≥10 mg/kg.[3] A dose-finding study is crucial to determine the optimal dose for your specific tumor model and experimental goals.

Q3: How should I determine the Maximum Tolerated Dose (MTD) for my long-term study?

A3: The MTD is the highest dose that can be administered without causing unacceptable toxicity over a specified period.[5] To determine the MTD for a long-term study, a pilot dose-escalation study is recommended. This typically involves treating small groups of animals with increasing doses of DS-6051B for a shorter duration (e.g., 2-4 weeks) and closely monitoring for signs of toxicity.[6][7] Key parameters to monitor include body weight, clinical observations (e.g., changes in posture, activity, grooming), and potentially clinical pathology (e.g., liver function tests).[5][6] The MTD for long-term studies is then selected to maximize the potential for detecting any chronic effects.[5]

Q4: What are the known resistance mechanisms to DS-6051B that might emerge in a long-term study?

A4: While DS-6051B is effective against the common crizotinib-resistant ROS1 G2032R mutation, acquired resistance can still develop.[4][8] Potential mechanisms of resistance to ROS1 inhibitors include the emergence of new secondary mutations in the ROS1 kinase domain or the activation of bypass signaling pathways.[9][10] Long-term studies provide an opportunity to investigate these resistance mechanisms by analyzing tumor samples from animals that initially respond but later relapse.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Toxicity (e.g., significant weight loss, lethargy) 1. Dose is too high for the specific animal strain or tumor model.2. Formulation or vehicle is causing adverse effects.3. Cumulative toxicity from long-term administration.1. Reduce the dose of DS-6051B.2. Include a vehicle-only control group to assess solvent toxicity. Ensure the vehicle is well-tolerated.3. Consider intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for recovery.
Lack of Efficacy (Tumor growth is not inhibited) 1. The tumor model is not dependent on ROS1 or NTRK signaling.2. Insufficient drug exposure at the tumor site.3. Development of acquired resistance.1. Confirm the presence of ROS1 or NTRK fusions in your tumor model through genetic analysis.2. Increase the dose of DS-6051B, if tolerated. Perform pharmacokinetic (PK) and pharmacodynamic (PD) studies to correlate drug levels with target inhibition in the tumor.3. For tumors that initially respond and then regrow, analyze tumor tissue for potential resistance mutations.
High Variability in Tumor Response 1. Inconsistent drug administration.2. Heterogeneity within the tumor model.3. Differences in animal metabolism and drug clearance.1. Ensure accurate and consistent oral gavage technique.2. Use a well-characterized and homogeneous cell line or PDX model. Increase the number of animals per group to improve statistical power.3. Monitor plasma drug levels in a subset of animals to assess for variability in exposure.

Data Presentation

Table 1: Summary of In Vitro Potency of DS-6051B

TargetIC50 (nM)
ROS10.207
NTRK10.622
NTRK22.28
NTRK30.980

Source: Selleck Chemicals[1]

Table 2: Summary of Preclinical In Vivo Efficacy Studies with DS-6051B

Tumor ModelDose (mg/kg, p.o., QD)Treatment DurationOutcomeReference
KM12 (NTRK1 fusion) Xenograft≥50Not specifiedTumor shrinkage without significant body weight loss[1][4]
CD74-ROS1 PDX≥10Not specifiedMarked tumor growth inhibition without significant body weight loss[3]
CD74-ROS1-WT Ba/F3 Xenograft≥30Not specifiedRapid tumor regression without severe body weight loss[3]
CD74-ROS1-G2032R Ba/F3 Xenograft≥30Not specifiedRapid tumor regression without severe body weight loss[3]

Experimental Protocols

Protocol 1: Long-Term In Vivo Efficacy Study in a Xenograft Mouse Model

  • Cell Culture and Implantation:

    • Culture human cancer cells harboring a ROS1 or NTRK fusion (e.g., HCC78, KM12) under standard conditions.

    • Subcutaneously implant a suspension of tumor cells (typically 1-10 million cells in 100-200 µL of a suitable medium like Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth Monitoring:

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Treatment:

    • Randomize mice into treatment and control groups with similar average tumor volumes.

    • Prepare DS-6051B in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration.

    • Administer DS-6051B or vehicle control orally once daily at the predetermined dose.

  • Long-Term Monitoring:

    • Continue treatment for the planned duration of the study (e.g., 4-8 weeks or longer).

    • Monitor animal health daily, including body weight, clinical signs of toxicity, and tumor growth.

    • Establish humane endpoints for euthanasia (e.g., tumor volume exceeding a certain size, significant body weight loss, or signs of distress).

  • Data Analysis:

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot for target inhibition, or sequencing for resistance mutations).

    • Compare tumor growth rates and final tumor weights between the treatment and control groups to assess efficacy.

Visualizations

DS6051B_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response ROS1/NTRK Fusion Protein ROS1/NTRK Fusion Protein RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway ROS1/NTRK Fusion Protein->RAS-RAF-MEK-ERK Pathway PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway ROS1/NTRK Fusion Protein->PI3K-AKT-mTOR Pathway JAK-STAT Pathway JAK-STAT Pathway ROS1/NTRK Fusion Protein->JAK-STAT Pathway DS-6051B DS-6051B DS-6051B->ROS1/NTRK Fusion Protein Inhibits Autophosphorylation Proliferation Proliferation RAS-RAF-MEK-ERK Pathway->Proliferation Survival Survival PI3K-AKT-mTOR Pathway->Survival Growth Growth JAK-STAT Pathway->Growth Tumor Growth Tumor Growth

Caption: DS-6051B inhibits ROS1/NTRK signaling pathways.

LongTerm_InVivo_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis Model_Selection Select ROS1/NTRK+ Tumor Model MTD_Study Determine MTD in Pilot Study Model_Selection->MTD_Study Dose_Selection Select Doses for Long-Term Study MTD_Study->Dose_Selection Implantation Tumor Implantation & Growth Dose_Selection->Implantation Treatment Daily Oral Dosing with DS-6051B Implantation->Treatment Monitoring Monitor Tumor Volume, Body Weight & Health Treatment->Monitoring Endpoint Endpoint Reached (e.g., 8 weeks) Monitoring->Endpoint Tissue_Collection Collect Tumors & Tissues Endpoint->Tissue_Collection Data_Analysis Analyze Efficacy, Toxicity & PK/PD Tissue_Collection->Data_Analysis

Caption: Workflow for a long-term in vivo study with DS-6051B.

Troubleshooting_Decision_Tree Start Unexpected In Vivo Result Check_Toxicity Significant Toxicity? Start->Check_Toxicity Reduce_Dose Reduce Dose or Modify Schedule Check_Toxicity->Reduce_Dose Yes Check_Efficacy Lack of Efficacy? Check_Toxicity->Check_Efficacy No Confirm_Target Confirm ROS1/NTRK Fusion in Model Check_Efficacy->Confirm_Target Yes Check_Variability High Variability? Check_Efficacy->Check_Variability No Increase_Dose Increase Dose (if tolerated) Confirm_Target->Increase_Dose Check_PKPD Assess PK/PD Increase_Dose->Check_PKPD Investigate_Resistance Investigate Acquired Resistance Check_PKPD->Investigate_Resistance Refine_Technique Refine Dosing Technique Check_Variability->Refine_Technique Yes End End Increase_N Increase Group Size (N) Refine_Technique->Increase_N

References

common adverse events of taletrectinib in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common adverse events of taletrectinib (B607211) observed in preclinical models. It includes troubleshooting guides, FAQs, and detailed experimental protocols to assist in the design and interpretation of preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected on-target effects of taletrectinib in preclinical models?

Taletrectinib is a potent and selective next-generation tyrosine kinase inhibitor (TKI) targeting ROS1 and NTRK fusion proteins.[1][2][3] Its primary mechanism of action involves binding to the ATP-binding site of these kinases, inhibiting their phosphorylation activity and blocking downstream signaling pathways like PI3K/AKT and MAPK/ERK, which are crucial for cancer cell proliferation and survival.[4] Therefore, the expected on-target effect in tumor-bearing preclinical models is significant tumor growth inhibition.[2]

Q2: What are the most common adverse events observed with TKIs in preclinical toxicology studies?

While specific public data on taletrectinib's preclinical toxicology is limited, general findings for the TKI class in rodent models often include:

  • Gastrointestinal (GI) disturbances: Manifesting as diarrhea, decreased food consumption, and subsequent body weight loss. These effects are often dose-limiting.

  • Hepatotoxicity: Indicated by elevations in liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Histopathological findings may include hepatocellular necrosis or degeneration.

  • Hematological changes: Including anemia, thrombocytopenia, or neutropenia, observed through complete blood counts.

  • Cardiotoxicity: A known risk for some TKIs, which can manifest as functional changes, fibrosis, or arrhythmias in sensitive preclinical models.[5][6][7]

Clinical trial data for taletrectinib shows that the most common treatment-emergent adverse events are elevated AST/ALT and diarrhea, which are generally mild (Grade 1-2).[8][9][10] It is reasonable to anticipate similar, dose-dependent findings in preclinical toxicology studies.

Q3: My animals are experiencing significant body weight loss. How can I troubleshoot this?

Body weight loss is a common adverse event in preclinical models treated with TKIs. One mouse xenograft study noted that taletrectinib induced tumor shrinkage without causing significant body weight loss at doses ≥50 mg/kg.[2] However, if you observe this effect, consider the following troubleshooting steps:

  • Confirm Dosing Accuracy: Verify the formulation, concentration, and administration volume. Inaccurate dosing can lead to unexpected toxicity.

  • Evaluate Food Consumption: Monitor daily food intake. A decrease in food consumption often precedes body weight loss and can indicate poor palatability of the formulation (if dosed in feed) or general malaise.

  • Assess for GI Toxicity: Check for clinical signs of gastrointestinal distress, such as diarrhea or dehydration. Consider supportive care (e.g., hydration) if permitted by the study protocol.

  • Perform a Dose-Response Assessment: The effect may be dose-dependent. If you are using a high dose, consider reducing it to the maximum tolerated dose (MTD) or the no-observed-adverse-effect level (NOAEL) as determined in prior range-finding studies.[11]

  • Review Vehicle Effects: Ensure the vehicle used for formulation is not contributing to the observed toxicity. Conduct a vehicle-only control group to rule this out.

Summary of Potential Preclinical Adverse Events

The following table summarizes potential dose-dependent adverse events for taletrectinib based on typical TKI toxicology profiles. Note: This data is representative and should be confirmed with specific dose range-finding studies.

Preclinical ModelRoute of Admin.Dose Level (mg/kg/day)DurationPotential Adverse EventsSeverity / Incidence
CD-1 Mouse Oral Gavage5028 DaysNo significant findings.-
15028 DaysMild, transient diarrhea; slight decrease in body weight gain.Mild / ~20% of animals
40028 DaysModerate diarrhea; 5-10% body weight loss; mild elevation in ALT/AST.Moderate / >50% of animals
Sprague-Dawley Rat Oral Gavage3028 DaysNo significant findings.-
10028 DaysDecreased food consumption; minimal elevation in ALT.Mild / ~30% of animals
30028 DaysSignificant body weight loss (>10%); moderate elevations in ALT/AST; hepatocellular vacuolation on histopathology.Severe / >70% of animals

Key Experimental Protocols

Protocol for General Clinical Observation in Rodents
  • Objective: To monitor for overt signs of toxicity.

  • Procedure:

    • Perform observations twice daily (morning and afternoon) at approximately the same time.

    • Observe animals in their home cage first, checking for changes in posture, activity level, and respiration.

    • Remove each animal for a detailed hands-on examination.

    • Check for changes in skin and fur, eyes and mucous membranes, and the presence of secretions or excretions.

    • Note any tremors, convulsions, salivation, diarrhea, lethargy, or unusual behaviors.

    • Record all findings for each animal, using a standardized scoring system.

    • Measure body weight at least twice weekly.

Protocol for Blood Sample Collection and Analysis
  • Objective: To assess hematological and serum chemistry parameters.

  • Procedure:

    • Collect blood samples at designated time points (e.g., pre-study and at termination).

    • For rodents, collect blood via appropriate routes (e.g., submandibular vein for interim bleeds, cardiac puncture for terminal collection).

    • For hematology, collect ~200 µL of whole blood into tubes containing EDTA anticoagulant. Analyze using an automated hematology analyzer for parameters like WBC, RBC, HGB, HCT, and platelet counts.

    • For serum chemistry, collect ~300 µL of whole blood into tubes without anticoagulant. Allow to clot, then centrifuge to separate serum.

    • Analyze serum using an automated chemistry analyzer for key parameters including ALT, AST, ALP, BUN, and creatinine.

Protocol for Necropsy and Histopathological Examination
  • Objective: To identify macroscopic and microscopic tissue abnormalities.

  • Procedure:

    • At the end of the study, euthanize animals using a humane, protocol-approved method.

    • Perform a full macroscopic examination of the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.

    • Collect and weigh key organs (e.g., liver, kidneys, spleen, heart).

    • Preserve designated organs and tissues in 10% neutral buffered formalin.

    • Process the fixed tissues, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • A qualified veterinary pathologist should perform a microscopic examination of the prepared slides.

Visual Guides

Signaling Pathway Inhibition by Taletrectinib

The following diagram illustrates how taletrectinib inhibits the ROS1 and NTRK fusion proteins, thereby blocking downstream pro-survival signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1 ROS1 Fusion Protein RAS RAS ROS1->RAS PI3K PI3K ROS1->PI3K NTRK NTRK Fusion Protein NTRK->PI3K Taletrectinib Taletrectinib Taletrectinib->ROS1 Inhibits Taletrectinib->NTRK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Taletrectinib inhibits ROS1/NTRK signaling pathways.

Experimental Workflow for a Preclinical Toxicology Study

This workflow outlines the key stages of a typical in vivo toxicology assessment.

G start Study Start acclimatization Animal Acclimatization (≥ 7 days) start->acclimatization randomization Randomization & Grouping acclimatization->randomization dosing Daily Dosing (e.g., 28 days) randomization->dosing monitoring In-Life Monitoring (Clinical Signs, Body Weight) dosing->monitoring interim Interim Blood Collection (Hematology & Chemistry) dosing->interim termination Terminal Procedures (Euthanasia & Necropsy) monitoring->termination interim->monitoring blood_term Terminal Blood Collection termination->blood_term histopath Organ Collection & Histopathology termination->histopath analysis Data Analysis & Reporting blood_term->analysis histopath->analysis end Study End analysis->end

Caption: Workflow for a 28-day rodent toxicology study.

Troubleshooting Logic for Body Weight Loss

This diagram provides a decision-making framework for investigating unexpected body weight loss in a preclinical study.

G start Adverse Event: Body Weight Loss Observed check_dose Is Dosing & Formulation Accurate? start->check_dose check_food Is Food Consumption Decreased? start->check_food check_gi Are GI Symptoms (e.g., Diarrhea) Present? start->check_gi check_dose->check_food Yes action_correct_dose Action: Correct Dosing Procedure & Re-evaluate check_dose->action_correct_dose No check_food->check_gi No action_dose_reduction Action: Consider Dose Reduction for Future Cohorts check_food->action_dose_reduction Yes action_supportive_care Action: Consider Supportive Care (e.g., Hydration) check_gi->action_supportive_care Yes end_systemic Conclusion: Likely Systemic Toxicity or Malaise check_gi->end_systemic No end_recheck Conclusion: Re-evaluate After Correction action_correct_dose->end_recheck action_supportive_care->action_dose_reduction action_dose_reduction->end_systemic

Caption: Troubleshooting guide for body weight loss.

References

Technical Support Center: Mitigating Taletrectinib-Induced Hepatotoxicity in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available research specifically detailing the induction and mitigation of taletrectinib-induced hepatotoxicity in mouse models is limited. The following troubleshooting guide and frequently asked questions (FAQs) are constructed based on general principles of tyrosine kinase inhibitor (TKI)-induced liver injury in preclinical models and clinical observations of taletrectinib (B607211). Researchers should adapt these general guidelines with caution and consider them as a starting point for their specific experimental designs.

Troubleshooting Guide: Common Issues in Murine Studies of Taletrectinib Hepatotoxicity

This guide addresses potential challenges researchers might face when investigating taletrectinib-associated liver injury in mice.

Observed Issue Potential Cause Troubleshooting Steps
High variability in liver enzyme (ALT/AST) levels between individual mice. 1. Genetic differences in drug metabolism between mouse strains. 2. Inconsistent drug formulation or administration. 3. Underlying subclinical health issues in the animal colony.1. Utilize a well-characterized inbred mouse strain to minimize genetic variability. 2. Ensure consistent and validated formulation of taletrectinib for oral gavage or other administration routes. Verify dosing accuracy. 3. Implement rigorous health monitoring of the animal colony to exclude animals with pre-existing conditions.
Lack of significant elevation in liver enzymes despite high doses of taletrectinib. 1. Rapid metabolism and clearance of taletrectinib in the chosen mouse strain. 2. Insufficient duration of treatment to induce detectable liver injury. 3. The chosen mouse strain may be resistant to taletrectinib-induced hepatotoxicity.1. Conduct pharmacokinetic studies to determine the plasma and liver concentrations of taletrectinib in your mouse model. 2. Design a dose-escalation and time-course study to identify the optimal dosing regimen and duration for inducing hepatotoxicity. 3. Consider screening different mouse strains for their susceptibility to taletrectinib-induced liver injury.
Unexpected mortality in the treatment group. 1. Off-target toxicities of taletrectinib at high doses. 2. Severe, acute liver failure. 3. Combination of hepatotoxicity with other drug-related adverse effects.1. Perform comprehensive necropsy and histopathological analysis of major organs to identify other potential target organs of toxicity. 2. Implement a scoring system for clinical signs of distress and establish humane endpoints. 3. Consider a dose-reduction strategy once initial signs of toxicity are observed.
Histopathological findings do not correlate with serum liver enzyme levels. 1. Timing of sample collection may not capture the peak of injury. 2. Different mechanisms of liver injury (e.g., cholestatic vs. hepatocellular) may be at play. 3. Subjectivity in histopathological scoring.1. Conduct a time-course study with serial measurements of liver enzymes and corresponding histopathology to establish a correlation. 2. Analyze serum bilirubin (B190676) and alkaline phosphatase levels to assess for cholestatic injury. 3. Employ a standardized, blinded scoring system for histopathological evaluation performed by a trained pathologist.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of taletrectinib-induced hepatotoxicity?

While the specific mechanisms in mice have not been fully elucidated in published literature, hepatotoxicity associated with tyrosine kinase inhibitors (TKIs) is generally thought to involve several pathways. These can include the production of reactive metabolites that cause oxidative stress, direct mitochondrial damage leading to ATP depletion and cell death, and inhibition of essential cellular kinases in hepatocytes[1][2]. Immune-mediated responses may also play a role[2]. Taletrectinib and unecritinib, another ROS1-TKI, have been particularly associated with hepatotoxicity in clinical settings[3].

Q2: Are there established mouse models for studying taletrectinib-induced hepatotoxicity?

Currently, there are no standardized, publicly documented mouse models specifically for taletrectinib-induced hepatotoxicity. Researchers typically adapt general models of drug-induced liver injury (DILI). The most common approach would be to administer escalating doses of taletrectinib to a susceptible mouse strain and monitor for liver injury.

Q3: What are the key parameters to monitor for assessing taletrectinib-induced hepatotoxicity in mice?

A comprehensive assessment should include:

  • Serum Biochemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

  • Histopathology: Liver tissue should be examined for signs of necrosis, inflammation, steatosis, and cholestasis.

  • Gene Expression Analysis: Evaluation of genes involved in drug metabolism, oxidative stress, and inflammatory pathways in liver tissue.

  • Clinical Observations: Regular monitoring of body weight, food and water intake, and overall health status.

Q4: What mitigation strategies can be explored for taletrectinib-induced hepatotoxicity in a research setting?

Based on general principles of DILI management, the following strategies could be investigated in a murine model:

  • Dose Reduction/Interruption: Simulating clinical management by reducing the dose or temporarily halting administration upon detection of elevated liver enzymes.

  • Co-administration of Hepatoprotective Agents: Investigating the efficacy of antioxidants (e.g., N-acetylcysteine) or other liver-protective compounds.

  • Pharmacokinetic Modulation: Exploring the impact of inhibitors or inducers of cytochrome P450 enzymes that may be involved in taletrectinib metabolism.

Experimental Protocols

As specific protocols for taletrectinib are not available, the following are generalized methodologies for inducing and assessing DILI in mice, which can be adapted.

General Protocol for Induction of Drug-Induced Liver Injury in Mice

  • Animal Model: Select an appropriate inbred mouse strain (e.g., C57BL/6 or BALB/c).

  • Drug Formulation: Prepare a homogenous suspension of taletrectinib in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80).

  • Dose-Finding Study: Administer a range of taletrectinib doses via oral gavage daily for a predetermined period (e.g., 7, 14, or 28 days).

  • Monitoring: Monitor animals daily for clinical signs of toxicity. Collect blood samples at baseline and at specified time points for serum biochemistry.

  • Necropsy and Tissue Collection: At the end of the study, euthanize the animals and perform a gross examination. Collect liver tissue for histopathology and molecular analysis.

Signaling Pathways and Visualizations

The hepatotoxicity of TKIs can be multifactorial. Below are generalized diagrams of potential signaling pathways involved in drug-induced liver injury that could be relevant to taletrectinib.

Experimental Workflow for Assessing Hepatotoxicity

G cluster_0 Dosing Phase cluster_1 Monitoring Phase cluster_2 Analysis Phase Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Taletrectinib Administration Taletrectinib Administration Baseline Measurements->Taletrectinib Administration Daily Clinical Observation Daily Clinical Observation Taletrectinib Administration->Daily Clinical Observation Periodic Blood Sampling Periodic Blood Sampling Daily Clinical Observation->Periodic Blood Sampling Endpoint Determination Endpoint Determination Daily Clinical Observation->Endpoint Determination Serum Biochemistry (ALT, AST) Serum Biochemistry (ALT, AST) Periodic Blood Sampling->Serum Biochemistry (ALT, AST) Necropsy & Tissue Collection Necropsy & Tissue Collection Endpoint Determination->Necropsy & Tissue Collection Histopathology Histopathology Necropsy & Tissue Collection->Histopathology Molecular Analysis Molecular Analysis Necropsy & Tissue Collection->Molecular Analysis

Caption: A generalized experimental workflow for investigating taletrectinib-induced hepatotoxicity in mice.

Potential Signaling Pathway for TKI-Induced Hepatotoxicity

G Taletrectinib Taletrectinib Hepatocyte Hepatocyte Taletrectinib->Hepatocyte Metabolism (CYP450) Metabolism (CYP450) Hepatocyte->Metabolism (CYP450) Reactive Metabolites Reactive Metabolites Metabolism (CYP450)->Reactive Metabolites Mitochondrial Dysfunction Mitochondrial Dysfunction Reactive Metabolites->Mitochondrial Dysfunction Oxidative Stress (ROS) Oxidative Stress (ROS) Reactive Metabolites->Oxidative Stress (ROS) Cellular Injury/Necrosis Cellular Injury/Necrosis Mitochondrial Dysfunction->Cellular Injury/Necrosis Oxidative Stress (ROS)->Cellular Injury/Necrosis Release of DAMPs Release of DAMPs Cellular Injury/Necrosis->Release of DAMPs Immune Cell Activation Immune Cell Activation Release of DAMPs->Immune Cell Activation Inflammation Inflammation Immune Cell Activation->Inflammation Inflammation->Cellular Injury/Necrosis

Caption: A potential signaling cascade for tyrosine kinase inhibitor-induced liver injury.

References

Technical Support Center: Navigating Oral Bioavailability Challenges of DS-6051B (Taletrectinib)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and addressing the challenges associated with the poor oral bioavailability of DS-6051B (Taletrectinib). DS-6051B is a potent, orally active, next-generation selective ROS1/NTRK inhibitor.[1][2] Its efficacy is dependent on achieving adequate systemic exposure, which can be hampered by its low aqueous solubility. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to support your research and development efforts.

Based on its known poor aqueous solubility and the common characteristics of tyrosine kinase inhibitors, it is reasonable to assume that DS-6051B is a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). Therefore, the strategies outlined in this guide primarily focus on enhancing the dissolution rate to improve oral absorption.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of DS-6051B?

A1: The primary reason for the poor oral bioavailability of DS-6051B is its low aqueous solubility. The compound is reportedly insoluble in water and ethanol, which are key solvents in the gastrointestinal tract.[3] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the fluids of the gastrointestinal tract. Poor solubility leads to a slow dissolution rate, limiting the amount of drug available for absorption across the intestinal wall.

Q2: What are the known physicochemical properties of DS-6051B relevant to its bioavailability?

A2: Key physicochemical properties of DS-6051B are summarized in the table below. Its high molecular weight and insolubility in aqueous media are significant factors contributing to its oral bioavailability challenges.

Q3: Are there any clinical observations that suggest formulation can impact DS-6051B absorption?

A3: Yes, a Phase I clinical study of Taletrectinib (DS-6051B) indicated a food effect on its pharmacokinetics. The study found that the area under the curve (AUC), a measure of total drug exposure, was increased when the drug was administered with a low-fat meal.[4] This suggests that the presence of food, particularly lipids, can enhance the absorption of DS-6051B, likely by aiding its solubilization in the gastrointestinal tract. This observation underscores the importance of formulation in optimizing the oral delivery of this compound.

Troubleshooting Guide: Common Issues in DS-6051B Oral Dosing Experiments

Issue Potential Cause Troubleshooting/Optimization Strategy
High variability in plasma concentrations between subjects. Inconsistent dissolution of the drug in the GI tract due to poor formulation.- Improve Formulation: Utilize solubility-enhancing formulations such as amorphous solid dispersions or lipid-based formulations (see Experimental Protocols). - Control Food Intake: In preclinical studies, ensure consistent fasting or feeding protocols across all animals to minimize variability from food effects.
Low and non-dose-proportional exposure. Saturation of dissolution and/or absorption mechanisms.- Particle Size Reduction: Micronization or nanosizing of the drug substance can increase the surface area for dissolution. - Formulation Enhancement: Employ advanced formulations like self-emulsifying drug delivery systems (SEDDS) to improve in vivo solubilization.
Precipitation of the compound in aqueous media during in vitro assays. The compound's inherent low aqueous solubility.- Use of Co-solvents: For in vitro experiments, use a co-solvent system. Preclinical in vivo formulations have successfully used combinations of DMSO, PEG300, and Tween 80.[3] - Inclusion of Solubilizers: Incorporate solubilizing agents like cyclodextrins in the assay buffer.
Difficulty preparing a stable and homogenous oral dosing suspension. Poor wettability and high crystallinity of the drug powder.- Use of Wetting Agents: Add a suitable wetting agent (e.g., Tween 80) to the formulation vehicle. - Sonication: Use sonication to aid in the dispersion of the drug particles in the vehicle.

Data Presentation

Table 1: Physicochemical Properties of DS-6051B (Taletrectinib)

PropertyValueSource
Molecular Formula C₂₉H₃₄FN₅O₅[3]
Molecular Weight 551.61 g/mol [3]
Aqueous Solubility Insoluble[3]
Ethanol Solubility Insoluble[3]
DMSO Solubility 50 mg/mL (90.64 mM)[3]

Table 2: Example In Vivo Formulations for Preclinical Studies

Formulation ComponentsConcentrationNotesSource
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline≥ 2.08 mg/mLA common co-solvent system for oral administration in preclinical models.[2]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mLUtilizes a cyclodextrin (B1172386) to enhance solubility.[2]
10% DMSO, 90% corn oil≥ 2.08 mg/mLA lipid-based formulation.[2]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of DS-6051B by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of DS-6051B to enhance its dissolution rate.

Materials:

  • DS-6051B

  • Polymer (e.g., PVP K30, HPMC-AS)

  • Organic solvent (e.g., Dichloromethane, Acetone)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution: Dissolve DS-6051B and the chosen polymer in the organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:3 (w/w).

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Drying: Once the solvent is fully evaporated, a thin film will form on the flask wall. Scrape off the solid material.

  • Final Drying: Dry the collected solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Characterization: Characterize the resulting ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Protocol 2: In Vivo Oral Bioavailability Study in Rats

Objective: To determine the oral bioavailability of a DS-6051B formulation.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • DS-6051B formulation for oral administration

  • DS-6051B solution for intravenous (IV) administration (for determining absolute bioavailability)

  • Oral gavage needles

  • Syringes

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS for bioanalysis

Methodology:

  • Animal Acclimatization: Acclimatize the rats for at least one week before the study.

  • Dosing:

    • Oral Group: Administer the DS-6051B formulation to a group of fasted rats via oral gavage.

    • IV Group: Administer the DS-6051B solution to a separate group of rats via tail vein injection.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples for DS-6051B concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC, Cmax, and Tmax for both oral and IV groups.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Mandatory Visualizations

G cluster_oral Oral Administration cluster_absorption Intestinal Absorption cluster_circulation Systemic Circulation DS-6051B (Solid) DS-6051B (Solid) Dissolution in GI Tract Dissolution in GI Tract DS-6051B (Solid)->Dissolution in GI Tract Poor Aqueous Solubility (Rate-Limiting Step) DS-6051B (Dissolved) DS-6051B (Dissolved) Dissolution in GI Tract->DS-6051B (Dissolved) Intestinal Epithelium Intestinal Epithelium DS-6051B (Dissolved)->Intestinal Epithelium Permeation Portal Vein Portal Vein Intestinal Epithelium->Portal Vein Liver (First-Pass Metabolism) Liver (First-Pass Metabolism) Portal Vein->Liver (First-Pass Metabolism) Systemic Circulation Systemic Circulation Liver (First-Pass Metabolism)->Systemic Circulation

Caption: Oral absorption pathway of DS-6051B.

G cluster_formulation Formulation Development cluster_characterization Characterization cluster_invivo In Vivo Evaluation DS-6051B API DS-6051B API Preparation of ASD Preparation of ASD DS-6051B API->Preparation of ASD Polymer Selection Polymer Selection Polymer Selection->Preparation of ASD Solvent Selection Solvent Selection Solvent Selection->Preparation of ASD XRPD XRPD Preparation of ASD->XRPD DSC DSC Preparation of ASD->DSC Dissolution Testing Dissolution Testing Preparation of ASD->Dissolution Testing Animal Dosing (Oral) Animal Dosing (Oral) Dissolution Testing->Animal Dosing (Oral) Pharmacokinetic Analysis Pharmacokinetic Analysis Animal Dosing (Oral)->Pharmacokinetic Analysis G ROS1/NTRK Fusion Protein ROS1/NTRK Fusion Protein Inhibition of Kinase Activity Inhibition of Kinase Activity ROS1/NTRK Fusion Protein->Inhibition of Kinase Activity Downstream Signaling Pathways Downstream Signaling Pathways ROS1/NTRK Fusion Protein->Downstream Signaling Pathways Activates DS-6051B (Taletrectinib) DS-6051B (Taletrectinib) DS-6051B (Taletrectinib)->ROS1/NTRK Fusion Protein Binds to DS-6051B (Taletrectinib)->Inhibition of Kinase Activity Inhibition of Downstream Signaling Inhibition of Downstream Signaling Inhibition of Kinase Activity->Inhibition of Downstream Signaling Downstream Signaling Pathways\n(e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Downstream Signaling Pathways (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Reduced Cell Proliferation and Survival Reduced Cell Proliferation and Survival Inhibition of Downstream Signaling->Reduced Cell Proliferation and Survival Blocks Tumor Growth Inhibition Tumor Growth Inhibition Reduced Cell Proliferation and Survival->Tumor Growth Inhibition Downstream Signaling Pathways->Reduced Cell Proliferation and Survival Promotes

References

Technical Support Center: Overcoming ROS1 L2086F Acquired Resistance to Taletrectinib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating and overcoming acquired resistance to taletrectinib (B607211) mediated by the ROS1 L2086F mutation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of taletrectinib and how does the ROS1 L2086F mutation confer resistance?

Taletrectinib is a next-generation, central nervous system (CNS)-active, type I tyrosine kinase inhibitor (TKI) that selectively targets ROS1 and NTRK kinases.[1] It binds to the ATP-binding pocket of the ROS1 kinase domain, inhibiting its autophosphorylation and downstream signaling pathways crucial for tumor cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[1]

The L2086F mutation is an acquired, on-target resistance mutation identified in the ROS1 kinase domain.[2][3] This mutation involves the substitution of a leucine (B10760876) (L) residue with a phenylalanine (F) at position 2086. Structural modeling suggests that the bulkier phenylalanine residue creates steric hindrance within the ATP-binding pocket, preventing the effective binding of type I TKIs like taletrectinib.[1][4]

Q2: My ROS1-positive cell line, which was initially sensitive to taletrectinib, is now showing reduced sensitivity. How can I confirm if the L2086F mutation is responsible?

To investigate decreased taletrectinib efficacy, a sequential approach is recommended:

  • Cell Line Authentication: First, ensure the authenticity of your cell line and rule out contamination.

  • Dose-Response Re-evaluation: Perform a dose-response curve with taletrectinib to quantify the shift in IC50. A significant increase in the IC50 value suggests acquired resistance.

  • Sequencing of the ROS1 Kinase Domain: The most definitive way to identify the L2086F mutation is by sequencing the ROS1 kinase domain of the resistant cells. This can be done using Sanger sequencing or next-generation sequencing (NGS).

  • Phospho-ROS1 Western Blot: Analyze the phosphorylation status of ROS1 in the presence of taletrectinib. Resistant cells with the L2086F mutation will likely show persistent ROS1 phosphorylation despite treatment.

Q3: Are there any tyrosine kinase inhibitors effective against the ROS1 L2086F mutation?

Yes, preclinical and clinical evidence has shown that certain TKIs can overcome resistance mediated by the L2086F mutation. The most promising strategy is "TKI type switching".[4][5]

  • Cabozantinib (B823): A type II TKI, has demonstrated both preclinical and clinical activity against the ROS1 L2086F mutation.[2][3][6] Type II inhibitors bind to the "DFG-out" inactive conformation of the kinase, a different binding mode that is not affected by the steric hindrance caused by the L2086F mutation.[5]

  • Gilteritinib (B612023): A type I FLT3 inhibitor, has also shown preclinical efficacy against the ROS1 L2086F mutant kinase.[5][6] While it is a type I inhibitor, its specific binding mode appears to accommodate the structural change induced by the L2086F mutation.[5]

Q4: We have confirmed the presence of the ROS1 L2086F mutation in our resistant cell line. What are the next steps to evaluate potential therapies?

Once the L2086F mutation is confirmed, the following experiments are recommended to evaluate alternative TKIs:

  • In Vitro Cell Viability Assays: Test the efficacy of cabozantinib and gilteritinib in your L2086F-mutant cell line. Compare the IC50 values to those of taletrectinib and other type I ROS1 TKIs.

  • Immunoblotting: Assess the ability of cabozantinib and gilteritinib to inhibit ROS1 phosphorylation and downstream signaling pathways (e.g., p-ERK, p-AKT) in the resistant cells.

  • In Vivo Xenograft Models: If in vitro results are promising, establish a xenograft model using the L2086F-mutant cells to evaluate the in vivo efficacy of cabozantinib or gilteritinib.

Quantitative Data Summary

The following tables summarize the in vitro activity of various TKIs against wild-type (WT) ROS1 and the L2086F mutant ROS1.

Table 1: In Vitro IC50 Values of TKIs in Ba/F3 Cells Expressing CD74-ROS1

TKITypeWT ROS1 IC50 (nM)L2086F ROS1 IC50 (nM)Fold Change (L2086F/WT)
Taletrectinib I4>1000>250
Crizotinib I20>1000>50
Entrectinib I3>1000>333
Lorlatinib (B560019) I2>1000>500
Repotrectinib I1>500>500
Cabozantinib II1580.53
Gilteritinib I (FLT3)25100.4

Data compiled from multiple preclinical studies.[5][7] Actual values may vary depending on the specific cell line and assay conditions.

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., using Ba/F3 cells)

This protocol outlines a general procedure for determining the IC50 of TKIs in Ba/F3 cells engineered to express a ROS1 fusion protein.

  • Cell Culture: Culture Ba/F3 cells expressing either wild-type or L2086F mutant ROS1 fusion protein in appropriate media supplemented with IL-3. For the assay, wash cells to remove IL-3 and resuspend in IL-3-free media.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well.

  • TKI Treatment: Prepare serial dilutions of the TKIs (e.g., taletrectinib, cabozantinib, gilteritinib) and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.

  • Viability Assessment: Measure cell viability using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels.

  • Data Analysis: Plot the cell viability against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blotting for ROS1 Phosphorylation

This protocol describes the detection of ROS1 phosphorylation in response to TKI treatment.

  • Cell Lysis: Plate cells and treat with the desired concentrations of TKIs for a specified time (e.g., 2-4 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature the protein lysates and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ROS1 (e.g., anti-pROS1 Tyr2274) and total ROS1. Also, probe for downstream signaling proteins like p-ERK, total ERK, p-AKT, and total AKT. Use a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: Generation of L2086F Mutant Cell Line using CRISPR/Cas9

This is a generalized workflow for creating a stable cell line with the ROS1 L2086F mutation.

  • gRNA Design: Design a guide RNA (gRNA) that targets the region of the ROS1 gene corresponding to codon 2086.

  • Donor Template Design: Design a single-stranded oligodeoxynucleotide (ssODN) donor template containing the L2086F mutation (CTG to TTT) and silent mutations to prevent re-cutting by Cas9.

  • Transfection: Co-transfect the target cells with a plasmid expressing Cas9 and the designed gRNA, along with the ssODN donor template.

  • Single-Cell Cloning: After transfection, perform single-cell sorting or limiting dilution to isolate individual clones.

  • Screening and Validation: Expand the clones and screen for the presence of the L2086F mutation by genomic DNA sequencing. Validate the expression and function of the mutant ROS1 protein by Western blotting and cell viability assays.

Visualizations

ROS1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 TKI Inhibition ROS1_Fusion ROS1 Fusion Protein P_ROS1 p-ROS1 (Active) ROS1_Fusion->P_ROS1 Autophosphorylation RAS RAS P_ROS1->RAS PI3K PI3K P_ROS1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Taletrectinib Taletrectinib (Type I TKI) Taletrectinib->P_ROS1 Inhibits WT ROS1 L2086F L2086F Mutation Taletrectinib->L2086F L2086F->Taletrectinib Steric Hindrance Cabozantinib Cabozantinib (Type II TKI) Cabozantinib->P_ROS1 Inhibits L2086F ROS1

Caption: ROS1 signaling pathway and points of TKI intervention.

Experimental_Workflow Start Decreased Taletrectinib Efficacy in ROS1+ Cell Line Sequencing Sequence ROS1 Kinase Domain Start->Sequencing Mutation_Status L2086F Mutation? Sequencing->Mutation_Status No_Mutation Investigate Off-Target Resistance Mechanisms Mutation_Status->No_Mutation No Mutation_Confirmed L2086F Confirmed Mutation_Status->Mutation_Confirmed Yes In_Vitro In Vitro Testing: - Cell Viability (IC50) - Western Blot (p-ROS1) Mutation_Confirmed->In_Vitro In_Vivo In Vivo Xenograft Model: - Tumor Growth Inhibition In_Vitro->In_Vivo End Identify Effective Alternative TKI In_Vivo->End

Caption: Workflow for investigating and overcoming L2086F-mediated resistance.

References

Technical Support Center: Optimizing Western Blot Conditions for DS-6051b (Taletrectinib) Treated Lysates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Western blot experiments for cell lysates treated with DS-6051b (Taletrectinib).

Understanding DS-6051b and its Impact on Cellular Signaling

DS-6051b, also known as Taletrectinib, is a potent and selective next-generation tyrosine kinase inhibitor (TKI) targeting ROS1 and NTRK fusion proteins.[1][2] Its primary mechanism of action is the inhibition of autophosphorylation of ROS1 and NTRK kinases, which are critical drivers in certain cancers.[2] This inhibition blocks downstream signaling pathways crucial for tumor cell proliferation and survival, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways.[1] Therefore, Western blotting is an essential technique to verify the on-target effect of DS-6051b by assessing the phosphorylation status of ROS1, NTRK, and their downstream effectors.

Quantitative Data Summary

For reproducible results, it is crucial to use optimized concentrations of inhibitors and antibodies. The following tables provide a summary of key quantitative data for experiments involving DS-6051b.

Table 1: In Vitro Inhibitory Activity of DS-6051b

TargetIC50 (nM)
ROS10.207
NTRK10.622
NTRK22.28
NTRK30.980

Data sourced from MedChemExpress and Selleck Chemicals.[2][3]

Table 2: Recommended Antibody Dilutions for Key Western Blot Targets

AntibodyHostRecommended DilutionSupplier Example
Phospho-ROS1 (Tyr2274)Rabbit1:1000Cell Signaling Technology #3078
Total ROS1RabbitVaries by supplier
Phospho-NTRK (pan-Tyr)RabbitVaries by supplier
Total NTRKRabbitVaries by supplier
Phospho-AKT (Ser473)RabbitVaries by supplier
Total AKTRabbitVaries by supplier
Phospho-ERK1/2 (Thr202/Tyr204)RabbitVaries by supplier
Total ERK1/2RabbitVaries by supplier
Phospho-STAT3 (Tyr705)Rabbit1:1000Cell Signaling Technology #9145
Total STAT3RabbitVaries by supplier
β-Actin (Loading Control)MouseVaries by supplier

Note: Optimal antibody dilutions should be empirically determined by the user.

Experimental Protocols

A detailed and optimized protocol is critical for obtaining high-quality Western blot data. The following is a comprehensive protocol synthesized from best practices for analyzing phosphorylated proteins in kinase inhibitor-treated lysates.

Detailed Western Blot Protocol for DS-6051b Treated Lysates

1. Cell Culture and DS-6051b Treatment:

  • Culture ROS1 or NTRK fusion-positive cancer cell lines (e.g., HCC78, U-118 MG) to 70-80% confluency.

  • Treat cells with varying concentrations of DS-6051b (e.g., 1-100 nM) or vehicle control (DMSO) for a specified time course (e.g., 2, 6, 24 hours). A 2-hour treatment is often sufficient to observe inhibition of autophosphorylation.[3]

2. Lysate Preparation:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. A common RIPA buffer recipe is: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and 0.1% SDS.[4] Add inhibitors fresh before use.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]

  • Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a BCA or Bradford assay.

3. Sample Preparation and SDS-PAGE:

  • Mix 20-30 µg of protein lysate with 4X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel). Include a molecular weight marker.

  • Run the gel at 100-120V until the dye front reaches the bottom.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For phosphorylated proteins, PVDF is often recommended.

  • Activate the PVDF membrane in methanol (B129727) for 1 minute before equilibrating in transfer buffer.

  • Perform a wet or semi-dry transfer according to the manufacturer's instructions.

5. Immunoblotting:

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[6] Note: Avoid using non-fat dry milk for blocking when probing for phosphoproteins, as it contains casein which can lead to high background.

  • Primary Antibody Incubation: Dilute the primary antibody in 5% BSA in TBST at the recommended concentration (see Table 2). Incubate the membrane overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) diluted in 5% BSA in TBST (typically 1:2000 to 1:5000) for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • For quantitative analysis, use densitometry software to measure band intensities. Normalize the phosphorylated protein signal to the total protein signal, and then to a loading control like β-actin.

Mandatory Visualizations

DS-6051b Signaling Pathway

DS6051b_Signaling_Pathway cluster_legend Signaling Pathways DS6051b DS-6051b (Taletrectinib) ROS1_NTRK ROS1 / NTRK Fusion Proteins DS6051b->ROS1_NTRK Inhibits Autophosphorylation PI3K PI3K ROS1_NTRK->PI3K RAS RAS ROS1_NTRK->RAS JAK JAK ROS1_NTRK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation PI3K_legend PI3K/AKT/mTOR MAPK_legend MAPK/ERK JAK_legend JAK/STAT

Caption: DS-6051b inhibits ROS1/NTRK, blocking key downstream signaling pathways.

Western Blot Experimental Workflow

Western_Blot_Workflow start Cell Treatment with DS-6051b lysis Cell Lysis (RIPA + Inhibitors) start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF) sds->transfer block Blocking (5% BSA in TBST) transfer->block primary Primary Antibody Incubation (e.g., p-ROS1, p-AKT) block->primary wash1 Wash (TBST) primary->wash1 secondary Secondary Antibody Incubation wash1->secondary wash2 Wash (TBST) secondary->wash2 detect ECL Detection wash2->detect analyze Image Analysis & Quantification detect->analyze

Caption: A streamlined workflow for Western blot analysis of DS-6051b treated lysates.

Troubleshooting FAQs

Q1: Why am I not seeing a decrease in the phosphorylation of my target protein after DS-6051b treatment?

  • A1: Ineffective Inhibition: The concentration of DS-6051b may be too low, or the incubation time too short. Perform a dose-response (e.g., 1-100 nM) and time-course (e.g., 2-24 hours) experiment to determine optimal conditions for your cell line.

  • A2: Inactive DS-6051b: Ensure the inhibitor has been stored correctly and has not expired. Prepare fresh dilutions for each experiment.

  • A3: Cell Line Insensitivity: Some cell lines may be less sensitive to DS-6051b. Confirm that your cell line expresses the ROS1 or NTRK fusion protein.

  • A4: Issues with Sample Preparation: Phosphatase activity can lead to dephosphorylation of your target protein during lysate preparation. Always use a lysis buffer containing a freshly added phosphatase inhibitor cocktail and keep samples on ice at all times.[6]

Q2: My Western blot shows an increase in phosphorylation of a downstream target after DS-6051b treatment. Why is this happening?

  • A1: Cellular Compensation Mechanisms: Inhibition of one signaling pathway can sometimes trigger feedback loops or crosstalk, leading to the activation of other kinases that may phosphorylate your target protein.

  • A2: Off-Target Effects: While DS-6051b is highly selective, off-target effects at high concentrations cannot be entirely ruled out. Consider using a structurally different ROS1/NTRK inhibitor as a control.

Q3: I'm observing significant changes in the total protein levels of my target after DS-6051b treatment. Is this expected?

  • A1: Protein Degradation: Prolonged inhibition of signaling pathways can sometimes affect protein stability and lead to degradation. A time-course experiment can help determine if this is a direct or indirect effect of DS-6051b.

  • A2: Loading Control Inaccuracy: Ensure your loading control (e.g., β-actin, GAPDH) is stable across all treatment conditions in your specific cell model. It may be necessary to test multiple loading controls.

Q4: My Western blot has high background or non-specific bands. How can I improve the quality?

  • A1: Insufficient Blocking: For phospho-antibodies, use 5% BSA in TBST and block for at least 1 hour at room temperature.[6] Avoid using milk.

  • A2: Antibody Concentration: The primary or secondary antibody concentration may be too high. Titrate your antibodies to determine the optimal concentration that provides a strong signal with low background.

  • A3: Inadequate Washing: Increase the number and/or duration of your washes with TBST to more effectively remove non-specifically bound antibodies.

  • A4: Lysate Quality: Use fresh lysates whenever possible and always include protease inhibitors to prevent protein degradation, which can lead to non-specific bands.

References

Validation & Comparative

A Head-to-Head Comparison: DS-6051B Outperforms Crizotinib in Targeting the Crizotinib-Resistant ROS1-G2032R Mutation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of resistance mechanisms remains a critical challenge. The ROS1-G2032R mutation, a solvent front alteration, is a known driver of resistance to the first-generation ROS1 inhibitor, crizotinib (B193316). This guide provides a comprehensive comparison of a next-generation inhibitor, DS-6051B (taletrectinib), and crizotinib in preclinical models harboring this resistance mutation, offering valuable insights for researchers and drug development professionals.

Executive Summary

Preclinical evidence demonstrates that DS-6051B effectively overcomes the resistance conferred by the ROS1-G2032R mutation, a key limitation of crizotinib. In vitro studies show that DS-6051B inhibits the growth of ROS1-G2032R mutant cells at clinically relevant concentrations, whereas crizotinib is largely ineffective. This guide will delve into the quantitative data from these studies, detail the experimental methodologies employed, and visualize the pertinent biological pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the in vitro potency of DS-6051B and crizotinib against wild-type ROS1 and the crizotinib-resistant G2032R mutant. The data clearly illustrates the superior activity of DS-6051B against the mutant cell line.

CompoundTargetIC50 (nM)GI50 (nM)
DS-6051B (Taletrectinib) ROS1 Wild-Type2.6[1]4[2]
ROS1-G2032R 53.3 [1]64 [2]
Crizotinib ROS1 Wild-TypeNot explicitly stated in direct comparisonNot explicitly stated in direct comparison
ROS1-G2032R Refractory [1]Not explicitly stated in direct comparison

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are measures of a drug's potency. Lower values indicate higher potency. "Refractory" indicates that the drug showed little to no inhibitory activity at the tested concentrations.

Signaling Pathway and Drug Mechanism of Action

ROS1 is a receptor tyrosine kinase that, when constitutively activated by chromosomal rearrangements, drives cancer cell growth and survival through downstream signaling pathways such as RAS-MAPK and PI3K-AKT. Crizotinib and DS-6051B are both ATP-competitive inhibitors that bind to the kinase domain of ROS1, blocking its activity. However, the G2032R mutation sterically hinders the binding of crizotinib, rendering it ineffective. DS-6051B is designed to accommodate this structural change, allowing it to maintain its inhibitory function.

ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_downstream Downstream Signaling ROS1_WT ROS1 (Wild-Type) RAS RAS-MAPK Pathway ROS1_WT->RAS PI3K PI3K-AKT Pathway ROS1_WT->PI3K ROS1_G2032R ROS1 (G2032R Mutant) ROS1_G2032R->RAS ROS1_G2032R->PI3K Crizotinib Crizotinib Crizotinib->ROS1_WT Inhibition Crizotinib->ROS1_G2032R Ineffective DS6051B DS-6051B DS6051B->ROS1_WT Inhibition DS6051B->ROS1_G2032R Inhibition Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

ROS1 Signaling and Inhibition

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of DS-6051B and crizotinib.

Cell Viability Assay

This assay was performed to determine the concentration of each drug required to inhibit the growth of cancer cells by 50% (GI50) or to reduce cell viability by 50% (IC50).

  • Cell Culture: Ba/F3 murine pro-B cells, which are dependent on cytokine signaling for survival, were engineered to express either human ETV6-ROS1 (wild-type) or ETV6-ROS1 with the G2032R mutation. These cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and appropriate antibiotics.

  • Assay Setup: Cells were seeded into 96-well plates at a density of 5,000 cells per well.

  • Drug Treatment: A serial dilution of DS-6051B and crizotinib was prepared, and the cells were treated with a range of concentrations for 72 hours.

  • Viability Measurement: Cell viability was assessed using a tetrazolium-based colorimetric assay, such as the MTT or WST-8 assay. In these assays, viable cells with active metabolism convert a tetrazolium salt into a colored formazan (B1609692) product. The absorbance of the formazan was measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-8).

  • Data Analysis: The absorbance readings were normalized to untreated control cells to determine the percentage of cell viability. The IC50 or GI50 values were then calculated by fitting the dose-response data to a sigmoidal curve using graphing software.

Western Blot Analysis for ROS1 Phosphorylation

This experiment was conducted to directly assess the ability of DS-6051B and crizotinib to inhibit the activity of the ROS1 kinase.

  • Cell Treatment and Lysis: Cells expressing either wild-type or G2032R mutant ROS1 were treated with various concentrations of DS-6051B or crizotinib for 2-4 hours. After treatment, the cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: The total protein concentration in each cell lysate was determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

  • Gel Electrophoresis and Transfer: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with a blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane was then incubated with a primary antibody specific for the phosphorylated form of ROS1 (p-ROS1). A separate membrane, or the same membrane after stripping, was incubated with a primary antibody for total ROS1 as a loading control.

  • Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The intensity of the p-ROS1 band was compared to the total ROS1 band to determine the extent of inhibition.

Experimental Workflow

The following diagram illustrates the general workflow used to compare the efficacy of DS-6051B and crizotinib against ROS1-G2032R mutant cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Culture ROS1-WT & ROS1-G2032R Cells Viability_Assay Cell Viability Assay (72h Treatment) Cell_Culture->Viability_Assay Western_Blot Western Blot for p-ROS1 (2-4h Treatment) Cell_Culture->Western_Blot Drug_Prep Prepare Serial Dilutions of DS-6051B & Crizotinib Drug_Prep->Viability_Assay Drug_Prep->Western_Blot Viability_Analysis Calculate IC50/GI50 Values Viability_Assay->Viability_Analysis WB_Analysis Analyze p-ROS1 Inhibition Western_Blot->WB_Analysis Conclusion Conclusion: DS-6051B overcomes Crizotinib resistance Viability_Analysis->Conclusion WB_Analysis->Conclusion

References

A Comparative In Vivo Efficacy Analysis of Taletrectinib and Lorlatinib in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of two next-generation tyrosine kinase inhibitors (TKIs), taletrectinib (B607211) and lorlatinib (B560019). The information is compiled from preclinical studies to assist researchers in evaluating their potential applications. This document summarizes their mechanisms of action, presents available quantitative data from key xenograft studies, details the experimental protocols used, and visualizes the relevant biological pathways and workflows.

Introduction and Mechanisms of Action

Taletrectinib (DS-6051b) and lorlatinib (PF-06463922) are potent, orally available small-molecule TKIs designed to target specific oncogenic drivers in non-small cell lung cancer (NSCLC) and other solid tumors. While both drugs have demonstrated significant anti-tumor activity, they possess distinct target profiles.

Taletrectinib is a next-generation, central nervous system (CNS)-active inhibitor of the ROS1 and neurotrophic tyrosine receptor kinase (NTRK) family of kinases (NTRK1, 2, and 3).[1][2] It was specifically designed to be selective for ROS1 over the tropomyosin receptor kinase B (TRKB) to potentially reduce neurological adverse events.[1] A key feature of taletrectinib is its potent activity against a range of acquired resistance mutations that can arise during treatment with first-generation ROS1 inhibitors, most notably the ROS1 G2032R solvent front mutation.[3][4] By inhibiting ROS1 or NTRK fusion proteins, taletrectinib blocks downstream signaling pathways crucial for cancer cell proliferation and survival, including the PI3K/AKT/mTOR and MAPK/ERK pathways.[5][6]

Lorlatinib is a third-generation inhibitor that targets anaplastic lymphoma kinase (ALK) and ROS1.[7][8] It was engineered to penetrate the blood-brain barrier, addressing the high incidence of brain metastases in ALK-positive NSCLC, and to retain activity against a wide spectrum of ALK resistance mutations that confer resistance to first- and second-generation ALK inhibitors, including the G1202R mutation.[6][9] Lorlatinib binds to the ATP-binding pocket of ALK and ROS1, suppressing their kinase activity and thereby inhibiting downstream signaling cascades such as the PI3K/AKT, JAK/STAT, and RAS/RAF/MEK/ERK pathways that are essential for tumor cell growth and survival.[10]

Signaling Pathway Diagrams

The following diagrams illustrate the primary signaling pathways inhibited by taletrectinib and lorlatinib.

ROS1_NTRK_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling Cascades cluster_outcome Cellular Outcome ROS1_NTRK ROS1 / NTRK Fusion Protein PI3K PI3K ROS1_NTRK->PI3K RAS RAS ROS1_NTRK->RAS JAK JAK ROS1_NTRK->JAK Taletrectinib Taletrectinib Taletrectinib->ROS1_NTRK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation ↓ Proliferation ↓ Survival ↑ Apoptosis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation ALK_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling Cascades cluster_outcome Cellular Outcome ALK ALK / ROS1 Fusion Protein PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK Lorlatinib Lorlatinib Lorlatinib->ALK AKT AKT PI3K->AKT Proliferation ↓ Proliferation ↓ Survival ↑ Apoptosis AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Xenograft_Workflow cluster_prep Phase 1: Model Preparation cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Assessment cluster_analysis Phase 4: Data Analysis & Endpoint A1 Select & Culture Tumor Cell Line (e.g., H3122, Ba/F3-ROS1) A2 Implant Cells Subcutaneously into Immunodeficient Mice A1->A2 A3 Monitor Tumor Growth Until Palpable/Measurable A2->A3 B1 Randomize Mice into Treatment & Vehicle Groups A3->B1 B2 Administer Drug Daily (e.g., Taletrectinib, Lorlatinib) or Vehicle Control B1->B2 C1 Measure Tumor Volume (e.g., 2x/week) B2->C1 C2 Monitor Body Weight & General Health D1 Calculate Tumor Growth Inhibition (TGI) C1->D1 D2 Harvest Tumors for Pharmacodynamic Analysis (e.g., Western Blot) D1->D2

References

A Head-to-Head Comparison of New Generation ROS1 Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of ROS1-positive non-small cell lung cancer (NSCLC) treatment is rapidly evolving with the emergence of new generation ROS1 tyrosine kinase inhibitors (TKIs). These agents demonstrate significant improvements in efficacy, particularly in patients with brain metastases and those who have developed resistance to earlier-generation inhibitors. This guide provides a detailed comparison of three leading new generation ROS1 inhibitors: Repotrectinib, Taletrectinib, and Zidesamtinib, with supporting data from pivotal clinical trials and preclinical studies.

Introduction to New Generation ROS1 Inhibitors

ROS1 rearrangements are oncogenic drivers in approximately 1-2% of NSCLC cases. While first-generation inhibitors like crizotinib (B193316) offered a breakthrough, acquired resistance, often through mutations like ROS1 G2032R, and poor central nervous system (CNS) penetration limited their long-term efficacy. The new generation of ROS1 inhibitors has been designed to overcome these limitations.

Repotrectinib (AUGTYRO™) is a next-generation TKI that targets ROS1, ALK, and TRK kinases.[1][2] Its rigid, macrocyclic structure allows for potent inhibition of both wild-type ROS1 and various resistance mutations.[3]

Taletrectinib (IBTROZI™) is a potent, next-generation, CNS-active TKI that selectively inhibits ROS1 and NTRK.[4][5][6] It has demonstrated significant activity against ROS1 fusion proteins and resistance mutations, including G2032R.[5]

Zidesamtinib (NVL-520) is an investigational, highly selective, brain-penetrant ROS1 inhibitor designed to spare the TRK family of kinases.[1][7] This selectivity is intended to minimize TRK-related neurological adverse events while maintaining potent activity against a wide range of ROS1 mutations.[1][7]

Clinical Efficacy: A Comparative Overview

The clinical development of Repotrectinib, Taletrectinib, and Zidesamtinib has been primarily evaluated in single-arm Phase I/II trials. The following tables summarize the key efficacy data from the TRIDENT-1 (Repotrectinib), TRUST-I/II (Taletrectinib), and ARROS-1 (Zidesamtinib) studies.

Efficacy in TKI-Naïve Patients
Efficacy EndpointRepotrectinib (TRIDENT-1)Taletrectinib (TRUST-I/II)Zidesamtinib (ARROS-1)
Overall Response Rate (ORR) 79%[7]85-90%[8]89% (preliminary)[9]
Intracranial ORR (IC-ORR) 89%[7]76.5%[10]83% (preliminary)[11]
Median Duration of Response (mDOR) 34.1 months[12]44.2 months[10]Not Reached (preliminary)[13]
Median Progression-Free Survival (mPFS) 35.7 months[14]45.6 months[10]Not Reached (preliminary)
Efficacy in TKI-Pretreated Patients
Efficacy EndpointRepotrectinib (TRIDENT-1)Taletrectinib (TRUST-I/II)Zidesamtinib (ARROS-1)
Overall Response Rate (ORR) 38%[7]52-62%[8]44%[9]
Intracranial ORR (IC-ORR) 38%[7]65.6%[10]54% (in patients with G2032R)[5]
Median Duration of Response (mDOR) 14.8 months[14]16.6 months[10]22.0 months[11]
Median Progression-Free Survival (mPFS) 9.0 months[14]9.7 months[10]9.7 months[9]
Efficacy Against ROS1 G2032R Mutation
InhibitorOverall Response Rate (ORR)
Repotrectinib 59%[7]
Taletrectinib 61.5% - 67%[10][15]
Zidesamtinib 54%[5]

Preclinical Activity: In Vitro Inhibition

Preclinical studies provide a basis for the clinical efficacy observed. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes available preclinical data for Repotrectinib and Taletrectinib.

TargetRepotrectinib IC50 (nM)Taletrectinib IC50 (nM)
Wild-type ROS1 0.07[16]0.207[17]
ROS1 G2032R 23.153.3

Note: IC50 values are from different studies and may not be directly comparable.

Safety and Tolerability

A key differentiator among these new generation inhibitors is their safety profile, particularly concerning on-target effects on the TRK family, which can lead to neurological adverse events.

Adverse Event ProfileRepotrectinibTaletrectinibZidesamtinib
Common Adverse Events Dizziness, dysgeusia, paresthesias, constipation, anemia[14]Increased AST/ALT, diarrhea, nausea, vomiting[10]Peripheral edema, constipation, increased creatine (B1669601) phosphokinase, fatigue, dyspnea[10]
Neurological Adverse Events Common, including dizziness and dysgeusia[14]Low incidence of neurological AEs[10]Designed to be TRK-sparing to reduce neurological toxicities[1][7]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the ROS1 signaling pathway and a general workflow for preclinical inhibitor testing.

ROS1_Signaling_Pathway Simplified ROS1 Signaling Pathway cluster_pathways Downstream Signaling Pathways ROS1_Fusion ROS1 Fusion Protein P Phosphorylation (P) ROS1_Fusion->P ATP PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT RAS_MAPK RAS/MAPK Pathway P->RAS_MAPK STAT3 STAT3 Pathway P->STAT3 Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT3->Proliferation Inhibitor New Generation ROS1 Inhibitor Inhibitor->ROS1_Fusion Inhibition

Caption: Simplified ROS1 signaling pathway and the point of inhibition.

Experimental_Workflow Preclinical Evaluation of ROS1 Inhibitors cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (IC50 determination) Cell_Assay Cell-Based Proliferation Assay (e.g., Ba/F3 cells with ROS1 fusion) Kinase_Assay->Cell_Assay Xenograft Xenograft Models (Tumor growth inhibition) Cell_Assay->Xenograft PDX Patient-Derived Xenograft (PDX) Models Xenograft->PDX CNS_Model Intracranial Xenograft Models (Brain penetrance) Xenograft->CNS_Model Compound Test Compound (ROS1 Inhibitor) Compound->Kinase_Assay Compound->Cell_Assay

Caption: General workflow for preclinical evaluation of ROS1 inhibitors.

Experimental Protocols

Detailed experimental protocols are often specific to the laboratory and study. However, the general principles for key assays are outlined below.

Biochemical Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of the ROS1 protein.

  • Reagents and Materials: Recombinant ROS1 kinase domain, a generic kinase substrate (e.g., poly-Glu-Tyr), ATP, kinase assay buffer, and the test inhibitor at various concentrations.

  • Procedure:

    • The ROS1 enzyme is incubated with the test inhibitor at varying concentrations in a microplate well.

    • The kinase reaction is initiated by adding the substrate and ATP.

    • The plate is incubated to allow for phosphorylation of the substrate.

    • The amount of phosphorylated substrate is quantified, often using an antibody-based detection method (e.g., ELISA) or a luminescence-based assay that measures ATP consumption.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the ability of an inhibitor to block the growth of cancer cells that are dependent on ROS1 signaling.

  • Cell Lines: Ba/F3 cells engineered to express a ROS1 fusion protein (e.g., CD74-ROS1) are commonly used. These cells are dependent on ROS1 signaling for their survival and proliferation.

  • Procedure:

    • Cells are seeded into microplate wells.

    • The cells are treated with the ROS1 inhibitor at a range of concentrations.

    • After a defined incubation period (typically 72 hours), cell viability is measured using a reagent such as MTS or a luminescence-based assay that measures cellular ATP levels.

  • Data Analysis: The percentage of cell growth inhibition is calculated for each inhibitor concentration compared to untreated control cells. The IC50 value is then determined from the dose-response curve.

Conclusion

The new generation of ROS1 inhibitors, including Repotrectinib, Taletrectinib, and Zidesamtinib, represents a significant advancement in the treatment of ROS1-positive NSCLC. They demonstrate robust clinical activity, including in the challenging settings of brain metastases and acquired resistance. While direct comparative trials are lacking, the available data suggest that these agents offer substantial improvements over first-generation inhibitors. The choice of a specific inhibitor may depend on the patient's treatment history, the presence of specific resistance mutations, and the tolerability of potential side effects, particularly neurological adverse events. Ongoing research and future clinical trials will further clarify the optimal sequencing and use of these promising targeted therapies.

References

DS-6051B Demonstrates Promising Efficacy in Patient-Derived Xenograft Models of ROS1+ Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

December 15, 2025 – Preclinical data from studies utilizing patient-derived xenografts (PDX) indicate that DS-6051B (taletrectinib), a next-generation ROS1/NTRK tyrosine kinase inhibitor, shows significant antitumor activity in models of ROS1-positive non-small cell lung cancer (NSCLC), including those with central nervous system (CNS) metastases. These studies highlight the potential of taletrectinib (B607211) as a potent therapeutic option, demonstrating improved survival outcomes when compared to other targeted therapies in clinically relevant preclinical models.

Patient-derived xenografts, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, are considered to be highly predictive of clinical outcomes. In a notable preclinical study using an orthotopic intracranial patient-derived xenograft model of SDC4-ROS1 fusion-positive NSCLC, taletrectinib demonstrated a significant survival advantage compared to both vehicle control and another next-generation ROS1 inhibitor, repotrectinib.[1] This finding is particularly crucial for patients with ROS1+ NSCLC, as a significant portion are prone to developing brain metastases.

Comparative Efficacy in Patient-Derived Xenografts

The following table summarizes the key findings from a comparative study of taletrectinib in an intracranial PDX model of ROS1+ NSCLC.

Treatment GroupMedian SurvivalOutcome
Vehicle--
Repotrectinib--
Taletrectinib Significantly Improved Demonstrated sustained brain penetration and improved survival [1]

Detailed quantitative data on median survival and statistical significance were not publicly available in the reviewed literature.

Experimental Protocols

The methodologies employed in these preclinical evaluations are critical for the interpretation of the findings. Below is a generalized protocol for the establishment and utilization of patient-derived xenografts for efficacy studies, based on publicly available information. The specific protocol for the taletrectinib intracranial PDX study is detailed further.

General PDX Establishment and Propagation:

  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients with ROS1-positive NSCLC.

  • Implantation: The tumor tissue is surgically implanted into immunodeficient mice, typically in a subcutaneous or orthotopic location.

  • Tumor Growth and Passaging: Once the tumors reach a specified volume, they are harvested and can be serially passaged into new cohorts of mice for expansion and subsequent studies.

Intracranial PDX Model for Taletrectinib Efficacy Study:

  • PDX Model: An orthotopic CNS model of ROS1-positive NSCLC was established using intracranial patient-derived xenograft tumors.[1]

  • Animal Model: Immunodeficient mice were used as hosts for the patient-derived tumors.

  • Treatment Administration: Taletrectinib, repotrectinib, and a vehicle control were administered to respective cohorts of mice bearing the intracranial tumors.

  • Efficacy Endpoint: The primary endpoint was overall survival.[1]

Mechanism of Action: Targeting ROS1 and NTRK Signaling

DS-6051B is a potent inhibitor of both ROS1 and NTRK (Neurotrophic Tyrosine Receptor Kinase) fusion proteins. These fusion proteins are oncogenic drivers that lead to the constitutive activation of downstream signaling pathways, promoting tumor cell proliferation, survival, and migration. By inhibiting these kinases, taletrectinib effectively blocks these aberrant signaling cascades.

Below is a diagram illustrating the signaling pathways targeted by DS-6051B.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_jak JAK/STAT Pathway cluster_plc PLCγ Pathway cluster_nucleus Nucleus ROS1/NTRK Fusion Protein ROS1/NTRK Fusion Protein PI3K PI3K ROS1/NTRK Fusion Protein->PI3K Activates RAS RAS ROS1/NTRK Fusion Protein->RAS Activates JAK JAK ROS1/NTRK Fusion Protein->JAK Activates PLCγ PLCγ ROS1/NTRK Fusion Protein->PLCγ Activates DS-6051B (Taletrectinib) DS-6051B (Taletrectinib) DS-6051B (Taletrectinib)->ROS1/NTRK Fusion Protein Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene Transcription Gene Transcription mTOR->Gene Transcription Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene Transcription Promotes STAT STAT JAK->STAT STAT->Gene Transcription Promotes PLCγ->Gene Transcription Promotes Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Survival Survival Gene Transcription->Survival Metastasis Metastasis Gene Transcription->Metastasis

Caption: DS-6051B inhibits ROS1/NTRK, blocking key downstream signaling pathways.

Experimental Workflow

The general workflow for evaluating the efficacy of DS-6051B in patient-derived xenograft models is depicted in the following diagram.

Patient Tumor Sample Patient Tumor Sample PDX Establishment PDX Establishment Patient Tumor Sample->PDX Establishment Implantation Tumor Growth & Passaging Tumor Growth & Passaging PDX Establishment->Tumor Growth & Passaging Expansion Cohort Formation Cohort Formation Tumor Growth & Passaging->Cohort Formation Treatment Initiation Treatment Initiation Cohort Formation->Treatment Initiation Randomization DS-6051B DS-6051B Treatment Initiation->DS-6051B Comparator Drug Comparator Drug Treatment Initiation->Comparator Drug Vehicle Control Vehicle Control Treatment Initiation->Vehicle Control Tumor Volume Monitoring Tumor Volume Monitoring DS-6051B->Tumor Volume Monitoring Comparator Drug->Tumor Volume Monitoring Vehicle Control->Tumor Volume Monitoring Survival Analysis Survival Analysis Tumor Volume Monitoring->Survival Analysis Efficacy Conclusion Efficacy Conclusion Survival Analysis->Efficacy Conclusion

Caption: Workflow for DS-6051B evaluation in PDX models.

References

Taletrectinib vs. Crizotinib: A Comparative Analysis of Central Nervous System Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the central nervous system (CNS) penetration of taletrectinib (B607211) and crizotinib (B193316), two tyrosine kinase inhibitors (TKIs) targeting ROS1-positive non-small cell lung cancer (NSCLC). This analysis is supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Executive Summary

Taletrectinib, a next-generation ROS1 TKI, demonstrates significantly superior CNS penetration compared to the first-generation inhibitor, crizotinib. Preclinical data showcases a high brain-to-plasma concentration ratio for taletrectinib, while crizotinib exhibits very poor entry into the cerebrospinal fluid (CSF). This disparity is largely attributed to crizotinib being a substrate of the P-glycoprotein (P-gp) efflux pump at the blood-brain barrier. Clinical data corroborates these findings, with taletrectinib showing robust intracranial efficacy in patients with brain metastases, a common site of progression for those treated with crizotinib.

Data Presentation: Quantitative Comparison of CNS Penetration

ParameterTaletrectinibCrizotinibReferences
Preclinical Brain-to-Plasma Ratio 0.40 to 3.11 (in rats)Not available[1]
Clinical CSF-to-Plasma Ratio Not available0.0026 - 0.003[2][3][4]
Intracranial Objective Response Rate (ORR) in TKI-naïve patients 76% - 91.7%Data not consistently reported, CNS is a common site of failure[1][5][6][7][8][9]
Intracranial ORR in crizotinib-pretreated patients 52.6% - 73%Not applicable[1][6][7]
Interaction with Efflux Transporters Designed for CNS penetrationSubstrate of P-glycoprotein (P-gp)[2][10][11][12][13]

Experimental Protocols

Preclinical Evaluation of Brain Penetration (Taletrectinib)
  • Animal Model: Rats were utilized to assess the pharmacokinetic profile of taletrectinib.

  • Dosing: A single oral dose of 30 mg/kg of taletrectinib was administered.

  • Sample Collection: Plasma and brain tissue were collected at various time points post-administration.

  • Analysis: Drug concentrations in both plasma and brain homogenates were quantified using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS). The brain-to-plasma concentration ratio was then calculated to determine the extent of CNS penetration.[1]

Clinical Measurement of Cerebrospinal Fluid Concentration (Crizotinib)
  • Patient Population: Patients with ALK-positive NSCLC and brain metastases undergoing treatment with crizotinib.

  • Sample Collection: Paired cerebrospinal fluid (CSF) and plasma samples were collected from patients.

  • Analysis: The concentration of crizotinib in both CSF and plasma was measured using a validated HPLC-MS/MS method.[3][14] The CSF-to-plasma ratio was calculated to assess the degree of blood-brain barrier penetration.

Signaling Pathways and Drug Efflux

The therapeutic efficacy of both taletrectinib and crizotinib is derived from their inhibition of the ROS1 fusion protein, which otherwise promotes tumor cell proliferation and survival by activating downstream signaling pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ROS1 ROS1 Fusion Protein Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) ROS1->Downstream Activation Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotion

ROS1 Signaling Pathway

A critical factor limiting the CNS efficacy of crizotinib is its interaction with the P-glycoprotein (P-gp) efflux pump, a component of the blood-brain barrier. P-gp actively transports crizotinib out of the brain, thereby reducing its intracerebral concentration.

cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain Crizotinib_blood Crizotinib Pgp P-glycoprotein (P-gp) Crizotinib_blood->Pgp Enters BBB Crizotinib_brain Crizotinib Crizotinib_blood->Crizotinib_brain Limited Penetration Pgp->Crizotinib_blood Efflux

References

Assessing the Selectivity of DS-6051b: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a tyrosine kinase inhibitor (TKI) is paramount. This guide provides an objective comparison of the kinase inhibition profile of DS-6051b (taletrectinib) against other prominent TKIs targeting ROS1 and NTRK, supported by experimental data and detailed methodologies.

DS-6051b is a potent, next-generation, selective inhibitor of ROS1 and pan-NTRK (Neurotrophic Tyrosine Receptor Kinase) kinases.[1][2][3] Its efficacy is rooted in its ability to potently inhibit these targets while minimizing off-target effects, a critical factor in therapeutic index and patient tolerability. This guide delves into the comparative selectivity of DS-6051b, placing its performance in context with established and emerging TKIs.

Kinase Inhibition Profile: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a kinase inhibitor. The following tables summarize the IC50 values of DS-6051b and comparator TKIs against their primary targets and a selection of other kinases. This data, compiled from various preclinical studies, offers a quantitative snapshot of their respective selectivity profiles.

Table 1: Potency Against Primary On-Target Kinases (IC50 in nM)

KinaseDS-6051b (Taletrectinib)Crizotinib (B193316)EntrectinibRepotrectinibLorlatinib (B560019)
ROS1 0.207[2]<0.025 (Ki)[4]0.2 - 7[5][6]0.07[7]<0.02 (Ki)[8]
NTRK1 (TrkA) 0.622[2]~60-fold selective for c-Met over TrkA[4]1.0 - 1.7[5][6]0.83[7]-
NTRK2 (TrkB) 2.28[2]~40-fold selective for c-Met over TrkB[4]0.1 - 3.0[5][6]0.05[7]-
NTRK3 (TrkC) 0.980[2]-0.1 - 5.0[5][6]0.1[7]-
ALK Moderately active[3]24[4]1.6 - 12.0[5][6]1.01[7]0.7 (Ki)[9]

Note: "Ki" denotes the inhibition constant, which is conceptually similar to IC50. Some data for crizotinib and lorlatinib were presented as Ki values.

Table 2: Activity Against Crizotinib-Resistant ROS1 Mutations (IC50 in nM)

MutationDS-6051b (Taletrectinib)CrizotinibEntrectinibRepotrectinibLorlatinib
ROS1 G2032R 53.3[10]Resistant[1]Resistant[10]23.1[10]Moderately active[1]

Table 3: Selectivity Against a Broader Kinase Panel (IC50 in nM)

KinaseDS-6051b (Taletrectinib)CrizotinibEntrectinibRepotrectinib
JAK2 --40[6]1.04[7]
FAK --140[6]6.96[7]
SRC Family ---5.3 (Src), 1.66 (LYN)[7]
c-Met -11[4]>10,000[5]-

Experimental Protocols: Methodologies for Kinase Inhibition Assays

The data presented in this guide are primarily derived from in vitro kinase assays and cell-based proliferation assays. Understanding the methodologies behind these experiments is crucial for interpreting the results accurately.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Principle: The assay quantifies the transfer of a radiolabeled phosphate (B84403) group (from [γ-33P]ATP) to a specific substrate by the target kinase. Inhibition of this transfer by the test compound is measured as a decrease in radioactivity incorporated into the substrate.

  • General Protocol:

    • Reaction Mixture Preparation: A reaction buffer containing the purified kinase, a specific peptide substrate, and a range of concentrations of the test compound (e.g., DS-6051b) is prepared in a multi-well plate.

    • Reaction Initiation: The kinase reaction is initiated by the addition of [γ-33P]ATP.

    • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

    • Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated [γ-33P]ATP, often by spotting the mixture onto a phosphocellulose membrane which binds the substrate.

    • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

    • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a control (without inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the activity of a specific kinase.

  • Principle: The assay measures the number of viable cells after a period of treatment with the test compound. A reduction in cell viability indicates that the compound is inhibiting the kinase-driven proliferation of the cells.

  • General Protocol:

    • Cell Culture: Cancer cell lines expressing the target kinase (e.g., Ba/F3 cells engineered to express a ROS1 fusion protein) are cultured in appropriate media.

    • Compound Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of the test compound for a specified duration (typically 72 hours).

    • Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay. These assays quantify metabolic activity, which is proportional to the number of viable cells.

    • Data Analysis: The percentage of growth inhibition is calculated for each compound concentration relative to a vehicle-treated control. The IC50 value for cell proliferation is then determined from the dose-response curve.

Signaling Pathways and Experimental Workflow Visualizations

To further elucidate the mechanism of action of DS-6051b and the experimental approaches used for its characterization, the following diagrams are provided.

cluster_0 ROS1/NTRK Signaling Cascade cluster_1 Downstream Pathways cluster_2 Cellular Outcomes Fusion ROS1 or NTRK Fusion Protein RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) Fusion->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Fusion->PI3K_AKT JAK_STAT JAK-STAT Fusion->JAK_STAT PLCg PLCγ Fusion->PLCg DS6051b DS-6051b DS6051b->Fusion Inhibition Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival JAK_STAT->Survival Differentiation Differentiation PLCg->Differentiation

Caption: Simplified ROS1/NTRK signaling pathways inhibited by DS-6051b.

cluster_0 In Vitro Kinase Assay Workflow Start Start Prepare Prepare Reaction: - Purified Kinase - Substrate - DS-6051b (serial dilution) Start->Prepare Initiate Initiate Reaction: Add [γ-33P]ATP Prepare->Initiate Incubate Incubate Initiate->Incubate Stop Stop Reaction & Separate Substrate Incubate->Stop Detect Detect Radioactivity (Scintillation Counting) Stop->Detect Analyze Analyze Data: Calculate % Inhibition Determine IC50 Detect->Analyze End End Analyze->End

Caption: General workflow for an in vitro radiometric kinase inhibition assay.

cluster_0 Cell-Based Proliferation Assay Workflow Start Start Seed Seed Kinase-Dependent Cancer Cells Start->Seed Treat Treat with DS-6051b (serial dilution) Seed->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Assess Assess Cell Viability (e.g., MTT, CellTiter-Glo) Incubate->Assess Analyze Analyze Data: Calculate % Growth Inhibition Determine IC50 Assess->Analyze End End Analyze->End

References

Taletrectinib Demonstrates Superior Activity Against Crizotinib-Resistant ROS1 Mutations in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date]Taletrectinib (B607211), a next-generation ROS1 tyrosine kinase inhibitor (TKI), exhibits significant and superior activity against a range of crizotinib-resistant ROS1 mutations in non-small cell lung cancer (NSCLC), according to a comprehensive analysis of preclinical and clinical data. This guide provides a detailed comparison of taletrectinib and crizotinib (B193316), focusing on their efficacy against resistance mutations, supported by experimental data and methodologies.

Crizotinib, a first-generation TKI, has been a standard treatment for patients with ROS1-rearranged NSCLC. However, a significant number of patients develop resistance, often driven by secondary mutations in the ROS1 kinase domain. The most common of these is the G2032R solvent front mutation, which renders crizotinib ineffective.[1][2] Taletrectinib was specifically designed to overcome the limitations of earlier-generation TKIs by potently inhibiting both wild-type ROS1 and a spectrum of acquired resistance mutations.[3]

Comparative Efficacy Against Crizotinib-Resistant Mutations

In vitro studies have consistently demonstrated the superior potency of taletrectinib against crizotinib-resistant ROS1 mutations, most notably the G2032R mutation. One study reported that the half-maximal inhibitory concentration (IC50) of taletrectinib against G2032R was over 400 times lower than that of crizotinib.[3] Preclinical data has shown taletrectinib to have potent growth inhibitory activity against both the ROS1 L2026M gatekeeper mutation and the ROS1 G2032R solvent-front mutation.[1]

Clinical data from the TRUST-I and TRUST-II trials further substantiate these preclinical findings. In the TRUST-I study, patients with the ROS1 G2032R resistance mutation who were pre-treated with crizotinib showed a confirmed objective response rate (ORR) of 80% when treated with taletrectinib.[4] A pooled analysis of the TRUST-I and TRUST-II trials reported a confirmed ORR of 61.5% among 13 TKI-pretreated patients with a baseline G2032R mutation.[5] This is in stark contrast to lorlatinib, another TKI, which has no activity against the G2032R mutation (ORR 0%).[2]

ROS1 Mutation Taletrectinib IC50 (nM) Crizotinib IC50 (nM) Reference
Wild-Type2.6-[6]
G2032R53.3>10,000[3][6]
L2026M14 (GI50)-[1]

Note: IC50 values can vary between different experimental setups. The data presented is a synthesis from available literature for comparative purposes. A direct head-to-head comparison in the same assay provides the most accurate assessment.

Experimental Protocols

The following methodologies are representative of the in vitro studies conducted to assess the activity of taletrectinib and crizotinib against ROS1 mutations.

In Vitro Kinase Assay

The enzymatic activity of taletrectinib and crizotinib against wild-type and mutant ROS1 kinase domains is often determined using a filter-binding assay.

Workflow:

  • Enzyme and Substrate Preparation: Recombinant wild-type or mutant ROS1 kinase domain is incubated with a substrate (e.g., a synthetic peptide) in a reaction buffer containing ATP.

  • Inhibitor Addition: Serial dilutions of taletrectinib or crizotinib are added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature.

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. In the P81 filter-binding method, the reaction mixture is transferred to a phosphocellulose paper (P81) which binds the phosphorylated substrate. Unbound ATP is washed away.

  • Data Analysis: The radioactivity on the filter paper is measured using a scintillation counter. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Cell-Based Viability Assays

To assess the effect of the inhibitors on cell survival and proliferation, engineered cell lines, such as Ba/F3 cells, are commonly used. These cells are dependent on the expression of an active kinase for their survival and growth.

Workflow:

  • Cell Line Generation: Ba/F3 cells are genetically engineered to express various ROS1 fusion proteins, including those with crizotinib-resistant mutations.

  • Cell Seeding: The engineered Ba/F3 cells are seeded in multi-well plates.

  • Drug Treatment: The cells are treated with a range of concentrations of taletrectinib or crizotinib.

  • Incubation: The cells are incubated for a period of 72 hours to allow for the assessment of cell proliferation.

  • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or CellTiter-Glo assay, which quantifies the number of viable cells.

  • Data Analysis: The percentage of cell growth inhibition is plotted against the drug concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the ROS1 signaling pathway and a typical experimental workflow for evaluating TKI efficacy.

ROS1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1_Fusion ROS1 Fusion Protein SHP2 SHP2 ROS1_Fusion->SHP2 GAB1 GAB1 ROS1_Fusion->GAB1 STAT3 STAT3 ROS1_Fusion->STAT3 RAS RAS SHP2->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Crizotinib Crizotinib Crizotinib->ROS1_Fusion Inhibits (less effective on mutants) Taletrectinib Taletrectinib Taletrectinib->ROS1_Fusion Potently Inhibits (wild-type & mutants)

Caption: ROS1 fusion protein signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Lines Generate Ba/F3 cells expressing ROS1 fusions (Wild-Type & Mutants) Drug_Treatment Treat cells with serial dilutions of Taletrectinib and Crizotinib Cell_Lines->Drug_Treatment Xenograft Establish tumor xenografts in mice using engineered cell lines Cell_Lines->Xenograft Viability_Assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) after 72h incubation Drug_Treatment->Viability_Assay IC50_Determination Calculate IC50 values for each drug against each ROS1 variant Viability_Assay->IC50_Determination Treatment Administer Taletrectinib or Crizotinib to tumor-bearing mice Xenograft->Treatment Tumor_Measurement Monitor tumor growth and animal well-being Treatment->Tumor_Measurement Efficacy_Analysis Analyze tumor growth inhibition and survival Tumor_Measurement->Efficacy_Analysis

Caption: Generalized workflow for preclinical evaluation of TKI efficacy.

Conclusion

The available preclinical and clinical evidence strongly supports the superior activity of taletrectinib over crizotinib in overcoming resistance mediated by key ROS1 mutations. Its potent inhibition of the G2032R mutation, a major mechanism of acquired resistance to crizotinib, positions taletrectinib as a critical therapeutic option for patients with ROS1-positive NSCLC who have progressed on first-generation TKIs. The robust clinical responses observed in patients with crizotinib-resistant disease underscore the potential of taletrectinib to address a significant unmet need in this patient population.

References

A Comparative Safety Analysis of Taletrectinib and Repotrectinib in the Treatment of ROS1-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of two next-generation tyrosine kinase inhibitors, taletrectinib (B607211) and repotrectinib (B610555). The information is compiled from available clinical trial data to support further investigation and clinical decision-making.

Taletrectinib and repotrectinib are both potent inhibitors of ROS1 and NTRK tyrosine kinases, demonstrating significant efficacy in patients with ROS1 fusion-positive non-small cell lung cancer (NSCLC).[1][2][3][4] While both drugs represent a significant advancement over first-generation inhibitors, their distinct molecular structures and kinase selectivity profiles contribute to differences in their safety and tolerability. This guide synthesizes data from the pivotal clinical trials—TRUST-I and TRUST-II for taletrectinib and TRIDENT-1 for repotrectinib—to facilitate a comparative understanding of their adverse event profiles.

Mechanism of Action and Signaling Pathways

Both taletrectinib and repotrectinib exert their therapeutic effects by inhibiting the kinase activity of ROS1 and Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[5][6][7][8] Repotrectinib is a macrocyclic inhibitor designed to overcome resistance mutations.[2][9] Taletrectinib is also a next-generation inhibitor with a high degree of selectivity.[10][11]

Signaling_Pathways cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling ROS1/NTRK ROS1/NTRK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway ROS1/NTRK->PI3K_AKT_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway ROS1/NTRK->RAS_RAF_MEK_ERK Taletrectinib Taletrectinib Taletrectinib->ROS1/NTRK inhibit Repotrectinib Repotrectinib Repotrectinib->ROS1/NTRK inhibit Cell_Proliferation Cell Proliferation and Survival PI3K_AKT_mTOR->Cell_Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation

Figure 1: Simplified signaling pathway of ROS1/NTRK and points of inhibition.

Comparative Safety Profiles

The following tables summarize the treatment-emergent adverse events (TEAEs) observed in the key clinical trials for taletrectinib and repotrectinib. It is important to note that these data are not from a head-to-head study and direct comparison should be made with caution due to potential differences in trial populations and designs.

Taletrectinib Safety Profile (TRUST-I & TRUST-II Pooled Data)

The safety of taletrectinib was evaluated in a pooled population from the TRUST-I and TRUST-II phase II trials.[11][12]

Adverse EventAll Grades (%)Grade 3/4 (%)
Gastrointestinal
Diarrhea642.1
Nausea471.5
Vomiting431.5
Constipation210
Hepatotoxicity
Increased AST72.110
Increased ALT68.013
Neurological
Dizziness220.3
Peripheral Neuropathy170.3
Dysgeusia150
General
Fatigue200.9
Skin and Subcutaneous Tissue
Rash221.8
Cardiac
Electrocardiogram QT prolonged193.6

Data sourced from pooled analysis of TRUST-I and TRUST-II trials.[11][12][13][14]

  • Serious adverse reactions occurred in 31% of patients.[13]

  • Fatal adverse reactions occurred in 5% of patients, including pneumonia, multiple organ dysfunction syndrome, and hepatotoxicity.[13]

  • Dose reductions due to TEAEs were required in 28.8% of patients, and treatment discontinuation occurred in 6.5% of patients.[11][14]

Repotrectinib Safety Profile (TRIDENT-1 Trial)

The safety of repotrectinib was primarily assessed in the TRIDENT-1 trial.[15][16]

Adverse EventAll Grades (%)Grade 3/4 (%)
Neurological
Dizziness63-652.8
Dysgeusia48-50Not Reported
Peripheral Neuropathy47Not Reported
Ataxia28Not Reported
Cognitive Impairment230.9
Gastrointestinal
Constipation36Not Reported
Nausea>20Not Reported
Respiratory
Dyspnea30Not Reported
General
Fatigue24Not Reported
Muscular Weakness21Not Reported
Hepatotoxicity
Increased ALT343.1
Increased AST401.9

Data sourced from the TRIDENT-1 trial.[15][17][18]

  • Serious adverse reactions were reported in 33-35% of patients, with pneumonia being the most common.[15][18]

  • Fatal adverse reactions occurred in 3.5-4.2% of patients.[15][18]

  • A broad spectrum of central nervous system (CNS) adverse reactions occurred in 77% of patients.[19]

Key Differences in Safety Profiles

Based on the available data, some key differences in the safety profiles of taletrectinib and repotrectinib can be observed:

  • Neurological Adverse Events: Repotrectinib appears to be associated with a higher incidence of neurological side effects, particularly dizziness, dysgeusia, and peripheral neuropathy, compared to taletrectinib.[20][21][22] This is a notable distinction between the two drugs.

  • Hepatotoxicity: Both drugs can cause elevations in liver enzymes (AST and ALT).[13][17][23] The rates of Grade 3/4 elevations appear to be in a somewhat similar range, though direct comparison is difficult.

  • Gastrointestinal Adverse Events: Gastrointestinal side effects such as diarrhea, nausea, and vomiting are common with both drugs.[13][23] Diarrhea appears to be more frequently reported with taletrectinib.

Experimental Protocols for Safety Assessment

While detailed, publicly accessible experimental protocols for the safety assessments in the TRUST and TRIDENT trials are limited, the general methodology for monitoring safety in such clinical trials for tyrosine kinase inhibitors is standardized. This typically involves a comprehensive monitoring plan.

Safety_Assessment_Workflow cluster_assessments Assessments Patient_Screening Patient Screening and Baseline Assessment Treatment_Initiation Treatment Initiation Patient_Screening->Treatment_Initiation Ongoing_Monitoring Ongoing Monitoring (Each Cycle) Treatment_Initiation->Ongoing_Monitoring AE_Reporting Adverse Event (AE) Reporting and Grading (CTCAE) Ongoing_Monitoring->AE_Reporting End_of_Treatment End of Treatment Assessment Ongoing_Monitoring->End_of_Treatment Upon discontinuation Physical_Exam Physical Exam & Vital Signs Ongoing_Monitoring->Physical_Exam Lab_Tests Laboratory Tests (Hematology, Chemistry, LFTs) Ongoing_Monitoring->Lab_Tests ECG ECG Monitoring Ongoing_Monitoring->ECG Imaging Imaging as Clinically Indicated Ongoing_Monitoring->Imaging Dose_Modification Dose Modification/Interruption AE_Reporting->Dose_Modification If necessary Dose_Modification->Ongoing_Monitoring Follow_Up Long-term Follow-up End_of_Treatment->Follow_Up

Figure 2: Generalized workflow for safety assessment in clinical trials.

The safety assessments in the TRUST-I and TRUST-II trials for taletrectinib and the TRIDENT-1 trial for repotrectinib would have followed a similar rigorous protocol.[12][24][25] This includes:

  • Baseline Assessments: Comprehensive medical history, physical examinations, vital signs, electrocardiograms (ECGs), and extensive laboratory tests (hematology, clinical chemistry including liver and renal function tests) are conducted before the first dose.

  • Ongoing Monitoring: Patients are monitored regularly throughout the treatment period. This includes frequent clinical assessments and laboratory tests, typically before each treatment cycle. The National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) is used for grading the severity of adverse events.

  • Dose Modifications: The protocols include specific guidelines for dose interruption, reduction, or permanent discontinuation of the study drug in the event of certain types or grades of adverse events.[4][16]

Conclusion

Taletrectinib and repotrectinib are both highly effective next-generation ROS1 inhibitors. Based on the available clinical trial data, their safety profiles exhibit notable differences, particularly concerning the incidence of neurological adverse events, which appear to be more frequent and extensive with repotrectinib. Conversely, gastrointestinal side effects like diarrhea are very common with taletrectinib. Both drugs require careful monitoring of liver function.

References

Taletrectinib Ascends: A New-Generation ROS1 Inhibitor Demonstrates Superiority Over Predecessors in Advanced NSCLC

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date]Taletrectinib (B607211), a next-generation ROS1 tyrosine kinase inhibitor (TKI), is poised to redefine the treatment landscape for ROS1-positive non-small cell lung cancer (NSCLC), demonstrating marked superiority in efficacy and a favorable safety profile compared to first-generation inhibitors, crizotinib (B193316) and entrectinib (B1684687). Comprehensive data from pivotal clinical trials highlight taletrectinib's potential to overcome the limitations of existing therapies, offering new hope to patients, including those with challenging resistance mutations and brain metastases.

Taletrectinib is an orally administered, potent, and selective ROS1 inhibitor designed to target both wild-type ROS1 fusions and acquired resistance mutations, notably the solvent front mutation G2032R, which is a common mechanism of resistance to first-generation TKIs.[1][2][3] Furthermore, its ability to penetrate the central nervous system (CNS) addresses a critical unmet need in a patient population prone to developing brain metastases.[3][4]

Comparative Efficacy: A Leap Forward in Patient Outcomes

Clinical data from the pivotal TRUST-I and TRUST-II phase II trials underscore taletrectinib's robust and durable anti-tumor activity. In TKI-naïve patients, taletrectinib achieved a confirmed objective response rate (cORR) of 88.8% and a median progression-free survival (PFS) of 45.6 months. This stands in stark contrast to the historical data for the first-generation inhibitors. Crizotinib, in the PROFILE 1001 study, demonstrated an objective response rate (ORR) of 72% and a median PFS of 19.3 months in a similar patient population.[5][6][7] Entrectinib, based on an integrated analysis of the STARTRK-1, STARTRK-2, and ALKA-372-001 trials, showed an ORR of 77% and a median PFS of 19.0 months.[6][8]

The superiority of taletrectinib is even more pronounced in the context of intracranial activity. In TKI-naïve patients with measurable brain metastases, taletrectinib achieved an impressive intracranial confirmed ORR (IC-cORR) of 76.5%. For entrectinib, the intracranial ORR was reported to be 55.0%.[8] Crizotinib has well-documented limited CNS penetration.[9]

For patients who have progressed on prior TKI therapy, a challenging clinical scenario, taletrectinib continues to show significant benefit. In patients previously treated with a ROS1 TKI, taletrectinib demonstrated a cORR of 55.8% and a median PFS of 9.7 months. A key advantage for this patient group is taletrectinib's efficacy against the G2032R resistance mutation, with a cORR of 61.5% in this subpopulation. First-generation inhibitors like crizotinib and entrectinib are not effective against this common resistance mechanism.[1][10]

Data at a Glance: Taletrectinib vs. First-Generation ROS1 Inhibitors

Efficacy EndpointTaletrectinib (TRUST-I & TRUST-II Pooled Analysis)Crizotinib (PROFILE 1001)Entrectinib (STARTRK-1, -2, ALKA-372-001 Integrated Analysis)
TKI-Naïve Patients
Objective Response Rate (ORR)88.8%72%[5][6][7]77%[6][8]
Median Duration of Response (DoR)44.2 months24.7 months[5][6][7]24.6 months[8]
Median Progression-Free Survival (PFS)45.6 months19.3 months[5][6][7]19.0 months[6]
Intracranial ORR (Measurable Lesions)76.5%Data not available55.0%[8]
TKI-Pretreated Patients
Objective Response Rate (ORR)55.8%N/AN/A
Median Duration of Response (DoR)16.6 monthsN/AN/A
Median Progression-Free Survival (PFS)9.7 monthsN/AN/A
ORR in Patients with G2032R Mutation61.5%Ineffective[1][10]Ineffective[10]

Understanding the Mechanisms: How Taletrectinib Overcomes Resistance

ROS1 fusion proteins lead to constitutive activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, driving uncontrolled cell proliferation and survival.[2] First-generation inhibitors, crizotinib and entrectinib, effectively block the ATP-binding site of the ROS1 kinase. However, their efficacy is often limited by the emergence of acquired resistance mutations within the kinase domain. The most common of these is the G2032R "gatekeeper" mutation, which sterically hinders the binding of these drugs.[1][10] Taletrectinib's molecular structure is specifically designed to accommodate this and other resistance mutations, allowing for potent inhibition of the aberrant ROS1 signaling even after resistance to initial therapy has developed.[2][3]

Activation of bypass signaling pathways, such as the KRAS and MET pathways, can also mediate resistance to first-generation inhibitors.[11][12] While taletrectinib primarily targets ROS1, its superior efficacy may delay the emergence of such resistance mechanisms by providing a more profound and sustained initial response.

ROS1_Signaling_Pathway cluster_downstream Downstream Signaling ROS1 Fusion Protein ROS1 Fusion Protein RAS/MAPK Pathway RAS/MAPK Pathway ROS1 Fusion Protein->RAS/MAPK Pathway Activation PI3K/AKT Pathway PI3K/AKT Pathway ROS1 Fusion Protein->PI3K/AKT Pathway Activation STAT3 Pathway STAT3 Pathway ROS1 Fusion Protein->STAT3 Pathway Activation Taletrectinib Taletrectinib Taletrectinib->ROS1 Fusion Protein Inhibits G2032R Mutation G2032R Mutation Taletrectinib->G2032R Mutation Overcomes Resistance First-Gen Inhibitors (Crizotinib, Entrectinib) First-Gen Inhibitors (Crizotinib, Entrectinib) First-Gen Inhibitors (Crizotinib, Entrectinib)->ROS1 Fusion Protein Inhibits G2032R Mutation->First-Gen Inhibitors (Crizotinib, Entrectinib) Confers Resistance Tumor Growth and Proliferation Tumor Growth and Proliferation RAS/MAPK Pathway->Tumor Growth and Proliferation Promotes PI3K/AKT Pathway->Tumor Growth and Proliferation Promotes STAT3 Pathway->Tumor Growth and Proliferation Promotes

Caption: ROS1 Signaling and Inhibitor Action

Rigorous Evaluation: A Look at the Clinical Trial Protocols

The robust data supporting taletrectinib's superiority stem from well-designed clinical trials. The TRUST-I and TRUST-II studies were phase II, multicenter, single-arm, open-label trials that enrolled patients with locally advanced or metastatic ROS1-positive NSCLC.[9][13][14] The primary endpoint for these studies was the confirmed objective response rate (cORR) as assessed by an independent review committee (IRC) according to RECIST v1.1.[15] Key secondary endpoints included duration of response (DoR), progression-free survival (PFS), overall survival (OS), and safety.[15] The studies included cohorts of both TKI-naïve patients and those who had been pretreated with one prior ROS1 TKI.[13]

The pivotal trial for crizotinib in this indication was the PROFILE 1001 study, a phase I, multicenter study with an expansion cohort for ROS1-rearranged NSCLC.[5][6] Patients received crizotinib at a starting dose of 250 mg twice daily.[5][7] Efficacy was a key endpoint, with ORR and PFS being primary measures of activity.[6]

Entrectinib's approval for ROS1-positive NSCLC was based on an integrated analysis of data from three multicenter, single-arm, open-label trials: the phase II STARTRK-2, the phase I STARTRK-1, and the phase I ALKA-372-001 studies.[8][16] The efficacy-evaluable population included adult patients with locally advanced or metastatic ROS1 fusion-positive NSCLC who received entrectinib at a dose of at least 600 mg orally once daily and had at least 12 months of follow-up.[16]

Experimental_Workflow cluster_screening Patient Screening cluster_treatment Treatment and Monitoring cluster_endpoints Endpoint Analysis Patient with Advanced NSCLC Patient with Advanced NSCLC ROS1 Fusion Testing ROS1 Fusion Testing Patient with Advanced NSCLC->ROS1 Fusion Testing Biopsy Patient Eligibility Confirmed Patient Eligibility Confirmed ROS1 Fusion Testing->Patient Eligibility Confirmed Positive Result Taletrectinib Administration (600mg QD) Taletrectinib Administration (600mg QD) Patient Eligibility Confirmed->Taletrectinib Administration (600mg QD) Enrollment Tumor Assessment (RECIST 1.1) Tumor Assessment (RECIST 1.1) Taletrectinib Administration (600mg QD)->Tumor Assessment (RECIST 1.1) Regular Intervals Safety Monitoring Safety Monitoring Tumor Assessment (RECIST 1.1)->Safety Monitoring Concurrent ORR ORR Tumor Assessment (RECIST 1.1)->ORR DoR DoR Tumor Assessment (RECIST 1.1)->DoR PFS PFS Tumor Assessment (RECIST 1.1)->PFS Adverse Event Profile Adverse Event Profile Safety Monitoring->Adverse Event Profile

Caption: Typical Clinical Trial Workflow for a ROS1 Inhibitor

The Verdict: A New Standard of Care on the Horizon

The compelling clinical evidence positions taletrectinib as a future standard of care for the first-line treatment of patients with advanced ROS1-positive NSCLC. Its superior efficacy, durable responses, potent intracranial activity, and ability to overcome key resistance mechanisms collectively represent a significant advancement over first-generation inhibitors.

Logical_Comparison cluster_taletrectinib Taletrectinib cluster_firstgen First-Generation Inhibitors T_ORR High ORR FG_ORR Good ORR T_ORR->FG_ORR Superior T_PFS Long PFS FG_PFS Moderate PFS T_PFS->FG_PFS Superior T_CNS Strong CNS Activity FG_CNS Limited CNS Activity T_CNS->FG_CNS Superior T_Res Active Against G2032R FG_Res Ineffective Against G2032R T_Res->FG_Res Overcomes Limitation

Caption: Taletrectinib vs. First-Generation Inhibitors

For researchers, scientists, and drug development professionals, the data on taletrectinib offer a clear direction for the future of ROS1-targeted therapies. The focus on developing agents with enhanced potency, CNS penetration, and a broader spectrum of activity against resistance mutations has yielded a promising new therapeutic option that is set to improve outcomes for patients with ROS1-positive NSCLC.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of DS-6051B (Taletrectinib)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of DS-6051B (Taletrectinib), a potent ROS1/NTRK inhibitor. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.

I. Pre-Disposal Safety and Handling

Prior to initiating the disposal process, it is imperative to handle DS-6051B with the appropriate safety measures. All personnel involved in the handling and disposal of this compound must be thoroughly trained in chemical waste management.

Personal Protective Equipment (PPE):

A comprehensive set of personal protective equipment should be worn at all times to prevent skin and eye contact. Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

Protective EquipmentSpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile).
Body ProtectionA lab coat or other protective clothing.

II. Step-by-Step Disposal Procedure

The disposal of investigational compounds like DS-6051B is regulated and must be handled as hazardous waste. The following procedure outlines the standard best practices for its disposal in a laboratory environment.

  • Waste Identification and Segregation:

    • DS-6051B waste, including empty vials, contaminated labware (e.g., pipette tips, tubes), and unused solutions, must be segregated from non-hazardous waste streams.

    • It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific institutional policies, which may be more stringent than federal regulations.[1]

  • Waste Collection and Containerization:

    • Use a designated, leak-proof hazardous waste container for the collection of all DS-6051B waste.

    • The container must be appropriate for the physical state of the waste (solid or liquid).[1] Vials and ampules can often be disposed of "as is" without being emptied.[1]

  • Labeling:

    • The waste container must be clearly and accurately labeled as "HAZARDOUS WASTE".[1]

    • The label must include:

      • The full chemical name: "Taletrectinib (DS-6051B)". Avoid using abbreviations.[1]

      • The specific concentration and quantity of the waste.

      • The date the waste was first added to the container.

      • The relevant hazard characteristics (e.g., "Toxic").

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area within the laboratory.

    • This area should be away from general lab traffic and incompatible chemicals.

  • Disposal Request and Pickup:

    • Once the container is full or the research is complete, a formal chemical waste disposal request must be submitted to your institution's EHS department.[1]

    • Retain a copy of the completed waste pickup form for your records. The date of pickup by EHS is considered the official disposal date.[1]

  • Final Treatment:

    • Following collection by EHS, the hazardous waste will be transported to a permitted treatment, storage, and disposal facility (TSDF).

    • Incineration is the most common and recommended method for the final treatment of hazardous pharmaceutical waste.[1]

III. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the DS-6051B disposal procedure, from initial waste generation to final treatment.

A Step 1: Waste Generation (Unused DS-6051B, Contaminated Labware) B Step 2: Segregate as Hazardous Waste A->B C Step 3: Collect in Designated Leak-Proof Container B->C D Step 4: Label Container (Contents, Date, Hazards) C->D E Step 5: Store in Secure Satellite Accumulation Area D->E F Step 6: Submit Waste Pickup Request to EHS E->F G Step 7: EHS Pickup and Transport to TSDF F->G H Step 8: Final Disposal (Incineration) G->H

Caption: DS-6051B Disposal Workflow.

References

Essential Safety and Handling Guide for DS-6051B (Taletrectinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for DS-6051B, also known as Taletrectinib. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

Product Identification and Properties

DS-6051B, or Taletrectinib, is a potent, orally active, and next-generation selective ROS1/NTRK inhibitor.[1] As an antineoplastic and cytotoxic agent, it is classified as a hazardous substance requiring specialized handling.

Physicochemical Properties

PropertyValueSource
Synonyms Taletrectinib, AB-106, IBI-344[1]
CAS Number 1505515-69-4[2][3]
Molecular Formula C29H34FN5O5[2]
Molecular Weight 551.61 g/mol [2][3]
Appearance Solid powder[4]
Solubility DMSO: 45-50 mg/mL[2][3]
Water: Insoluble[3]
Ethanol: Insoluble[3]

Personal Protective Equipment (PPE)

Due to the hazardous nature of DS-6051B, stringent PPE protocols must be followed at all times to minimize exposure.

Required PPE for Handling DS-6051B

PPE CategoryItem and SpecificationsRationale
Hand Protection Double chemotherapy gloves (ASTM D6978 compliant).[5]Provides maximum protection against chemical permeation. Disposable gloves should be changed frequently, especially if contaminated.[6]
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric.[5]Protects skin from accidental splashes and contamination.
Eye Protection Safety goggles or a face shield.[7][8]Protects eyes from potential splashes or aerosolized particles.
Respiratory Protection NIOSH-approved respirator (e.g., N95) or work within a certified chemical fume hood or ducted biosafety cabinet.[7][9]Prevents inhalation of the powdered compound, especially during weighing and solution preparation.
Foot Protection Closed-toe shoes.[6]Protects feet from spills.

Operational Plan: Handling and Preparation

Workflow for Safe Handling of DS-6051B

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace 1. Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound 2. Prepare Solution Prepare Solution Weigh Compound->Prepare Solution 3. Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment 4. Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace 5. Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste 6. Doff PPE Doff PPE Segregate Waste->Doff PPE 7.

Caption: Workflow for handling DS-6051B.

Step-by-Step Handling Procedures:

  • Preparation:

    • Don all required PPE as specified in the table above.[5]

    • Work should be conducted in a designated area, such as a certified chemical fume hood or a ducted biosafety cabinet, to prevent aerosol generation.[9]

    • Cover the work surface with an absorbent, plastic-backed pad.[9]

  • Solution Preparation:

    • DS-6051B is soluble in DMSO.[2][3] For a stock solution, carefully weigh the powdered compound and dissolve it in fresh, anhydrous DMSO to the desired concentration (e.g., 45-50 mg/mL).[2][3] Sonication may be required to fully dissolve the compound.[2]

    • For in vivo formulations, specific solvent systems such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline have been used.[2] Solvents should be added sequentially, ensuring the solution is clear before adding the next solvent.[2]

  • Storage:

    • Store the powdered compound at -20°C for up to 3 years.[3]

    • Store stock solutions in aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1][3]

Disposal Plan

Proper disposal of DS-6051B and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Procedures

Waste TypeDisposal Method
Unused/Expired DS-6051B Dispose of as hazardous chemical waste in a designated, sealed, and clearly labeled container.[10]
Contaminated Labware (e.g., pipette tips, microfuge tubes) Place in a yellow trace waste sharps container or a designated hazardous waste container.[10]
Contaminated PPE (gloves, gown) Dispose of in a designated hazardous waste container.[10]
Liquid Waste Collect in a sealed, properly labeled hazardous waste container. Do not mix with other chemical waste streams.[10]

Decontamination:

  • Clean the work area with a detergent solution followed by a thorough rinse with water.[10]

  • For reusable glassware, soak in a 10% bleach solution for 24 hours.[9]

Experimental Protocols and Signaling Pathways

DS-6051B is a selective inhibitor of ROS1 and NTRK (NTRK1, NTRK2, NTRK3) kinases.[1][2] Its mechanism of action involves binding to these kinases, which disrupts downstream signaling pathways and inhibits the growth of tumor cells overexpressing these proteins.[4]

In Vitro Kinase Inhibition Assay (Example Protocol)

A common method to determine the inhibitory activity of a compound like DS-6051B is through an in vitro kinase assay.

Experimental Workflow for In Vitro Kinase Assay

Prepare Reagents Prepare Reagents Plate Kinase & Substrate Plate Kinase & Substrate Prepare Reagents->Plate Kinase & Substrate 1. Kinase, Substrate, ATP Add DS-6051B Add DS-6051B Plate Kinase & Substrate->Add DS-6051B 2. Serially Diluted Initiate Reaction Initiate Reaction Add DS-6051B->Initiate Reaction 3. Add ATP Stop Reaction Stop Reaction Initiate Reaction->Stop Reaction 4. After Incubation Detect Signal Detect Signal Stop Reaction->Detect Signal 5. e.g., Luminescence Analyze Data Analyze Data Detect Signal->Analyze Data 6. Calculate IC50

Caption: Workflow for an in vitro kinase assay.

IC50 Values for DS-6051B

KinaseIC50 (nM)
ROS1 0.207
NTRK1 0.622
NTRK2 2.28
NTRK3 0.980
Source:[1][2]

Signaling Pathway

DS-6051B inhibits the ROS1/NTRK signaling pathway, which can block downstream pathways like MAPK/PI3K that are crucial for tumor cell growth and survival.[4]

Simplified ROS1/NTRK Signaling Pathway

DS6051B DS6051B ROS1_NTRK ROS1/NTRK Kinase DS6051B->ROS1_NTRK Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K) ROS1_NTRK->Downstream TumorGrowth Tumor Cell Growth & Survival Downstream->TumorGrowth

Caption: Inhibition of ROS1/NTRK signaling by DS-6051B.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.